5-Bromopyrimidine-2-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromopyrimidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O/c6-4-1-7-5(3-9)8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUNSYBCDXVLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717072 | |
| Record name | 5-Bromopyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-05-0 | |
| Record name | 5-Bromo-2-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944902-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromopyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromopyrimidine-2-carbaldehyde: Properties, Synthesis, and Synthetic Utility
Introduction
In the landscape of medicinal chemistry and materials science, pyrimidine derivatives are cornerstone scaffolds, integral to the structure of countless therapeutic agents and functional materials.[1][2] The strategic functionalization of the pyrimidine ring allows for the precise tuning of a molecule's physicochemical properties and biological activity. 5-Bromopyrimidine-2-carbaldehyde is a bifunctional building block of significant interest, featuring two distinct reactive sites: an aldehyde group amenable to a wide array of transformations and a bromine atom perfectly positioned for modern cross-coupling reactions.
This guide provides a comprehensive technical overview of this compound. While publicly available experimental data for this specific molecule is limited, this document will leverage established principles of physical organic chemistry, data from closely related analogs such as 5-bromopyridine-2-carbaldehyde, and known reactivity patterns of the pyrimidine nucleus to provide a robust and predictive analysis for the research scientist. We will explore its core chemical properties, propose logical synthetic routes, detail its reactivity, and discuss its potential applications as a versatile intermediate in drug discovery and organic synthesis.
Core Physicochemical and Spectroscopic Profile
The precise physicochemical and spectroscopic properties of a compound are critical for its application in synthesis, guiding choices on reaction conditions, purification methods, and structural confirmation.
Physical and Chemical Properties
While extensive experimental data for this compound is not widely published, we can infer its key properties. It is expected to be a solid at room temperature, similar to its pyridine analog, 5-bromopyridine-2-carbaldehyde, which has a melting point of 91-96 °C.[3] The presence of the polar aldehyde and the electronegative nitrogen atoms in the pyrimidine ring suggests moderate solubility in polar organic solvents.
| Property | Data / Predicted Value | Source |
| Molecular Formula | C₅H₃BrN₂O | - |
| Molecular Weight | 187.00 g/mol | - |
| CAS Number | 944902-05-0 | [4] |
| Appearance | Predicted: White to yellow solid | Inferred from[3][5] |
| Melting Point | Predicted: 90-100 °C | Inferred from[3] |
| Boiling Point | Data not available; likely decomposes | - |
| Solubility | Predicted: Soluble in Methanol, Chloroform, Ethyl Acetate; Insoluble in water. | Inferred from[5][6][7] |
Spectroscopic Data Interpretation
Spectroscopic analysis is fundamental to confirming the identity and purity of a synthetic compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is a key identifier. For this compound, the spectrum is expected to show three distinct signals in the aromatic/aldehyde region. The aldehyde proton (-CHO) will appear as a singlet significantly downfield, typically in the δ 9.9-10.1 ppm range. The two pyrimidine protons will appear as singlets (or very narrowly coupled doublets) in the δ 8.8-9.2 ppm range, with their exact shifts influenced by the electron-withdrawing effects of the adjacent nitrogen atoms, the bromine, and the aldehyde group. A reported spectrum shows peaks at δ 10.03 (s, 1H), 8.85 (dd, 1H), 8.02 (ddd, 1H), and 7.85 (dd, 1H), though this appears to be for the pyridine analog.[7] A spectrum specifically for 5-Bromopyrimidine-2-carboxaldehyde is also available for reference.[4]
-
¹³C NMR : The carbon spectrum will feature five signals. The aldehyde carbonyl carbon is the most deshielded, expected around δ 190-193 ppm. The four pyrimidine carbons will have distinct shifts, with the carbon bearing the bromine (C5) appearing in the δ 120-125 ppm range and the carbon bearing the aldehyde (C2) further downfield.
-
-
Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong, sharp carbonyl (C=O) stretching band for the aldehyde, anticipated around 1700-1715 cm⁻¹. Additional characteristic peaks will include C-H stretching from the aldehyde proton (~2820 and ~2720 cm⁻¹) and aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragmentation pathways would likely involve the loss of the formyl radical (•CHO) or a bromine radical (•Br).
Synthesis and Preparation
A reliable and efficient synthesis is paramount for the utility of any chemical building block. While specific literature procedures for this compound are not prevalent, logical synthetic pathways can be devised from known transformations of pyrimidine systems. A highly plausible route involves the oxidation of the corresponding primary alcohol, 5-bromo-2-(hydroxymethyl)pyrimidine.
Proposed Synthetic Workflow: Oxidation of 5-Bromo-2-(hydroxymethyl)pyrimidine
This two-step approach starts with the commercially available 5-bromopyrimidine and proceeds through a hydroxymethyl intermediate.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Rationale: The synthesis of pyrimidine aldehydes via the corresponding organolithium species is a known, albeit challenging, transformation due to the instability of pyrimidinyl lithium intermediates.[8] Carrying out the reaction at very low temperatures (below -90 °C) is critical to prevent decomposition.[8] Subsequent oxidation with a mild oxidant like manganese dioxide (MnO₂) is a standard and high-yielding method for converting benzylic-type alcohols to aldehydes without over-oxidation.
Step 1: Synthesis of 5-Bromo-2-(hydroxymethyl)pyrimidine
-
To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -100 °C using a liquid nitrogen/ethanol bath.
-
Add 5-bromopyrimidine (1.0 eq) to the cooled THF.
-
Slowly add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -90 °C. Stir for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF, 1.5 eq) in anhydrous THF (20 mL).
-
Add the DMF solution dropwise to the pyrimidinyl lithium solution, again keeping the temperature below -90 °C.
-
After the addition is complete, allow the reaction to stir for an additional 1 hour at -90 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude aldehyde intermediate from this step is often unstable. Therefore, without purification, dissolve the crude material in methanol (50 mL) and cool to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Stir for 1 hour, then quench with water and extract with ethyl acetate.
-
Purify the crude product by silica gel column chromatography to yield 5-bromo-2-(hydroxymethyl)pyrimidine.
Step 2: Oxidation to this compound
-
Dissolve the 5-bromo-2-(hydroxymethyl)pyrimidine (1.0 eq) in dichloromethane (DCM, 100 mL).
-
Add activated manganese dioxide (MnO₂, 10 eq by weight) to the solution.
-
Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.
-
Wash the Celite® pad thoroughly with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the final product.[7]
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its two functional groups. The aldehyde serves as an electrophilic handle, while the C-Br bond is a prime site for metal-catalyzed cross-coupling.
Reactions of the Aldehyde Group
The aldehyde functionality is a gateway to numerous molecular architectures.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse range of 2-(aminomethyl)-5-bromopyrimidines.
-
Wittig Reaction: Chain extension is readily achievable via the Wittig reaction with various phosphorus ylides to form substituted alkenes.[9]
-
Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds can be used to construct more complex scaffolds.
-
Oxidation/Reduction: The aldehyde can be oxidized to the corresponding 5-bromopyrimidine-2-carboxylic acid or reduced to 5-bromo-2-(hydroxymethyl)pyrimidine.[10]
Reactions of the Carbon-Bromine Bond: Suzuki-Miyaura Coupling
The C5-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The Suzuki-Miyaura coupling is particularly valuable for creating biaryl structures, which are prevalent in pharmaceuticals.[11][12] The electron-deficient nature of the pyrimidine ring facilitates the initial oxidative addition step of the catalytic cycle.[13]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[12]
Exemplary Protocol: Suzuki-Miyaura Coupling
Rationale: The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields in Suzuki couplings.[13] A common and effective system for heteroaryl bromides involves a palladium catalyst like Pd(PPh₃)₄ and a carbonate base in a mixed aqueous/organic solvent system.[12]
-
To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 5-aryl-pyrimidine-2-carbaldehyde product.
Applications in Medicinal Chemistry and Drug Discovery
The pyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs, including antivirals, anticancer agents, and antibiotics.[1][2] Its nitrogen atoms are excellent hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.
This compound is a powerful tool for drug discovery programs for several reasons:
-
Bifunctional Handle: It allows for sequential or orthogonal derivatization. The bromine can be coupled first, followed by modification of the aldehyde, or vice versa.
-
Vectorial Diversity: New substituents can be introduced at two different vectors (C2 and C5), allowing for thorough exploration of the surrounding chemical space of a target's binding pocket.
-
Library Synthesis: The reliability of reactions like reductive amination and Suzuki coupling makes this building block ideal for the parallel synthesis of compound libraries to screen for biological activity.
Safety and Handling
As a brominated aromatic aldehyde, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Hazards: It is expected to be harmful if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and serious eye irritation, and may cause respiratory irritation.[14][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For handling larger quantities or fine powders, respiratory protection may be necessary.[14][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Recommended storage temperature is often refrigerated (2-8 °C).[3]
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[14][16]
Conclusion
This compound represents a highly valuable, albeit under-documented, building block for synthetic and medicinal chemistry. Its dual functionality allows for the strategic and controlled introduction of molecular complexity, making it an ideal starting point for the synthesis of novel heterocyclic compounds. By leveraging predictable reactivity and established protocols for its core functional groups, researchers can effectively utilize this reagent to construct libraries of diverse molecules for applications ranging from drug discovery to the development of advanced materials. This guide provides the foundational knowledge and procedural insights necessary for scientists to confidently incorporate this potent scaffold into their research programs.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromopyridine-2-carbaldehyde - Safety Data Sheet [chemicalbook.com]
- 4. 5-BroMopyriMidine-2-carboxaldehyde(944902-05-0) 1H NMR [m.chemicalbook.com]
- 5. 5-Bromo-2-pyridinecarboxaldehyde | 31181-90-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chembk.com [chembk.com]
- 7. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. 2-Bromopyridine-5-carbaldehyde | 149806-06-4 [chemicalbook.com]
- 10. 37131-87-6|5-Bromopyrimidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 5-Bromopyrimidine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. As a privileged scaffold, its unique electronic properties and ability to form multiple hydrogen bonds allow for potent and selective interactions with a wide range of biological targets.[1] Within this class of heterocycles, strategically functionalized pyrimidines serve as indispensable building blocks for constructing complex molecular architectures. 5-Bromopyrimidine-2-carbaldehyde, a molecule featuring two distinct and reactive functional groups on an electron-deficient core, represents a highly valuable, yet under-documented, intermediate for the synthesis of next-generation pharmaceuticals, particularly in the realm of kinase inhibitors.[2][3]
This guide provides a comprehensive analysis of the molecular structure, spectroscopic signature, synthesis, and chemical reactivity of this compound. It is designed to equip researchers and drug development professionals with the technical insights required to effectively utilize this potent building block in their synthetic campaigns.
Molecular Structure and Physicochemical Properties
This compound is a solid organic compound whose structure is defined by a pyrimidine ring substituted with a bromine atom at the C5 position and a carbaldehyde (formyl) group at the C2 position. The presence of two electronegative nitrogen atoms in the ring significantly influences its electronic distribution, rendering it electron-deficient. This property is central to its reactivity and its utility in pharmaceutical synthesis.
Core Structural Attributes
The key structural features dictate the molecule's chemical behavior. The aldehyde group at the C2 position is an electrophilic center, susceptible to nucleophilic attack, while the bromine atom at the C5 position is an excellent leaving group, particularly in metal-catalyzed cross-coupling reactions.
| Property | Value | Source(s) |
| CAS Number | 944902-05-0 | [4][5] |
| Molecular Formula | C₅H₃BrN₂O | [6] |
| Molecular Weight | 186.99 g/mol | [6] |
| IUPAC Name | This compound | N/A |
| Appearance | White to light yellow powder/crystal | N/A |
| Purity | >95% (typical commercial grade) | [7] |
Predicted Structural and Electronic Characteristics
While experimental crystallographic data for this compound is not publicly available, its structural parameters can be reliably predicted based on data from analogous structures like 5-bromopyrimidine and various pyridine-carbaldehydes. The pyrimidine ring is planar, and the electron-withdrawing nature of the nitrogen atoms and the aldehyde group creates a distinct map of electron density.
-
Bond Lengths & Angles (Predicted): The C-Br bond is expected to be a primary site for oxidative addition in cross-coupling reactions. The C=O bond of the aldehyde is highly polarized, making the carbonyl carbon a key electrophilic site. Ring C-N bonds will be shorter than C-C bonds, reflecting their double-bond character.
-
Molecular Electrostatic Potential (MEP): A calculated MEP map would show significant negative potential (red) around the two ring nitrogen atoms and the carbonyl oxygen, highlighting their roles as hydrogen bond acceptors. A region of positive potential (blue) would be centered on the aldehyde proton and the C4/C6 protons, indicating their susceptibility to interaction with nucleophiles or bases.
Spectroscopic Characterization
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. Although a complete, published dataset for this specific molecule is elusive, a representative spectroscopic profile can be constructed from foundational principles and data from closely related compounds.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the molecular structure in solution.
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
δ ~9.9-10.1 ppm (s, 1H): This singlet corresponds to the highly deshielded aldehyde proton (-CHO). Its downfield shift is due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.
-
δ ~9.0-9.2 ppm (s, 2H): The two equivalent protons on the pyrimidine ring (H4 and H6) would appear as a sharp singlet. Their significant downfield shift is a direct consequence of the powerful electron-withdrawing effect of the two adjacent ring nitrogen atoms.
¹³C NMR (Predicted, 100 MHz, CDCl₃):
-
δ ~185-190 ppm: Aldehyde carbonyl carbon (C=O).
-
δ ~160-162 ppm: Ring carbons C4 and C6, deshielded by adjacent nitrogen atoms.
-
δ ~155-158 ppm: Ring carbon C2, attached to the aldehyde group and flanked by two nitrogens.
-
δ ~115-120 ppm: Ring carbon C5, attached to the bromine atom. The shielding effect of bromine is offset by the overall electron-deficient nature of the ring.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule.
Key IR Absorption Bands (Predicted, KBr Pellet, cm⁻¹):
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic pyrimidine ring.
-
~2850 and ~2750 cm⁻¹: Characteristic C-H stretching bands for the aldehyde proton (Fermi doublets).
-
~1715-1700 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretching of the aromatic aldehyde.
-
~1580-1550 cm⁻¹: C=N and C=C stretching vibrations within the pyrimidine ring.
-
~1100-1000 cm⁻¹: C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
Electron Ionization (EI-MS) (Predicted):
-
Molecular Ion (M⁺): A characteristic doublet of peaks would be observed for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%). The expected m/z values would be approximately 186 and 188.
-
Key Fragments: Common fragmentation pathways would include the loss of the formyl radical (-CHO, M-29), loss of a bromine radical (-Br, M-79/81), and subsequent cleavages of the pyrimidine ring.
Synthesis and Manufacturing
The synthesis of this compound can be efficiently achieved via the cyclocondensation of a suitable C3 electrophile with an N-C-N nucleophile. A robust and scalable method is based on the reaction of 2-bromomalonaldehyde with a protected formamidine, followed by deprotection.[10][11]
Key Synthetic Pathway: Cyclocondensation
The most logical and documented approach for building the 2-substituted-5-bromopyrimidine core involves the reaction of 2-bromomalonaldehyde with an amidine.[10] To achieve the 2-carbaldehyde functionality, a formamidine equivalent is required.
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the general procedure for the synthesis of 2-substituted-5-bromopyrimidines.[10][11]
Step 1: Cyclocondensation to form 2-Substituted-5-bromopyrimidine
-
Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet, add 2-bromomalonaldehyde (1.0 eq) and glacial acetic acid (approx. 10 mL per gram of aldehyde).
-
Reagent Addition: Add 3Å molecular sieves (approx. 0.1 g per gram of aldehyde). Begin stirring and heat the mixture to 80 °C under a nitrogen atmosphere.
-
Amidine Solution: In a separate flask, dissolve formamidine acetate (1.0 eq) in glacial acetic acid (approx. 5 mL per gram).
-
Reaction: Add the formamidine solution dropwise to the heated aldehyde mixture over a period of 30 minutes, maintaining the temperature at 80 °C.
-
Heating: After the addition is complete, increase the temperature to 100 °C and maintain for 5-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add water (approx. 2 mL per gram of initial aldehyde) and allow it to stand for 2 hours to precipitate the product.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.
-
Purification: The crude solid is dissolved in dichloromethane and washed with a 5% aqueous sodium hydroxide solution, followed by saturated brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 5-bromopyrimidine intermediate. Further purification can be achieved by column chromatography or recrystallization.
(Note: Direct synthesis of the aldehyde may require a protected formamidine followed by a deprotection/oxidation step, as the free aldehyde group might not be stable under the reaction conditions.)
Chemical Reactivity and Synthetic Applications
The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. The electron-deficient nature of the pyrimidine ring activates both sites for distinct transformations, allowing for sequential, site-selective modifications.
Reactions at the C5-Bromine Position
The C-Br bond at the 5-position is highly activated towards metal-catalyzed cross-coupling reactions, providing a powerful tool for introducing carbon-carbon and carbon-heteroatom bonds.[12]
-
Suzuki-Miyaura Coupling: This is one of the most valuable reactions for this scaffold. Reacting this compound with various aryl or heteroaryl boronic acids (or esters) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) allows for the direct formation of 5-aryl- or 5-heteroaryl-pyrimidine-2-carbaldehydes.[13] These products are common cores in kinase inhibitors.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, installing amine functionalities at the C5 position. This is crucial for tuning the solubility and biological activity of drug candidates.
-
Sonogashira Coupling: The introduction of alkyne groups via palladium/copper catalysis provides a linear scaffold for further elaboration or for use as a bioisostere.
Figure 2: Key cross-coupling reactions at the C5 position.
Reactions at the C2-Aldehyde Position
The aldehyde group is a versatile handle for a wide range of classical organic transformations.
-
Reductive Amination: This is a cornerstone reaction in medicinal chemistry for installing amine side chains. The aldehyde is first condensed with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or 2-picoline borane.[14][15] This two-step, one-pot procedure is highly efficient for building molecular diversity.
-
Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, allowing for carbon chain extension and the introduction of various olefin geometries.[16][17] This is particularly useful for linking the pyrimidine core to other pharmacophores.
-
Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form secondary alcohols, which can be further functionalized.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid using reagents like potassium permanganate or reduced to a primary alcohol with sodium borohydride.
Application in Drug Development: A Scaffold for Kinase Inhibitors
The 2-amino-5-aryl-pyrimidine scaffold is a well-established pharmacophore in a multitude of clinically approved and investigational kinase inhibitors. This compound is an ideal precursor for accessing this privileged structure. A common synthetic strategy involves a Suzuki coupling at the C5 position followed by a reductive amination at the C2 position.
Hypothetical Synthesis of a Kinase Inhibitor Core
The following workflow illustrates how this compound can be used to construct a core structure common to many targeted cancer therapies.
Figure 3: A two-step synthetic pathway to a common kinase inhibitor core.
This efficient, two-step sequence allows for rapid diversification. A library of compounds can be generated by varying the arylboronic acid in the Suzuki coupling (modifying the "selectivity" part of the pharmacophore) and the amine in the reductive amination (modifying the "solubilizing" or "hinge-binding" part of the pharmacophore).
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety protocols must be followed.
-
Hazards: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a potent and versatile building block for modern organic synthesis and drug discovery. Its molecular structure, characterized by an electron-deficient aromatic core with two orthogonally reactive functional groups, provides a robust platform for constructing complex molecules. By leveraging site-selective transformations such as palladium-catalyzed cross-coupling at the C5-bromo position and reductive amination at the C2-aldehyde, medicinal chemists can efficiently access privileged scaffolds, particularly those central to the design of targeted kinase inhibitors. A thorough understanding of its structure, reactivity, and spectroscopic characteristics, as detailed in this guide, is essential for unlocking its full potential in the development of novel therapeutic agents.
References
- 1. H50154.06 [thermofisher.com]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound – Ascendex Scientific, LLC [ascendexllc.com]
- 7. This compound - Anichem [anichemllc.com]
- 8. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 15. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 16. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 17. Wittig Reaction [organic-chemistry.org]
A Technical Guide to the Synthesis of 5-Bromopyrimidine-2-carbaldehyde: Pathways and Protocols for Researchers
Introduction: The Significance of 5-Bromopyrimidine-2-carbaldehyde in Medicinal Chemistry
This compound is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a prevalent scaffold in numerous pharmaceuticals, and the presence of both a bromine atom and an aldehyde functional group offers versatile handles for further chemical modifications. The bromine at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, while the aldehyde at the 2-position provides a reactive site for nucleophilic additions, condensations, and reductive aminations. This dual functionality makes it a valuable intermediate for the construction of complex molecular architectures with potential therapeutic applications, including but not limited to kinase inhibitors and other targeted therapies. This guide provides an in-depth exploration of the primary synthetic pathways to this important intermediate, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular pathway often depends on the availability of starting materials, desired scale of synthesis, and tolerance for specific reaction conditions. The core synthetic strategies can be broadly categorized as:
-
Functionalization of a Pre-existing 5-Bromopyrimidine Core: This approach involves the introduction of the aldehyde group at the 2-position of a 5-bromopyrimidine starting material.
-
Oxidation of a Precursor at the 2-Position: This strategy relies on the oxidation of a methyl or hydroxymethyl group at the 2-position of a 5-bromopyrimidine derivative.
-
Hydrolysis of a Nitrile Precursor: This pathway involves the conversion of a 2-cyano group on the 5-bromopyrimidine ring to the corresponding aldehyde.
-
Ring Construction: This method builds the 5-bromopyrimidine ring system with the desired functionalities already in place or in a form that is easily converted to the target aldehyde.
This guide will now delve into the specifics of these pathways, providing detailed experimental protocols and the underlying chemical principles.
Pathway 1: Formylation of 5-Bromopyrimidine via an Organometallic Intermediate
Direct formylation of the 5-bromopyrimidine ring using methods like the Vilsmeier-Haack reaction is challenging due to the electron-deficient nature of the pyrimidine ring, which makes it less susceptible to electrophilic substitution. A more viable approach involves the generation of a nucleophilic organometallic species at the 2-position, which can then react with a formylating agent. This can be achieved through a halogen-metal exchange or by deprotonation. Given the presence of the bromine at the 5-position, a selective metalation at the 2-position is required.
An analogous and effective method has been reported for the synthesis of 5-bromopyridine-2-carbaldehyde from 2,5-dibromopyridine.[1] This strategy involves a Grignard exchange reaction followed by formylation with N,N-dimethylformamide (DMF). A similar approach can be postulated for the pyrimidine analogue, starting from a suitable 2,5-dihalopyrimidine or by selective metalation of 5-bromopyrimidine.
Proposed Synthesis via Grignard Reaction and Formylation
This proposed pathway adapts the methodology used for the corresponding pyridine derivative.[1] It involves the selective formation of a Grignard reagent at the 2-position of a dihalopyrimidine, followed by reaction with a formylating agent.
Diagram of the Proposed Grignard-based Synthesis
Caption: Proposed synthesis via Grignard formation and formylation.
Experimental Protocol (Proposed)
Step 1: Preparation of 5-Bromo-2-pyrimidinylmagnesium iodide
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-iodopyrimidine (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to a low temperature (e.g., -15 °C to 0 °C).
-
Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl, 1.05 eq) in THF dropwise, maintaining the low temperature.
-
Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Formylation and Work-up
-
To the freshly prepared Grignard solution, add N,N-dimethylformamide (DMF, 1.5 eq) dropwise at the same low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Mechanistic Rationale
The use of isopropylmagnesium chloride allows for a halogen-magnesium exchange reaction, selectively forming the more stable Grignard reagent at the more reactive 2-position (iodide is a better leaving group than bromide). The resulting nucleophilic pyrimidinyl Grignard reagent then attacks the electrophilic carbonyl carbon of DMF. The subsequent aqueous work-up hydrolyzes the resulting tetrahedral intermediate to afford the desired aldehyde.
Pathway 2: Oxidation of (5-Bromopyrimidin-2-yl)methanol
A common and reliable method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. In this case, (5-bromopyrimidin-2-yl)methanol serves as the direct precursor to the target aldehyde. This alcohol can be synthesized from 5-bromo-2-chloropyrimidine.
Synthesis of the Precursor: (5-Bromopyrimidin-2-yl)methanol
The synthesis of the alcohol precursor can be achieved by nucleophilic substitution of the chlorine atom in 5-bromo-2-chloropyrimidine with a protected hydroxyl group, followed by deprotection. A more direct approach, however, would be the reduction of a corresponding ester, such as ethyl 5-bromopyrimidine-2-carboxylate.
Diagram of the Oxidation Pathway
Caption: Synthesis via oxidation of the corresponding primary alcohol.
Experimental Protocol
Step 1: Synthesis of (5-Bromopyrimidin-2-yl)methanol (if not commercially available)
Step 2: Oxidation to this compound
-
Dissolve (5-bromopyrimidin-2-yl)methanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (DCM), chloroform, or acetone).
-
Add an oxidizing agent. Several options are available, and the choice depends on the desired reaction conditions and scale:
-
Manganese dioxide (MnO₂): Add activated MnO₂ (5-10 eq) and stir the mixture at room temperature for 12-48 hours. The reaction progress can be monitored by TLC.
-
Pyridinium chlorochromate (PCC): Add PCC (1.5 eq) to the solution in DCM and stir at room temperature for 2-4 hours.
-
Dess-Martin periodinane (DMP): Add DMP (1.5 eq) to the solution in DCM and stir at room temperature for 1-3 hours.
-
-
Upon completion of the reaction (as indicated by TLC), filter the reaction mixture through a pad of Celite to remove the oxidant byproducts.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Causality in Experimental Choices
-
Choice of Oxidant: MnO₂ is a mild and selective oxidant for allylic and benzylic-type alcohols, which is analogous to the pyrimidinyl methanol. It requires heterogeneous conditions and often longer reaction times. PCC and DMP are more reactive and offer faster conversions under homogeneous conditions but are more toxic and require careful handling.[2] The choice represents a trade-off between reactivity, selectivity, and operational safety.
Pathway 3: Hydrolysis of 5-Bromopyrimidine-2-carbonitrile
The conversion of a nitrile to an aldehyde is a well-established transformation in organic synthesis. This pathway requires the synthesis of the 5-bromopyrimidine-2-carbonitrile precursor, which can then be selectively reduced and hydrolyzed to the aldehyde.
Synthesis of the Precursor: 5-Bromopyrimidine-2-carbonitrile
5-Bromopyrimidine-2-carbonitrile can be prepared from 5-bromo-2-chloropyrimidine via a nucleophilic aromatic substitution reaction with a cyanide salt.
Diagram of the Nitrile Hydrolysis Pathway
Caption: Synthesis via reduction and hydrolysis of a nitrile precursor.
Experimental Protocol
Step 1: Synthesis of 5-Bromopyrimidine-2-carbonitrile
-
In a round-bottom flask, dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq).
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield 5-bromopyrimidine-2-carbonitrile.
Step 2: Reduction and Hydrolysis to this compound
-
Dissolve 5-bromopyrimidine-2-carbonitrile (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of diisobutylaluminium hydride (DIBAL-H, 1.2-1.5 eq) in an appropriate solvent (e.g., toluene or hexanes) dropwise, maintaining the temperature below -70 °C.[3]
-
Stir the reaction mixture at -78 °C for 1-3 hours.
-
Quench the reaction by the slow addition of methanol, followed by an aqueous acid solution (e.g., 1 M HCl) or a Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford this compound.[4]
Mechanistic Considerations
The reduction of the nitrile with DIBAL-H proceeds via a nucleophilic addition of a hydride to the carbon of the nitrile, forming an imine-aluminum complex.[3] The reaction is stopped at this stage due to the low temperature and the use of a single equivalent of the reducing agent. The subsequent acidic work-up hydrolyzes the imine intermediate to the desired aldehyde.
Comparison of Synthetic Pathways
| Pathway | Starting Material(s) | Key Transformation(s) | Advantages | Disadvantages |
| 1. Grignard/Organolithium | 5-Bromo-2-halopyrimidine | Halogen-metal exchange, Formylation | Potentially high yielding, convergent. | Requires strictly anhydrous conditions, low temperatures, and handling of pyrophoric reagents. |
| 2. Alcohol Oxidation | (5-Bromopyrimidin-2-yl)methanol | Oxidation | Utilizes a variety of well-established oxidation methods, generally good yields. | The alcohol precursor may not be readily available and may require a separate synthesis. |
| 3. Nitrile Hydrolysis | 5-Bromo-2-chloropyrimidine | Cyanation, Reduction, Hydrolysis | Starts from a relatively accessible precursor, reliable reduction method. | Involves the use of highly toxic cyanide salts and pyrophoric DIBAL-H. |
Conclusion and Future Perspectives
The synthesis of this compound is achievable through several strategic pathways, each presenting a unique set of experimental considerations. The choice of the optimal route will be dictated by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling sensitive reagents. The organometallic route offers a direct and potentially efficient approach, while the oxidation and nitrile hydrolysis pathways provide more classical and perhaps more scalable alternatives, albeit with a greater number of steps. As the demand for novel pyrimidine-based therapeutics continues to grow, the development of robust and efficient syntheses for key intermediates like this compound will remain an area of significant interest for synthetic and medicinal chemists.
References
- 1. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]
- 2. US5132465A - Oxidation of primary alcohols to aldehydes using transition metal phthalocyanines as catalysts - Google Patents [patents.google.com]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
Spectroscopic Characterization of 5-Bromopyrimidine-2-carbaldehyde: A Technical Guide
Introduction
5-Bromopyrimidine-2-carbaldehyde is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core functionalized with both an electron-withdrawing aldehyde group and a halogen, makes it a valuable synthon for constructing more complex molecular architectures. The pyrimidine motif is a cornerstone of numerous pharmaceuticals, including antiviral and anticancer agents, making a thorough understanding of its derivatives essential for novel drug design.
This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound (CAS 944902-05-0).[1] As complete, formally published experimental datasets for this specific molecule are not widely available, this document leverages expert interpretation of available data, predictive analysis based on established spectroscopic principles, and comparative data from structurally analogous compounds. This approach provides a robust framework for researchers to identify, characterize, and utilize this important building block.
Molecular Structure and Spectroscopic Correlation
A logical and systematic approach to spectroscopic analysis is paramount for unambiguous structure elucidation. The workflow below outlines the integrated use of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Caption: Integrated workflow for the spectroscopic characterization of organic compounds.
The structure of this compound, with IUPAC numbering, is presented below. This numbering is used for all subsequent spectral assignments.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[2] For this compound, we expect to see distinct signals for the aldehyde proton and the two aromatic protons in the ¹H NMR spectrum, and five signals for the pyrimidine ring and aldehyde carbons in the ¹³C NMR spectrum.
¹H NMR Data (Predicted and Interpreted)
While a published, peer-reviewed ¹H NMR dataset is not available, analysis of spectral images from chemical suppliers and comparison with the analogous compound, 5-Bromopyridine-2-carbaldehyde, allows for a confident interpretation.[3] The key difference is the presence of a second nitrogen at the N3 position, which generally deshields adjacent protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CHO (Aldehyde H) | ~10.1 | Singlet (s) | - | 1H |
| H4 / H6 | ~9.1 - 9.3 | Singlet (s)* | - | 2H |
*Note: The two pyrimidine protons (H4 and H6) are chemically equivalent due to the plane of symmetry through the C2-C5 axis and are expected to appear as a single, sharp singlet.
Expertise & Causality:
-
Aldehyde Proton (~10.1 ppm): The aldehyde proton is highly deshielded due to the powerful anisotropic effect of the C=O bond and the electron-withdrawing nature of the pyrimidine ring. Its predicted shift is similar to that observed in 5-Bromopyridine-2-carbaldehyde (~10.03 ppm).[3]
-
Pyrimidine Protons (H4/H6, ~9.1-9.3 ppm): These protons are located on an electron-deficient aromatic ring, placing them far downfield. The presence of two electronegative nitrogen atoms significantly reduces the electron density on the ring carbons, deshielding the attached protons more than in a pyridine or benzene ring. In the pyridine analogue, the corresponding protons appear at ~8.85 ppm and ~8.02 ppm.[3] The presence of the second nitrogen in the pyrimidine ring is expected to shift both protons further downfield into the 9.1-9.3 ppm region.
¹³C NMR Data (Predicted)
No experimental ¹³C NMR data has been identified. The following predictions are based on standard chemical shift values and data from analogous structures.[3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Aldehyde) | 185 - 195 | Aldehyde carbons are characteristically found in this highly deshielded region. The value for 5-Bromopyridine-2-carbaldehyde is 192.4 ppm.[3] |
| C2 | 155 - 160 | This carbon is bonded to two nitrogen atoms and the aldehyde group, making it highly electron-deficient and thus significantly downfield. |
| C4 / C6 | 158 - 162 | These carbons are adjacent to a nitrogen atom (sp² C=N bond), placing them in the typical range for pyrimidine carbons. They are expected to be the most downfield of the ring carbons. |
| C5 | 115 - 125 | The direct attachment of bromine causes a shielding effect (heavy atom effect) compared to a C-H bond, but its electronegativity has a deshielding influence. In 5-bromopyrimidine itself, this carbon appears around 121 ppm. The aldehyde group's influence should be minimal at this distance. |
Infrared (IR) Spectroscopy
IR spectroscopy is an indispensable tool for identifying the functional groups within a molecule.[4] The key features in the IR spectrum of this compound are the aldehyde C=O stretch and the various vibrations of the aromatic ring.
Key IR Absorptions (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Field Insights |
| ~2850 & ~2750 | C-H Stretch (Aldehyde) | Medium | Aldehydic C-H stretches typically appear as a pair of bands (Fermi resonance) at lower frequencies than alkyl C-H stretches. Their presence is a strong indicator of an aldehyde. |
| 1700 - 1720 | C=O Stretch (Aldehyde) | Strong | This is one of the most characteristic and intense bands in the spectrum. Conjugation with the aromatic pyrimidine ring lowers the frequency from a typical aliphatic aldehyde (~1740 cm⁻¹). |
| 1550 - 1600 | C=N / C=C Stretch (Aromatic) | Strong | The pyrimidine ring has several overlapping stretching vibrations in this region. These are often sharp and intense, confirming the presence of the heteroaromatic system.[5] |
| ~1400 | C-H In-plane Bend (Aromatic) | Medium | Aromatic C-H bending vibrations are characteristic of the substitution pattern. |
| 600 - 800 | C-Br Stretch | Medium | The carbon-bromine stretching vibration is found in the fingerprint region of the spectrum. Its exact position can be influenced by the overall molecular structure. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within a molecule, which is useful for characterizing conjugated systems.[6]
Expected UV-Vis Absorptions (Predicted)
The conjugated system of this compound, which includes the pyrimidine ring and the carbonyl group, is expected to give rise to two primary absorption bands.
| λₘₐₓ (nm) | Transition Type | Rationale |
| ~270-290 | π → π | This intense absorption corresponds to the excitation of an electron from a π bonding orbital to a π antibonding orbital across the entire conjugated system. |
| ~310-340 | n → π | This less intense, longer-wavelength absorption involves the promotion of a non-bonding electron (from the nitrogen or oxygen lone pairs) to a π antibonding orbital. This transition is characteristic of molecules containing heteroatoms in a conjugated system. |
Experimental Protocols
The following protocols describe standardized methods for acquiring the spectroscopic data discussed in this guide. Adherence to these procedures ensures data quality and reproducibility.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-45 degree pulse angle with a relaxation delay of 2-5 seconds.
-
Acquire at least 16 scans and apply Fourier transformation.
-
Phase the spectrum and integrate all signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (typically >1024).
-
Apply Fourier transformation with an exponential line broadening of 1-2 Hz.
-
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small, solid sample of this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Data Acquisition:
-
Scan the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹).
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Use a resolution of 4 cm⁻¹.
-
Protocol 3: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a 1 cm path length quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically from 200 nm to 600 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each electronic transition.
References
- 1. This compound – Ascendex Scientific, LLC [ascendexllc.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]
- 4. Tetrahedron Letters (Elsevier BV) | 98725 Publications | 1632795 Citations | Top authors | Related journals [scispace.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. 5-Bromopyrimidine-2-carboxylic acid | C5H3BrN2O2 | CID 16462970 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Technical Guide to 5-Bromopyrimidine-2-carbaldehyde: A Versatile Bifunctional Reagent for Drug Discovery
Introduction: The Strategic Value of a Bifunctional Heterocycle
In the landscape of modern medicinal chemistry, the efficiency of a synthetic campaign is paramount. The ability to rapidly generate diverse molecular libraries around a core scaffold is the cornerstone of successful hit-to-lead and lead optimization programs. It is in this context that 5-Bromopyrimidine-2-carbaldehyde (CAS No. 944902-05-0) emerges as a reagent of significant strategic importance.[1] This molecule is not merely an intermediate; it is a carefully orchestrated platform for molecular elaboration.
Possessing two distinct and orthogonally reactive functional handles—an electrophilic aldehyde at the 2-position and a C-Br bond at the 5-position amenable to a host of cross-coupling reactions—this pyrimidine derivative offers researchers a powerful tool for building molecular complexity. The pyrimidine core itself is a privileged scaffold, forming the basis of numerous approved therapeutic agents, particularly in oncology, where it is a key component of many protein kinase inhibitors.[2][3][4] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its reactivity and strategic application in drug discovery workflows.
Core Compound Properties and Safety Mandates
Accurate characterization and safe handling are the foundation of any successful experimental work. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 944902-05-0 | [1][5][6] |
| Molecular Formula | C₅H₃BrN₂O | [1][5][6] |
| Molecular Weight | 186.99 g/mol | [1][5][6] |
| Physical Form | Off-white to yellow solid | [1] |
| Purity | Typically >95% | [5][6] |
| Storage Conditions | Store at -20°C or under refrigeration, preferably under an inert atmosphere. | [1] |
GHS Hazard Information and Safe Handling Protocol
This compound is classified under GHS with the following primary hazards. Adherence to a strict safety protocol is non-negotiable.
Mandatory Laboratory Protocol:
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-resistant lab coat, and chemical safety goggles that provide a complete seal around the eyes.
-
Handling: Avoid creating dust. Use appropriate tools for transferring the solid. Avoid contact with skin and eyes.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from oxidizing agents and strong bases.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Synthesis Strategies: A Plausible Approach
While specific peer-reviewed synthetic preparations for this compound are not widely documented, its structure suggests a logical and efficient synthetic pathway rooted in established heterocyclic chemistry. A highly plausible route involves the condensation of 2-bromomalonaldehyde with a suitable amidine precursor to form the core ring system.
A general one-step synthesis for 5-bromo-2-substituted pyrimidines has been patented, which utilizes 2-bromomalonaldehyde and various amidine compounds as starting materials.[8] This approach is noted for its simplicity, safety, and cost-effectiveness, making it suitable for larger-scale production.[8]
Proposed Experimental Protocol: Synthesis via Condensation
This protocol is a conceptualized procedure based on established principles for pyrimidine synthesis.[8][9]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, dissolve 2-bromomalonaldehyde (1.0 eq) in a suitable protic solvent such as glacial acetic acid.
-
Reagent Addition: To this solution, add formamidine acetate (1.1 eq). The use of the salt of formamidine provides the necessary unsubstituted C2 position of the pyrimidine ring.
-
Thermal Conditions: Heat the reaction mixture to a temperature of 80-100°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its two functional groups. This allows for a stepwise, controlled elaboration of the molecular scaffold.
Caption: Key synthetic transformations of this compound.
Reactions Involving the Aldehyde Group
The aldehyde at the C2 position is a versatile electrophile.
-
Reductive Amination: This is arguably one of the most valuable reactions for drug discovery. The aldehyde readily condenses with primary or secondary amines to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a substituted amine. This reaction is robust, high-yielding, and allows for the introduction of a vast array of amine-containing side chains, which are crucial for modulating solubility and forming key interactions with biological targets.
-
Wittig Reaction: Reaction with phosphorus ylides provides a reliable method for C-C double bond formation, converting the aldehyde into a substituted alkene. This can be used to introduce rigid linkers or other functional groups.
-
Condensation Reactions: Aldol or Knoevenagel-type condensations with active methylene compounds can be used to construct more complex carbon skeletons, such as α,β-unsaturated carbonyl systems.
Reactions Involving the C-Br Bond
The bromine atom at the electron-deficient C5 position is primed for transition-metal-catalyzed cross-coupling reactions. The reactivity of halogens on the pyrimidine ring is well-established, with bromopyrimidines being more reactive than their chloro-analogs in many cases.[10]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a premier method for forming C-C bonds, allowing the introduction of various aryl or heteroaryl groups at the C5 position. This is a cornerstone of modern medicinal chemistry for exploring SAR at this vector.
-
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, installs a rigid alkynyl linker. These groups can act as pharmacophores or be further functionalized.
-
Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction enables the introduction of primary or secondary amines at the C5 position, providing an alternative to functionalizing the C2 position and creating diverse substitution patterns.
Strategic Application in Kinase Inhibitor Discovery: A Workflow
The pyrimidine scaffold is a well-validated core for inhibitors of protein kinases, which are critical targets in oncology.[2][4] this compound is an ideal starting point for constructing a library of potential kinase inhibitors.
Caption: A hypothetical two-step workflow for kinase inhibitor synthesis.
Hypothetical Synthesis Protocol for a Kinase Inhibitor Candidate
Step 1: Reductive Amination at C2
-
Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add the desired primary amine (e.g., morpholine, 1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. Continue stirring at room temperature overnight.
-
Quench & Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude amine intermediate. Purify by chromatography if necessary.
Step 2: Suzuki Coupling at C5
-
Setup: In a microwave vial, combine the amine intermediate from Step 1 (1.0 eq), the desired arylboronic acid (e.g., 3-methoxyphenylboronic acid, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Add a solvent system such as 1,4-dioxane/water. Seal the vial and heat in a microwave reactor to 100-120°C for 30-60 minutes.
-
Work-up & Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final compound by flash chromatography or preparative HPLC to yield the target kinase inhibitor candidate.
This two-step sequence allows for the rapid generation of a matrix of compounds by varying the amine in Step 1 and the boronic acid in Step 2, enabling a thorough exploration of the chemical space around the pyrimidine core.
Spectroscopic Characterization (Predicted)
No publicly available, verified spectra for this compound were identified. The following are predicted chemical shifts based on fundamental principles and comparison to similar structures. These should be used for guidance only and confirmed by experimental data.
-
¹H NMR (Predicted, in CDCl₃):
-
Aldehyde Proton (-CHO): ~10.1 ppm (singlet). Expected to be the most downfield signal.
-
Pyrimidine Protons (H4/H6): ~9.0-9.2 ppm (singlet, 2H). The two protons on the pyrimidine ring are chemically equivalent and would appear as a sharp singlet.
-
-
¹³C NMR (Predicted, in CDCl₃):
-
Carbonyl Carbon (-CHO): ~190 ppm.
-
Pyrimidine Carbons:
-
C2 (bearing aldehyde): ~155 ppm
-
C4/C6: ~160 ppm
-
C5 (bearing bromine): ~120 ppm
-
-
Conclusion
This compound represents a highly valuable and versatile building block for researchers engaged in drug discovery and medicinal chemistry. Its bifunctional nature, with two orthogonally reactive sites, provides a robust platform for the efficient synthesis of diverse compound libraries. The strategic importance of the pyrimidine core in biologically active molecules, particularly kinase inhibitors, further elevates the utility of this reagent. By understanding its properties, safety requirements, and reactivity, scientists can leverage this compound to accelerate the discovery of novel therapeutic agents.
References
- 1. 5-BroMopyriMidine-2-carboxaldehyde | 944902-05-0 [chemicalbook.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrimidine | CymitQuimica [cymitquimica.com]
- 6. 944902-05-0,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of 5-Bromopyrimidine-2-carbaldehyde in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core and the Rise of a Versatile Building Block
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including the nucleobases of DNA and RNA.[1][2][3] This six-membered aromatic heterocycle, with its two nitrogen atoms at positions 1 and 3, possesses unique physicochemical properties that make it an ideal framework for the design of therapeutic agents. Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic rings often enhances the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]
Within the diverse landscape of pyrimidine-based synthons, 5-Bromopyrimidine-2-carbaldehyde has emerged as a particularly valuable and versatile building block. This molecule uniquely combines two key reactive centers: a bromine atom at the 5-position, which is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, and an aldehyde group at the 2-position, a versatile handle for the introduction of further molecular complexity. The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of both substituents, making this compound a strategic starting point for the synthesis of novel and potent drug candidates, particularly in the realm of targeted therapies such as kinase inhibitors.[5][6] This guide provides a comprehensive technical overview of the synthesis, reactivity, and application of this pivotal intermediate in drug discovery.
Synthesis of this compound: Navigating the Synthetic Landscape
The efficient synthesis of this compound is a critical first step in its utilization as a building block. Several synthetic strategies can be envisaged, primarily involving the introduction of the formyl group at the 2-position of a pre-existing 5-bromopyrimidine scaffold or the construction of the pyrimidine ring with the required substituents in place.
One plausible and efficient approach involves a one-step condensation reaction. A patent describes the synthesis of 5-bromo-2-substituted pyrimidines by reacting 2-bromomalonaldehyde with an appropriate amidine.[7] While this method is effective for introducing various substituents at the 2-position, direct formation of the 2-carbaldehyde is not explicitly detailed.
A more targeted approach involves the formylation of a 5-bromopyrimidine precursor. The Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, presents a viable option.[2][8][9][10] This reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.[8][10]
Alternatively, a lithium-halogen exchange followed by formylation offers a precise method for introducing the aldehyde. This involves treating 5-bromopyrimidine with a strong organolithium base, such as n-butyllithium, at low temperatures to generate the 5-lithiopyrimidine species. Subsequent quenching of this intermediate with a formylating agent like DMF yields the desired aldehyde.[11][12][13]
Another potential route is the oxidation of a 2-methyl or 2-(hydroxymethyl)-5-bromopyrimidine precursor. The oxidation of a methyl group to an aldehyde can be challenging, often requiring specific reagents to avoid over-oxidation to the carboxylic acid. A more controlled approach is the oxidation of the corresponding 2-(hydroxymethyl) derivative, which can be readily achieved using a variety of mild oxidizing agents.
Protocol: Synthesis via Lithiation and Formylation of 5-Bromopyrimidine
This protocol is a representative procedure based on established methods for the formylation of aryl halides via lithium-halogen exchange.[11][12]
Materials:
-
5-Bromopyrimidine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-bromopyrimidine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add anhydrous DMF (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Continue stirring at -78 °C for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Physicochemical and Spectroscopic Characterization
Table 1: Spectroscopic Data for 5-Bromopyridine-2-carbaldehyde [14]
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.03 (s, 1H), 8.85 (dd, J = 2.0, 0.8 Hz, 1H), 8.02 (ddd, J = 8.0, 2.0, 0.8 Hz, 1H), 7.85 (dd, J = 8.0, 0.8 Hz, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 192.4, 151.7, 151.3, 140.0, 126.3, 122.8 |
Note: The chemical shifts for this compound are expected to be in a similar range, with adjustments due to the presence of the second nitrogen atom in the pyrimidine ring.
The Reactivity of this compound: A Gateway to Molecular Diversity
The synthetic utility of this compound lies in the differential reactivity of its two key functional groups. The bromine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the aldehyde at the 2-position can undergo a wide range of classical transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The C5-Br bond in this compound is activated towards oxidative addition to a palladium(0) catalyst due to the electron-withdrawing nature of the pyrimidine ring. This facilitates a variety of powerful C-C and C-N bond-forming reactions.
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[15][16][17][18] This reaction is widely used in medicinal chemistry to construct biaryl and heteroaryl scaffolds.[19] The coupling of this compound with various aryl or heteroaryl boronic acids provides a direct route to 5-aryl-pyrimidine-2-carbaldehydes, which are valuable intermediates in the synthesis of kinase inhibitors.
Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
This is a representative protocol based on established conditions for the Suzuki coupling of bromopyrimidines.[15][19]
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-(4-methoxyphenyl)pyrimidine-2-carbaldehyde.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[20][21] This reaction is of paramount importance in drug discovery, as the aniline and related motifs are present in a vast number of bioactive molecules, including many kinase inhibitors. The amination of this compound provides access to a diverse range of 5-aminopyrimidine derivatives.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is based on general procedures for the Buchwald-Hartwig amination of bromopyrimidines.[20][22][23][24]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a dry Schlenk tube.
-
Add NaOtBu (1.4 eq).
-
Add this compound (1.0 eq) and morpholine (1.2 eq).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield 5-(morpholino)pyrimidine-2-carbaldehyde.
The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynylpyrimidines.[8] These can serve as versatile intermediates for further transformations. The Heck reaction couples the aryl halide with an alkene, leading to the formation of substituted alkenylpyrimidines.[24]
Reactions of the Aldehyde Group
The aldehyde functionality at the 2-position of the pyrimidine ring is a versatile handle for a wide range of chemical transformations, including:
-
Reductive amination: To introduce substituted aminomethyl groups.
-
Wittig reaction: To form vinyl-substituted pyrimidines.
-
Condensation reactions: With various nucleophiles to form imines, hydrazones, and other derivatives.
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the 2-(hydroxymethyl)pyrimidine.
The interplay between the reactivity of the C5-Br bond and the C2-aldehyde group allows for a highly modular and strategic approach to the synthesis of complex pyrimidine derivatives.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The 2,5-disubstituted pyrimidine scaffold, readily accessible from this compound, is a key pharmacophore in a number of targeted cancer therapies, particularly cyclin-dependent kinase (CDK) and epidermal growth factor receptor (EGFR) inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several approved CDK inhibitors, such as Palbociclib, feature a 2-anilinopyrimidine core structure.[5][6][17][18][25][26][27][28] The synthesis of analogs of these inhibitors can be envisioned starting from this compound, where the aniline moiety is introduced via a Buchwald-Hartwig amination at the 5-position, and the aldehyde at the 2-position is further elaborated to introduce other key structural features.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is another important target in cancer therapy, and several generations of EGFR inhibitors have been developed. Many of these, including Osimertinib, are based on a substituted pyrimidine scaffold.[29][30][31][32] this compound can serve as a starting material for the synthesis of novel EGFR inhibitors, where the 5-position can be functionalized via Suzuki or Sonogashira coupling to introduce key side chains, and the 2-aldehyde can be converted into other functional groups required for potent and selective inhibition.[2][20][33]
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. 2-Bromopyridine-5-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Bromopyrimidine(4595-59-9) 13C NMR [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. sites.wp.odu.edu [sites.wp.odu.edu]
- 7. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Formylation - Common Conditions [commonorganicchemistry.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. WO2023194870A1 - Process for the preparation of palbociclib - Google Patents [patents.google.com]
- 28. tdcommons.org [tdcommons.org]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. rsc.org [rsc.org]
Physical properties of 5-Bromopyrimidine-2-carbaldehyde
An In-Depth Technical Guide to the Physical Properties of 5-Bromopyrimidine-2-carbaldehyde
Introduction
This compound is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyrimidine ring substituted with both a bromine atom and an aldehyde group, presents a versatile scaffold for the synthesis of more complex molecules. The bromine atom serves as a key functional handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the aldehyde group is amenable to a wide range of transformations, including reductive amination, oxidation, and Wittig reactions. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering field-proven insights for its application in a research setting.
It is important to note that while this compound is commercially available, comprehensive experimental data for some of its core physical properties, such as melting and boiling points, are not extensively documented in publicly accessible literature. This guide consolidates all available information and provides context through comparative data and theoretical synthetic approaches.
Chemical Identity and Structure
Correctly identifying the molecule is the foundational step for any laboratory work. The nomenclature, molecular identifiers, and structure provide the unambiguous identity of this compound.
The structural arrangement of the atoms dictates the molecule's reactivity and physical behavior. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the aldehyde group, influences the reactivity of the C-Br bond.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromopyrimidine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility and Inherent Risks of a Versatile Building Block
5-Bromopyrimidine-2-carbaldehyde is a pivotal intermediate in the landscape of medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive aldehyde group and a bromine-substituted pyrimidine ring, makes it a versatile precursor for the synthesis of a diverse array of complex molecules, particularly in the development of novel therapeutic agents. However, its utility is counterbalanced by a specific hazard profile that necessitates a thorough understanding and strict adherence to safety protocols. This guide provides an in-depth analysis of the safety and hazards associated with this compound, offering field-proven insights and actionable protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Section 1: Hazard Identification and GHS Classification
A comprehensive understanding of the intrinsic hazards of a chemical is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. [2]
The signal word associated with this compound is "Warning." [1][2][3] These classifications underscore the importance of minimizing direct contact and airborne exposure.
Physicochemical Properties and Their Influence on Hazard Potential
The physical state and properties of a compound directly influence its handling requirements and potential for exposure.
| Property | Value | Source |
| Appearance | White to light yellow or light orange solid (powder to crystal) | [1][4][5] |
| Melting Point | 91 - 96 °C | [1][5] |
| Boiling Point | 70 °C at 26 mmHg | [1][4][6] |
| Solubility | Insoluble in water | [4][5][6] |
| Molecular Formula | C₆H₄BrNO | [1][2] |
| Molecular Weight | 186.01 g/mol | [1][2][3] |
The solid nature of this compound at room temperature indicates that the primary route of exposure is through the inhalation of dust particles or direct skin/eye contact. Its insolubility in water has implications for decontamination procedures.
Section 2: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust.[2][7]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[1][2]
Personal Protective Equipment: A Necessary Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2] A face shield should be worn when there is a potential for splashing or significant dust generation.
-
Skin Protection:
-
Gloves: Wear protective gloves.[2] Given the skin irritation hazard, regular glove changes are recommended, especially if contamination is suspected.
-
Lab Coat: A standard lab coat should be worn to protect street clothing.
-
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator (such as a dust mask type N95) should be used.[2]
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and maintaining the chemical's integrity.
Handling
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2]
-
Use in a well-ventilated area, preferably a fume hood.[2][8]
Storage
-
The recommended storage temperature is between 2 - 8 °C.[1][4]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2][7]
Section 4: Emergency Procedures and First Aid
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][7][8]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2][7]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust.[1][2]
-
Environmental Precautions: Prevent the product from entering drains.[1]
-
Containment and Cleaning: Sweep up the spilled material, avoiding dust generation, and shovel it into a suitable, closed container for disposal.[1][2]
Section 5: Fire and Explosion Hazards
While not highly flammable, understanding the fire-related hazards is a key component of a complete safety profile.
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[1][2][8]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][8]
Section 6: Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage conditions.[1][2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[2][7]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen bromide gas can be formed.[1][2][8]
Section 7: Toxicological and Ecological Information
-
Toxicological Information: While specific acute toxicity data is limited, the GHS classifications indicate that this compound is harmful if swallowed, inhaled, or in contact with skin.[2] It causes skin, eye, and respiratory irritation.[1][2][3] There is no evidence to suggest it is a carcinogen.[1][7]
-
Ecological Information: Data on the ecological effects of this compound is largely unavailable. It is crucial to prevent its release into the environment.[1][2]
Section 8: Disposal Considerations
Chemical waste must be disposed of in accordance with all applicable local, regional, and national regulations.[2] It is the responsibility of the waste generator to properly classify and dispose of the material.[2]
Visual Workflow for Safe Handling and Emergency Response
Caption: Workflow for safe handling and emergency response.
Conclusion
This compound is an indispensable tool in the arsenal of the modern synthetic chemist. However, its utility demands a commensurate level of respect for its inherent hazards. By internalizing the information presented in this guide—from GHS classifications and PPE requirements to emergency procedures—researchers can confidently and safely harness the synthetic potential of this valuable compound, paving the way for future scientific breakthroughs.
References
- 1. 5-Bromopyridine-2-carbaldehyde - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromopyridine-2-carbaldehyde CAS#: 31181-90-5 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Discovery and history of pyrimidine aldehydes
An In-Depth Technical Guide to the Discovery and History of Pyrimidine Aldehydes
Abstract
The pyrimidine ring system is a cornerstone of medicinal chemistry, found in nucleic acids, vitamins, and a vast array of therapeutic agents.[1][2] The introduction of an aldehyde functional group onto this scaffold creates a class of highly versatile intermediates—pyrimidine aldehydes—that serve as pivotal building blocks in the synthesis of complex, biologically active molecules.[3] This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for preparing pyrimidine aldehydes. We will explore the progression from early, challenging formylation techniques to modern, efficient strategies, offering field-proven insights into the causality behind experimental choices. This guide is designed for researchers, scientists, and drug development professionals, providing detailed protocols, comparative data, and visual workflows to support the rational design and synthesis of novel pyrimidine-based therapeutics.
Introduction: The Strategic Importance of the Formyl Group on the Pyrimidine Scaffold
The pyrimidine nucleus itself is fundamental to life, forming the structural basis for cytosine, thymine, and uracil.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5][6][7] The strategic value of pyrimidine aldehydes lies in the reactivity of the formyl (-CHO) group. This electrophilic handle provides a facile entry point for a multitude of chemical transformations, including:
-
Condensation Reactions: Forming Schiff bases, oximes, and hydrazones.
-
Reductive Aminations: A powerful method for introducing substituted amine functionalities.
-
Wittig and Related Olefinations: Creating carbon-carbon double bonds.
-
Oxidation and Reduction: Accessing carboxylic acids and hydroxymethyl groups, respectively.
-
Knoevenagel Condensation: Reacting with active methylene compounds to build more complex structures.[8]
This inherent versatility makes pyrimidine aldehydes indispensable intermediates for constructing diverse molecular architectures and exploring structure-activity relationships in drug discovery programs.[3]
Historical Perspective: The Dawn of Pyrimidine Formylation
The systematic study of pyrimidines began in the late 19th century, with initial syntheses focusing on the construction of the heterocyclic ring itself from precursors like β-dicarbonyl compounds and amidines (the Pinner synthesis).[1][9] The direct introduction of a formyl group onto a pre-formed pyrimidine ring proved to be a significant challenge. Early methods for aromatic formylation were often harsh and not readily applicable to the relatively electron-deficient pyrimidine system.
The Vilsmeier-Haack Reaction: A Foundational Approach
The Vilsmeier-Haack reaction, discovered in the 1920s, became a cornerstone for the formylation of reactive aromatic and heteroaromatic substrates.[10] The reaction employs a halomethyleniminium salt (the "Vilsmeier reagent"), typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to act as the formylating agent.[10][11]
Electrophilic substitution on the pyrimidine ring is generally difficult but occurs preferentially at the C-5 position, which is the least electron-deficient.[1] Consequently, the Vilsmeier-Haack reaction has been successfully applied to introduce an aldehyde group at this position, particularly in pyrimidines bearing electron-donating substituents that activate the ring towards electrophilic attack. For example, the formylation of 2-methylpyrimidine-4,6-diol proceeds at the 5-position to yield 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.[12] The hydroxyl groups in this case sufficiently activate the ring system for the electrophilic substitution to occur.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. growingscience.com [growingscience.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. tsijournals.com [tsijournals.com]
- 9. mdpi.com [mdpi.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. jk-sci.com [jk-sci.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
5-Bromopyrimidine-2-carbaldehyde: A Versatile Scaffold for Advanced Organic Synthesis
Introduction
In the landscape of modern medicinal chemistry and materials science, the pyrimidine core stands as a privileged scaffold. Its presence in the nucleic acids DNA and RNA is a testament to its fundamental role in biological systems. This inherent biological relevance, coupled with its capacity for diverse chemical modifications, has made pyrimidine derivatives a cornerstone in the development of novel therapeutics, particularly in the realm of kinase inhibitors. Among the vast arsenal of pyrimidine-based building blocks, 5-Bromopyrimidine-2-carbaldehyde emerges as a particularly versatile and powerful tool for the construction of complex molecular architectures.
This technical guide provides an in-depth exploration of this compound as a building block in organic synthesis. We will delve into its synthesis, key reactions, and provide detailed, field-proven protocols for its application in cornerstone reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Wittig olefination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this scaffold in their synthetic endeavors.
Synthesis of this compound
The strategic placement of a bromine atom at the 5-position and a formyl group at the 2-position imparts a unique and highly useful reactivity profile to the pyrimidine ring. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the aldehyde functionality provides a gateway for chain extension and the introduction of diverse pharmacophoric elements.
While several synthetic routes to substituted pyrimidines exist, a practical approach to this compound can be envisaged through a multi-step sequence, or a more direct one-pot synthesis as suggested by recent patent literature.
Protocol 1: Multi-step Synthesis via Oxidation
This approach involves the initial synthesis of a 2-methyl or 2-hydroxymethyl pyrimidine derivative, followed by oxidation to the desired aldehyde.
Step 1: Synthesis of 5-Bromo-2-methylpyrimidine
A plausible route involves the condensation of 2-bromomalonaldehyde with acetamidine hydrochloride in the presence of a protic acid like acetic acid.[1]
-
Materials:
-
2-Bromomalonaldehyde
-
Acetamidine hydrochloride
-
Glacial Acetic Acid
-
3A Molecular Sieves
-
-
Procedure:
-
To a solution of 2-bromomalonaldehyde (1.0 eq) in glacial acetic acid, add 3A molecular sieves.
-
Heat the mixture to 80 °C.
-
Slowly add a solution of acetamidine hydrochloride (1.0 eq) in glacial acetic acid.
-
After the addition is complete, increase the temperature to 100 °C and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield 5-bromo-2-methylpyrimidine.
-
Step 2: Oxidation to this compound
The oxidation of the methyl group to an aldehyde can be achieved using a variety of oxidizing agents. A common and effective method is the use of selenium dioxide (SeO₂) or other selective oxidizing agents.
-
Materials:
-
5-Bromo-2-methylpyrimidine
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
Dissolve 5-bromo-2-methylpyrimidine (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add selenium dioxide (1.1 eq) to the solution.
-
Reflux the mixture and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter to remove selenium metal.
-
Extract the filtrate with an organic solvent and purify the crude product by column chromatography.
-
Visualizing the Synthetic Workflow
Caption: Multi-step synthesis of this compound.
Key Applications and Reaction Protocols
The dual functionality of this compound makes it a highly valuable building block for creating diverse molecular libraries. The following sections detail protocols for its use in three fundamental transformations in modern organic synthesis.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and heteroaryl structures prevalent in many kinase inhibitors.[2] The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst.
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.
-
Reductive Elimination: The desired C-C bond is formed, and the Pd(0) catalyst is regenerated.
Caption: General workflow for Suzuki-Miyaura coupling.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, DMF)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 80-95 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 85-98 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling. Yields are indicative and may vary based on the specific arylboronic acid used.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a critical linkage in a vast number of pharmaceuticals, including many kinase inhibitors.[3][4] This reaction allows for the coupling of the C-Br bond of this compound with a wide range of primary and secondary amines.
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle:[5][6]
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, yielding the desired 5-aminopyrimidine derivative and regenerating the Pd(0) catalyst.
Caption: General workflow for Buchwald-Hartwig amination.
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
-
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium pre-catalyst and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the base, this compound, and the amine under a positive flow of inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 70-90 |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 90 | 75-95 |
| PdCl₂(dppf) | K₃PO₄ | DMF | 110 | 65-85 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination. Yields are indicative and depend on the specific amine used.
Wittig Reaction: Olefination of the Aldehyde
The Wittig reaction provides a reliable method for converting the aldehyde functionality of this compound into an alkene.[1][7] This transformation is invaluable for extending the carbon skeleton and introducing a versatile olefin moiety, which can be further functionalized.
The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). The key steps are:
-
Ylide Formation: A phosphonium salt is deprotonated with a strong base to generate the nucleophilic ylide.
-
Nucleophilic Attack: The ylide attacks the carbonyl carbon of the aldehyde to form a betaine intermediate.
-
Oxaphosphetane Formation and Decomposition: The betaine cyclizes to an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine oxide. The formation of the very stable P=O bond is the driving force for this reaction.
Caption: General workflow for the Wittig reaction.
-
Materials:
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq)
-
Strong base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide, 1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
-
Procedure:
-
Ylide Generation:
-
To a suspension of the phosphonium salt in anhydrous THF at 0 °C under an inert atmosphere, add the strong base dropwise.
-
Stir the resulting mixture at room temperature for 1-2 hours to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Cool the ylide solution to 0 °C.
-
Slowly add a solution of this compound in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
-
-
| Ylide Precursor | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| CH₃PPh₃Br | n-BuLi | THF | 0 to rt | 70-85 |
| (EtO)₂P(O)CH₂CO₂Et (HWE reagent) | NaH | THF | 0 to rt | 80-95 (E-selective) |
Table 3: Representative Conditions for Wittig and Horner-Wadsworth-Emmons Reactions.
Conclusion
This compound stands as a testament to the power of strategic functionalization in the design of synthetic building blocks. Its unique combination of a reactive bromine atom and a versatile aldehyde group on an electron-deficient pyrimidine core provides a rich platform for the synthesis of a diverse array of complex molecules. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Wittig olefination serve as a robust starting point for researchers to unlock the synthetic potential of this valuable intermediate. As the quest for novel therapeutics and advanced materials continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in driving innovation and discovery.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 6. Buchwald-Hartwig_reaction [chemeurope.com]
- 7. Wittig Olefination Reaction | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols for the Synthesis of 2-Vinyl-5-bromopyrimidine via Wittig Reaction
Introduction: The Strategic Importance of Vinylpyrimidines in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several FDA-approved drugs.[1] Its presence in the nucleobases of DNA and RNA has made it a "privileged scaffold," a molecular framework that is frequently found in bioactive molecules. The introduction of a vinyl group onto the pyrimidine ring, creating a vinylpyrimidine, further enhances its utility by providing a reactive handle for a variety of subsequent chemical transformations. These vinyl-substituted pyrimidines are valuable intermediates in the synthesis of complex molecules and have been identified as key components in novel kinase inhibitors and other therapeutic agents.[2] For instance, imidazole vinyl pyrimidines have been explored as inhibitors of the Tie-2 receptor tyrosine kinase, which is implicated in tumor angiogenesis.[2]
The Wittig reaction stands as a paramount method for the stereoselective synthesis of alkenes from carbonyl compounds.[3][4] Its reliability and broad functional group tolerance make it an indispensable tool for medicinal chemists. This application note provides a detailed, field-proven protocol for the synthesis of 2-vinyl-5-bromopyrimidine from 5-bromopyrimidine-2-carbaldehyde using the Wittig reaction. We will delve into the mechanistic rationale behind the procedural steps, offer insights into potential challenges, and provide a comprehensive guide for researchers, scientists, and drug development professionals.
Reaction Overview and Mechanistic Considerations
The Wittig reaction facilitates the conversion of an aldehyde or ketone to an alkene through the reaction with a phosphorus ylide (a Wittig reagent).[4] The driving force of this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[5]
The reaction is believed to proceed through a concerted [2+2] cycloaddition mechanism, forming a transient four-membered oxaphosphetane intermediate.[4] This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide.
Diagram of the Wittig Reaction Workflow
Caption: A schematic overview of the Wittig reaction protocol.
Experimental Protocol: Synthesis of 2-Vinyl-5-bromopyrimidine
This protocol details the synthesis of 2-vinyl-5-bromopyrimidine from this compound and methyltriphenylphosphonium bromide.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| Methyltriphenylphosphonium bromide | 357.23 | 1.2 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | ~20 mL | - |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 1.1 | 1.1 |
| This compound | 187.00 | 1.0 | 1.0 |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | - | - |
| Ethyl acetate | - | - | - |
| Brine | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |
| Silica gel for column chromatography | - | - | - |
Step-by-Step Procedure
Part 1: In Situ Generation of the Wittig Reagent (Methylenetriphenylphosphorane)
-
Preparation of the Reaction Vessel: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 mmol).
-
Addition of Solvent: Add anhydrous THF (~10 mL) to the flask to create a suspension.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Ylide Formation: While stirring vigorously, slowly add n-butyllithium (2.5 M in hexanes, 1.1 mmol) dropwise via syringe. A distinct color change to bright yellow or orange should be observed, indicating the formation of the ylide.
-
Stirring: Stir the resulting ylide solution at 0 °C for 1 hour.
Part 2: The Wittig Reaction
-
Preparation of the Aldehyde Solution: In a separate dry flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (~5 mL).
-
Addition of the Aldehyde: Slowly add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
Part 3: Work-up and Purification
-
Quenching the Reaction: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, a mixture of 2-vinyl-5-bromopyrimidine and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Self-Validation and Causality: The use of anhydrous conditions is critical as the phosphorus ylide is a strong base and will be quenched by water. The dropwise addition of n-BuLi at 0°C controls the exothermicity of the deprotonation. Similarly, the slow addition of the aldehyde at low temperature helps to control the reaction rate and minimize potential side reactions. The aqueous workup serves to remove any remaining salts and water-soluble byproducts. The final purification by column chromatography is necessary to separate the desired product from the major byproduct, triphenylphosphine oxide, which can often co-crystallize with the product.
Troubleshooting and Expert Insights
-
Low Yield: If the yield is low, ensure that all reagents and solvents were scrupulously dried. The activity of the n-butyllithium is also a critical factor; it should be titrated prior to use if its concentration is uncertain.
-
Incomplete Reaction: If the reaction does not go to completion, a slight excess of the Wittig reagent and a longer reaction time at room temperature may be beneficial.
-
Difficulty in Removing Triphenylphosphine Oxide: Triphenylphosphine oxide can be notoriously difficult to remove completely. If column chromatography is insufficient, several alternative methods can be employed:
-
Precipitation: In some cases, the crude product can be triturated with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate to precipitate out some of the triphenylphosphine oxide.
-
Complexation: Addition of zinc chloride (ZnCl₂) to a solution of the crude product in a polar solvent can lead to the precipitation of a ZnCl₂(TPPO)₂ complex, which can be removed by filtration.
-
-
Alternative Olefination: The Horner-Wadsworth-Emmons (HWE) Reaction: For substrates where the Wittig reaction gives poor yields or undesired stereoselectivity, the Horner-Wadsworth-Emmons reaction is a powerful alternative.[6] The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig reagent.[6] A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying the purification process.[7] The HWE reaction typically favors the formation of the (E)-alkene.[6]
Conclusion
The Wittig reaction provides a robust and reliable method for the synthesis of 2-vinyl-5-bromopyrimidine, a valuable building block for the synthesis of novel therapeutic agents. By understanding the underlying mechanism and paying careful attention to the experimental details outlined in this protocol, researchers can confidently and efficiently synthesize this important intermediate. The insights into troubleshooting and alternative methodologies further equip scientists with the tools necessary to overcome potential challenges and optimize their synthetic strategies.
References
- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Introduction: The Strategic Value of a Bifunctional Pyrimidine Scaffold
An Application Guide to 5-Bromopyrimidine-2-carbaldehyde in Modern Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2][3] Within the vast chemical space of pyrimidine derivatives, this compound emerges as a particularly powerful and versatile building block for drug discovery. Its strategic value lies in its bifunctional nature: an aldehyde group at the 2-position and a bromine atom at the 5-position.[4] This arrangement provides two chemically distinct and orthogonal handles for molecular elaboration.
The aldehyde group serves as an electrophilic center, ideal for forming C-N bonds through reductive amination or C-C bonds via condensations and olefination reactions.[5][6] Simultaneously, the bromine atom is a prime substrate for a host of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl groups.[7][8][9] This dual reactivity allows for the rapid construction of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR), making it an invaluable intermediate in the synthesis of targeted therapies, particularly kinase inhibitors.[10][11]
This guide provides an in-depth exploration of the key synthetic transformations of this compound, detailed experimental protocols, and insights into its application in the development of potent bioactive molecules.
Core Synthetic Transformations & Mechanistic Insights
The utility of this compound is best demonstrated through its reactivity in two major classes of reactions that are cornerstones of medicinal chemistry: reductive amination and palladium-catalyzed cross-coupling.
Reductive Amination: Building Amine Side Chains
Reductive amination is one of the most effective methods for synthesizing secondary and tertiary amines.[12] For this compound, this reaction provides a direct route to installing a vast array of amine-containing side chains, which are crucial for modulating solubility, cell permeability, and target engagement. The process involves the initial formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild hydride-based reducing agent.[6]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is mild enough not to reduce the aldehyde starting material directly but is sufficiently reactive to reduce the protonated imine (iminium ion) intermediate. Its tolerance for a wide range of functional groups and its effectiveness under mildly acidic conditions make it superior to harsher reagents like sodium borohydride or the toxic sodium cyanoborohydride.[6][13]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are relatively non-polar and aprotic, effectively solvating the reactants without interfering with the reaction.
-
Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the iminium ion, which accelerates the reaction rate.
Experimental Workflow: Reductive Amination
Below is a diagram illustrating the typical workflow for a reductive amination experiment using this compound.
Caption: Generalized workflow for reductive amination.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[14] For this compound, this reaction is instrumental in attaching various aryl or heteroaryl rings at the 5-position. This modification is a common strategy in kinase inhibitor design, where this appended ring can occupy the solvent-exposed region of the ATP-binding pocket, enhancing potency and selectivity.[8][15]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced precatalyst like Pd₂(dba)₃.
-
Ligand: The choice of phosphine ligand is critical. For electron-deficient heteroaryl halides like 5-bromopyrimidine, electron-rich and bulky phosphine ligands such as SPhos or Xantphos are often required to facilitate the initial oxidative addition step and promote the final reductive elimination.[7][16]
-
Base: An aqueous base like K₂CO₃ or K₃PO₄ is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[17] The choice and strength of the base can significantly influence reaction efficiency.
The Suzuki-Miyaura Catalytic Cycle
The following diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Application in Kinase Inhibitor Synthesis
Dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[10][11] Pyrimidine-based scaffolds are frequently employed in the design of kinase inhibitors as they can mimic the adenine portion of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase active site.[2][18]
This compound is an ideal starting point for creating libraries of potential kinase inhibitors. The pyrimidine core acts as the hinge-binding element, while the groups installed via reductive amination and Suzuki coupling can be tailored to interact with other regions of the ATP-binding pocket, thereby controlling potency and selectivity.
| Functional Group | Synthetic Reaction | Role in Kinase Inhibition |
| Pyrimidine Nitrogen | (Core Scaffold) | Acts as a hydrogen bond acceptor, interacting with the kinase hinge region. |
| C2-Substituent | Reductive Amination | The introduced amine can form additional H-bonds or ionic interactions to improve binding affinity. |
| C5-Substituent | Suzuki Coupling | The aryl/heteroaryl group can extend into the solvent-exposed region, enhancing potency and providing a handle to tune selectivity against different kinases. |
Detailed Experimental Protocols
The following protocols are generalized methodologies that serve as a robust starting point for synthesis. Researchers should optimize conditions for specific substrates.
Protocol 1: General Procedure for Reductive Amination
Objective: To synthesize N-((5-bromopyrimidin-2-yl)methyl)aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 mmol, 186 mg).
-
Solvent and Reagent Addition: Dissolve the aldehyde in anhydrous DCM (10 mL). Add aniline (1.1 mmol, 102 mg). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize 5-phenylpyrimidine-2-carbaldehyde.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane and Water (4:1 ratio)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 186 mg), phenylboronic acid (1.2 mmol, 146 mg), K₃PO₄ (2.0 mmol, 424 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).[16]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[17]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[8][17]
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.[16]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenylpyrimidine-2-carbaldehyde.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
This compound is a high-value, versatile building block in medicinal chemistry. Its orthogonal reactive sites—the aldehyde and the bromide—provide a robust platform for generating diverse and complex molecular libraries through well-established and reliable synthetic methodologies like reductive amination and Suzuki-Miyaura coupling. This strategic flexibility makes it an indispensable tool for researchers and drug development professionals, particularly in the rational design of kinase inhibitors and other targeted therapeutics. The protocols and insights provided herein offer a solid foundation for leveraging this powerful intermediate in the pursuit of novel bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-Bromopyrimidine 97 4595-59-9 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
The Strategic Utility of 5-Bromopyrimidine-2-carbaldehyde in Modern Kinase Inhibitor Synthesis
Introduction: The Pyrimidine Scaffold and the Unique Advantages of a Bifunctional Building Block
In the landscape of modern oncology and immunology drug discovery, protein kinases remain a paramount target class.[1][2] Their integral role in cellular signaling means that dysregulation of kinase activity is a common driver of numerous diseases.[1][2] Consequently, the development of small molecule kinase inhibitors has become one of the most successful areas of medicinal chemistry. Central to many of these inhibitors is the pyrimidine ring, a privileged scaffold that mimics the adenine base of ATP, enabling competitive binding in the kinase hinge region.
This guide focuses on a particularly versatile and strategic building block for the synthesis of pyrimidine-based kinase inhibitors: 5-Bromopyrimidine-2-carbaldehyde . This reagent offers a powerful combination of two distinct and orthogonally reactive functional groups. The aldehyde at the C2 position serves as a key handle for constructing the core aminopyrimidine structure via reductive amination, while the bromine atom at the C5 position provides a versatile vector for late-stage diversification through palladium-catalyzed cross-coupling reactions. This bifunctional nature allows researchers to rapidly generate libraries of analogues to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. We will explore its application in the synthesis of inhibitors targeting key kinase families, such as Janus kinases (JAKs) and Cyclin-dependent kinases (CDKs).
Core Synthetic Strategy: A Two-Pronged Approach
The synthetic utility of this compound hinges on a sequential, two-step functionalization strategy. This approach allows for the controlled and independent modification of two key positions on the pyrimidine ring, which are crucial for kinase interaction.
-
Reductive Amination at C2: The aldehyde group is first converted into a secondary amine. This is typically achieved through a one-pot reductive amination reaction, where the aldehyde is condensed with a primary amine to form an imine, which is then immediately reduced in situ to the more stable amine. This step is critical for installing a key hydrogen bond donor/acceptor group that will interact with the kinase hinge region.
-
Cross-Coupling at C5: The bromo substituent serves as a handle for introducing a wide variety of aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This position often points towards the solvent-exposed region of the ATP-binding pocket, allowing for modifications that can enhance potency and modulate selectivity.
Application Protocol 1: Synthesis of a Janus Kinase (JAK) Inhibitor Scaffold
Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are crucial for cytokine signaling.[3][4] Dysregulation of the JAK/STAT pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs a key therapeutic target.[3] The following protocol outlines the synthesis of a potent JAK inhibitor scaffold using this compound.
Step 1: Reductive Amination
This step joins the pyrimidine core to a key amine-containing fragment. The choice of amine is critical for targeting specific features within the kinase active site.
Materials:
-
This compound (1.0 eq)
-
Pyrrolidin-3-amine dihydrochloride (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound and dissolve in anhydrous DCM.
-
Add pyrrolidin-3-amine dihydrochloride followed by the dropwise addition of triethylamine. Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate, 1-((5-bromopyrimidin-2-yl)methyl)pyrrolidin-3-amine.
Causality and Insights: The use of a mild reducing agent like NaBH(OAc)₃ is crucial as it is selective for the iminium ion formed in situ and does not readily reduce the starting aldehyde. Triethylamine is necessary to neutralize the hydrochloride salt of the amine and to facilitate the reaction.
Step 2: Suzuki-Miyaura Cross-Coupling
This step introduces a diversity element at the C5 position, which can be tailored to enhance potency and selectivity for specific JAK isoforms.
Materials:
-
1-((5-bromopyrimidin-2-yl)methyl)pyrrolidin-3-amine (from Step 1) (1.0 eq)
-
Arylboronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add the bromopyrimidine intermediate from Step 1, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add the palladium catalyst (Pd(dppf)Cl₂) under a positive flow of inert gas.
-
Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC.
Self-Validation: The success of each step can be confirmed by LC-MS to check for the expected mass of the product and by ¹H NMR to confirm the structural integrity. The disappearance of the aldehyde proton signal and the appearance of new aromatic signals are key indicators in the respective steps.
Application Protocol 2: Synthesis of a Cyclin-Dependent Kinase (CDK) Inhibitor Scaffold
CDKs are essential regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[5][6] Inhibitors targeting CDKs, particularly CDK7 and CDK9, have shown promise as anticancer agents.[5][6] This protocol describes a pathway to a CDK inhibitor scaffold.
Synthetic Approach
The synthesis follows a similar two-step logic, beginning with reductive amination and followed by a cross-coupling reaction, demonstrating the modularity of this approach.
-
Reductive Amination: this compound is reacted with a suitable aniline, for example, 2-aminobenzenesulfonamide, under standard reductive amination conditions (e.g., using sodium cyanoborohydride or sodium triacetoxyborohydride) to form the N-((5-bromopyrimidin-2-yl)methyl)benzenesulfonamide intermediate.
-
Suzuki-Miyaura Coupling: The resulting intermediate is then coupled with a heteroarylboronic acid, such as a pyrazole- or imidazole-boronic acid derivative, using a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ to install a group that can form additional interactions in the kinase active site.
Data Presentation: Inhibitory Activity of Pyrimidine-Based Scaffolds
The following tables summarize the inhibitory activities of representative pyrimidine-based kinase inhibitors against various kinases. This data illustrates the potency that can be achieved with this scaffold.
Table 1: Representative JAK Inhibitor Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| JAKi-1 | JAK1 | 72 | [7] |
| JAKi-2 | JAK2 | <10 | [3] |
| JAKi-3 | JAK3 | <5 |[4] |
Table 2: Representative CDK Inhibitor Activity
| Compound ID | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| CDKi-1 | CDK7 | 0.479 | [5] |
| CDKi-2 | CDK8 | 0.716 | [5] |
| CDKi-3 | CDK9 | 0.059 | [5] |
| CDKi-4 | CDK7 | 0.00721 |[6] |
Conclusion and Future Directions
This compound stands out as a highly valuable and efficient building block in the synthesis of kinase inhibitors. Its dual reactivity allows for a modular and convergent synthetic strategy, enabling the rapid exploration of chemical space around the privileged pyrimidine core. The protocols and data presented herein provide a solid framework for researchers in drug discovery to design and synthesize novel and potent kinase inhibitors targeting critical signaling pathways in cancer and inflammatory diseases. Future work will likely focus on applying this building block in multi-component reactions and diversity-oriented synthesis to further accelerate the discovery of next-generation kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of pyrimidine-based inhibitors of Janus tyrosine kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis of Bioactive Molecules Using 5-Bromopyrimidine-2-carbaldehyde: Application Notes and Protocols
Introduction: The Strategic Advantage of 5-Bromopyrimidine-2-carbaldehyde in Drug Discovery
This compound is a highly versatile and strategically important building block in the synthesis of bioactive molecules, particularly in the realm of drug discovery. Its intrinsic chemical features—an electron-deficient pyrimidine ring, a reactive aldehyde group, and a synthetically malleable bromine atom—offer medicinal chemists a powerful toolkit for the construction of diverse and complex molecular architectures. The pyrimidine core is a privileged scaffold, frequently found in a multitude of FDA-approved drugs, including a significant number of protein kinase inhibitors used in oncology.[1][2] The aldehyde at the 2-position serves as a versatile handle for a variety of transformations, including reductive aminations and Wittig reactions, while the bromine at the 5-position is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This trifecta of reactivity allows for a modular and efficient approach to the synthesis of novel compounds with therapeutic potential.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and validated protocols for the synthesis of bioactive molecules, with a particular focus on the development of kinase inhibitors. The causality behind experimental choices and self-validating systems for each protocol are emphasized to ensure scientific integrity and reproducibility.
Key Synthetic Transformations and Mechanistic Considerations
The strategic application of this compound in multi-step syntheses hinges on the selective and efficient manipulation of its functional groups. The following sections detail key reactions and the rationale behind the choice of reagents and conditions.
Diagram: Key Reaction Pathways of this compound
Caption: Key synthetic transformations of this compound.
Application Note 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds and is extensively used in medicinal chemistry to construct biaryl and heteroaryl motifs common in kinase inhibitors.[3] The bromine atom at the 5-position of this compound is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.
Principle of the Reaction
The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
Detailed Protocol: Synthesis of 5-(4-Aminophenyl)pyrimidine-2-carbaldehyde
This protocol describes the Suzuki-Miyaura coupling of this compound with 4-aminophenylboronic acid to yield a key intermediate for the synthesis of various kinase inhibitors.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) | Equivalents |
| This compound | 187.00 | 1.0 g | 5.35 | 1.0 |
| 4-Aminophenylboronic acid hydrochloride | 173.41 | 1.1 g | 6.42 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 310 mg | 0.27 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.22 g | 16.05 | 3.0 |
| 1,4-Dioxane | - | 20 mL | - | - |
| Water | - | 5 mL | - | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.35 mmol), 4-aminophenylboronic acid hydrochloride (1.1 g, 6.42 mmol), and potassium carbonate (2.22 g, 16.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (310 mg, 0.27 mmol). Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 5-(4-aminophenyl)pyrimidine-2-carbaldehyde as a solid.
Expert Insights & Causality
-
Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium(0) state and facilitate the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step, activating the boronic acid. Three equivalents are used to neutralize the hydrochloride salt of the boronic acid and to drive the reaction to completion.
-
Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base. Degassing the solvents is critical to prevent oxidation of the palladium(0) catalyst.
Application Note 2: Reductive Amination for the Introduction of Diverse Amine Functionalities
Reductive amination is a cornerstone reaction in medicinal chemistry for the formation of C-N bonds.[4][5] The aldehyde of this compound readily reacts with primary or secondary amines to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This reaction allows for the introduction of a wide array of amine-containing fragments, which can be crucial for modulating the solubility, pharmacokinetic properties, and target engagement of the final bioactive molecule.
Diagram: Reductive Amination Workflow
Caption: Generalized workflow for reductive amination.
Detailed Protocol: Synthesis of (5-Bromopyrimidin-2-yl)(morpholino)methane
This protocol details the reductive amination of this compound with morpholine, a common heterocyclic amine found in many bioactive compounds.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) | Equivalents |
| This compound | 187.00 | 1.0 g | 5.35 | 1.0 |
| Morpholine | 87.12 | 0.56 mL | 6.42 | 1.2 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.7 g | 8.03 | 1.5 |
| Dichloromethane (DCM) | - | 25 mL | - | - |
| Acetic Acid (glacial) | 60.05 | 0.3 mL | 5.35 | 1.0 |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.35 mmol) in dichloromethane (25 mL).
-
Amine Addition: Add morpholine (0.56 mL, 6.42 mmol) and glacial acetic acid (0.3 mL, 5.35 mmol) to the solution. Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.7 g, 8.03 mmol) portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL). Stir vigorously for 15 minutes. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford (5-Bromopyrimidin-2-yl)(morpholino)methane.
Expert Insights & Causality
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive than sodium borohydride and does not reduce the starting aldehyde before iminium ion formation.
-
Acid Catalyst: Acetic acid is used in a catalytic amount to facilitate the formation of the iminium ion intermediate by protonating the hydroxyl group of the hemiaminal, promoting the elimination of water.
-
Solvent: Dichloromethane is a common solvent for reductive aminations as it is relatively non-polar and does not react with the reagents.
Application Note 3: Chain Elongation and Olefination via the Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. In the context of this compound, this reaction can be used to introduce alkenyl substituents at the 2-position, which can serve as versatile handles for further functionalization or as key pharmacophoric elements in the final bioactive molecule.
Principle of the Reaction
The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine oxide. The ylide is typically generated in situ by treating a phosphonium salt with a strong base.
Detailed Protocol: Synthesis of 5-Bromo-2-((E)-styryl)pyrimidine
This protocol describes the Wittig reaction of this compound with benzyltriphenylphosphonium chloride to form a stilbene-like pyrimidine derivative.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) | Equivalents |
| Benzyltriphenylphosphonium chloride | 388.88 | 2.5 g | 6.42 | 1.2 |
| Sodium Hydride (60% dispersion in mineral oil) | 40.00 | 257 mg | 6.42 | 1.2 |
| This compound | 187.00 | 1.0 g | 5.35 | 1.0 |
| Tetrahydrofuran (THF), anhydrous | - | 30 mL | - | - |
Procedure:
-
Ylide Generation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (2.5 g, 6.42 mmol) and anhydrous tetrahydrofuran (20 mL). Cool the suspension to 0 °C in an ice bath. Add sodium hydride (257 mg of a 60% dispersion, 6.42 mmol) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide will be observed.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 g, 5.35 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde.
-
Work-up: Quench the reaction by the slow addition of water (10 mL). Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 5-Bromo-2-((E)-styryl)pyrimidine. The triphenylphosphine oxide byproduct will also be isolated.
Expert Insights & Causality
-
Base for Ylide Formation: Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating the phosphonium salt to form the ylide. Care must be taken due to its reactivity with water and the evolution of hydrogen gas.
-
Anhydrous Conditions: The Wittig reaction is sensitive to moisture, as water can quench the ylide. Therefore, the use of anhydrous solvents and flame-dried glassware is essential.
-
Stereoselectivity: The stereochemical outcome of the Wittig reaction (E/Z selectivity) depends on the nature of the ylide. Unstabilized ylides, such as the one generated from benzyltriphenylphosphonium chloride, typically give predominantly the Z-alkene, but in some cases, the E-isomer can be favored. The exact ratio should be determined experimentally.
Conclusion and Future Perspectives
This compound has proven to be a cornerstone in the synthesis of a diverse array of bioactive molecules. The strategic and selective manipulation of its aldehyde and bromo functionalities through well-established synthetic methodologies such as Suzuki-Miyaura coupling, reductive amination, and the Wittig reaction provides a robust platform for the generation of novel chemical entities. The protocols detailed herein offer a practical guide for researchers in drug discovery and medicinal chemistry to leverage the synthetic potential of this versatile building block. Future applications will undoubtedly see the continued use of this compound in the development of next-generation therapeutics, particularly in the design of highly selective kinase inhibitors and other targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
Application Note: Selective Reduction of 5-Bromopyrimidine-2-carbaldehyde to (5-Bromopyrimidin-2-yl)methanol
Introduction
In the landscape of modern drug discovery and development, pyrimidine-based scaffolds are of paramount importance, forming the core structure of numerous therapeutic agents. The functionalization of these heterocycles is a key strategy in medicinal chemistry to modulate pharmacological activity. The selective reduction of an aldehyde moiety on a pyrimidine ring, without affecting other sensitive functional groups such as a bromo substituent, is a critical transformation. This application note provides a detailed experimental protocol for the efficient and selective reduction of 5-Bromopyrimidine-2-carbaldehyde to its corresponding primary alcohol, (5-Bromopyrimidin-2-yl)methanol. This transformation yields a versatile intermediate for further synthetic elaborations.
The protocol herein utilizes sodium borohydride (NaBH₄), a mild and chemoselective reducing agent, which is particularly well-suited for the reduction of aldehydes and ketones in the presence of other reducible functional groups.[1][2] The choice of sodium borohydride is predicated on its operational simplicity, safety, and high selectivity, ensuring the integrity of the C-Br bond, which is crucial for subsequent cross-coupling reactions.
Reaction Principle and Mechanistic Insight
The reduction of an aldehyde to a primary alcohol using sodium borohydride proceeds via a two-step mechanism.[1][3][4] The first step involves the nucleophilic attack of a hydride ion (H⁻), formally from the borohydride complex, onto the electrophilic carbonyl carbon of the aldehyde.[3][4] This addition results in the formation of a tetrahedral alkoxide intermediate. The subsequent step is the protonation of this alkoxide during the workup phase, typically with a mild acid or water, to yield the final alcohol product.[1][3][5]
The selectivity of sodium borohydride is a key advantage; it is not potent enough to reduce esters, amides, or carboxylic acids under standard conditions, and importantly for this application, it does not typically reduce aryl halides.[1][2]
Experimental Workflow Diagram
Caption: General experimental workflow for the reduction of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | (5-Bromopyrimidin-2-yl)methanol | [6][7] |
| Molecular Formula | C₅H₅BrN₂O | [7] |
| Molecular Weight | 189.01 g/mol | [7] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [8] |
| Solvent | Methanol (MeOH) | [8] |
| Reaction Temperature | 0 °C to Room Temperature | [9] |
| Reaction Time | 1-2 hours | [8] |
| Workup | Aqueous | [10][11] |
| Purification | Column Chromatography | [12] |
Detailed Experimental Protocol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous methanol (approximately 10-15 mL per gram of aldehyde). Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath. Maintaining a low temperature is crucial to control the reaction rate and minimize potential side reactions.[9]
-
Addition of Reducing Agent: To the cooled and stirred solution, add sodium borohydride (1.1 - 1.5 eq.) portion-wise over 10-15 minutes. The addition should be slow to manage any effervescence that may occur due to the reaction of NaBH₄ with the protic solvent.[9]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for another 30-90 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate (e.g., 1:1 v/v). The reaction is considered complete when the starting aldehyde spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose any excess sodium borohydride. A saturated aqueous solution of ammonium chloride can also be used for quenching.[11]
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers in a separatory funnel.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine. The brine wash helps to remove any residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude (5-Bromopyrimidin-2-yl)methanol can be purified by flash column chromatography on silica gel.[12] A gradient elution system of hexane and ethyl acetate (e.g., starting from 4:1 and gradually increasing the polarity to 1:1) is typically effective in isolating the pure product. The fractions containing the product, as identified by TLC, are combined and the solvent is removed under reduced pressure to afford the purified (5-Bromopyrimidin-2-yl)methanol as a solid.
Conclusion
This application note provides a robust and reliable protocol for the selective reduction of this compound to (5-Bromopyrimidin-2-yl)methanol using sodium borohydride. The methodology is characterized by its mild reaction conditions, high selectivity, and operational simplicity, making it highly suitable for both academic research and industrial drug development settings. The resulting primary alcohol is a valuable building block for the synthesis of a diverse array of biologically active molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. (5-bromopyrimidine-2-yl)methanol cas 22433-12-1 [minglangchem.com]
- 7. (5-Bromopyrimidin-2-yl)methanol | C5H5BrN2O | CID 20557619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
Scale-Up Synthesis of 5-Bromopyrimidine-2-carbaldehyde: An Application Note and Protocol
Abstract
5-Bromopyrimidine-2-carbaldehyde is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. The growing demand for this intermediate necessitates the development of a robust, efficient, and scalable synthetic process suitable for industrial production. This application note provides a comprehensive guide for researchers, chemists, and process development professionals on the scale-up synthesis of this compound. We will critically evaluate two primary synthetic strategies: the oxidation of 5-bromo-2-methylpyrimidine and the formylation of 2,5-dibromopyrimidine via lithium-halogen exchange. Emphasis will be placed on the practical considerations for large-scale production, including reagent selection, reaction conditions, purification methods, and safety protocols. A detailed, step-by-step protocol for the most scalable route is provided, alongside data presentation and process flow diagrams to ensure clarity and reproducibility.
Introduction: The Strategic Importance of this compound
The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The presence of a bromine atom and an aldehyde functional group on the pyrimidine ring in this compound offers versatile handles for further chemical modifications, such as cross-coupling reactions, nucleophilic additions, and reductive aminations. This versatility has led to its use in the synthesis of inhibitors for various biological targets. Consequently, a reliable and economical supply of this intermediate is crucial for advancing drug development programs.
This guide is designed to bridge the gap between laboratory-scale synthesis and industrial production, offering insights into the selection of a synthetic route that is not only high-yielding but also safe, cost-effective, and environmentally conscious on a larger scale.
Comparative Analysis of Synthetic Routes
Two principal retrosynthetic pathways for this compound are prevalent in the literature. The choice between these routes for scale-up depends on a careful evaluation of several factors, including the availability and cost of starting materials, the feasibility of the reaction conditions at scale, and the ease of purification.
Route A: Oxidation of 5-bromo-2-methylpyrimidine
This approach involves the synthesis of 5-bromo-2-methylpyrimidine followed by the selective oxidation of the methyl group to an aldehyde.
Diagram 1: Retrosynthetic Analysis - Route A
Caption: Retrosynthetic analysis of Route A, starting from 2-bromomalonaldehyde and acetamidine.
Route B: Formylation of 2,5-dibromopyrimidine
This route utilizes a lithium-halogen exchange reaction on 2,5-dibromopyrimidine, followed by quenching the resulting organolithium species with a formylating agent.
Diagram 2: Retrosynthetic Analysis - Route B
Caption: Retrosynthetic analysis of Route B, starting from 2,5-dibromopyrimidine.
Scale-Up Feasibility Assessment
| Parameter | Route A: Oxidation | Route B: Lithium-Halogen Exchange |
| Starting Materials | 5-bromo-2-methylpyrimidine (can be synthesized in one step from readily available 2-bromomalonaldehyde and acetamidine).[1] | 2,5-dibromopyrimidine (multi-step synthesis, potentially higher cost). |
| Reaction Conditions | Generally milder temperatures, various oxidizing agents available (e.g., MnO₂, SeO₂, Kornblum oxidation).[2][3][4] | Requires cryogenic temperatures (typically -78°C to -100°C), which is energy-intensive and challenging to maintain at scale.[5][6] |
| Reagent Handling | Oxidizing agents require careful handling, but many are solids and relatively stable. | n-Butyllithium is highly pyrophoric and requires specialized handling and storage, posing significant safety risks at scale.[5] |
| Work-up & Purification | Often involves filtration to remove the oxidant, followed by extraction and crystallization. | Requires careful quenching of the organolithium reagent at low temperatures. Purification can be complicated by byproducts. |
| Overall Scalability | More Favorable. Offers a more straightforward and safer process for large-scale production. | Less Favorable. The operational challenges and safety concerns associated with cryogenic temperatures and pyrophoric reagents limit its scalability. |
Based on this analysis, Route A, the oxidation of 5-bromo-2-methylpyrimidine, is the recommended strategy for the scale-up synthesis of this compound. The following sections will provide a detailed protocol for this route.
Recommended Scale-Up Protocol: Oxidation of 5-bromo-2-methylpyrimidine
This protocol is divided into two main stages: the synthesis of the starting material, 5-bromo-2-methylpyrimidine, and its subsequent oxidation to the target aldehyde.
Part 1: Synthesis of 5-bromo-2-methylpyrimidine
A one-step synthesis from 2-bromomalonaldehyde and acetamidine hydrochloride is a cost-effective and scalable approach.[1]
Diagram 3: Workflow for Synthesis of 5-bromo-2-methylpyrimidine
Caption: Process flow for the synthesis of 5-bromo-2-methylpyrimidine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 2-Bromomalonaldehyde | 150.93 | 15.1 | 100 |
| Acetamidine hydrochloride | 94.54 | 9.45 | 100 |
| Glacial Acetic Acid | 60.05 | 150 (L) | - |
| 3A Molecular Sieves | - | 2.0 | - |
| Water | 18.02 | 20 (L) | - |
| Ethanol | 46.07 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
| 5% Sodium Hydroxide Solution | - | As needed | - |
Protocol:
-
Reactor Setup: Charge a suitable glass-lined reactor with 150 L of glacial acetic acid, 15.1 kg (100 mol) of 2-bromomalonaldehyde, and 2.0 kg of 3A molecular sieves.
-
Reagent Preparation: In a separate vessel, dissolve 9.45 kg (100 mol) of acetamidine hydrochloride in 50 L of glacial acetic acid.
-
Reaction: Heat the reactor contents to 80°C with stirring. Slowly add the acetamidine hydrochloride solution over 30-60 minutes, maintaining the temperature between 80-90°C.
-
Reaction Monitoring: After the addition is complete, increase the temperature to 100°C and monitor the reaction progress by HPLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and add 20 L of water. Allow the mixture to stand for at least 2 hours to facilitate precipitation.
-
Isolation: Filter the solid product and wash the filter cake with a small amount of cold ethanol.
-
Purification: The crude product can be further purified by suspending it in dichloromethane and washing with a 5% aqueous sodium hydroxide solution until all solids dissolve. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-methylpyrimidine.
Part 2: Kornblum Oxidation of 5-bromo-2-methylpyrimidine
The Kornblum oxidation offers a scalable method for the conversion of the methyl group to an aldehyde using dimethyl sulfoxide (DMSO) as the oxidant.[2][7] This method avoids the use of toxic heavy metals.
Diagram 4: Workflow for Kornblum Oxidation
Caption: Process flow for the Kornblum oxidation of 5-bromo-2-methylpyrimidine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 5-bromo-2-methylpyrimidine | 172.01 | 17.2 | 100 |
| N-Bromosuccinimide (NBS) | 177.98 | 18.7 | 105 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 1.64 | 10 |
| Carbon Tetrachloride | 153.82 | 200 (L) | - |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 (L) | - |
| Triethylamine | 101.19 | 12.1 | 120 |
| Ethyl Acetate | 88.11 | As needed | - |
| Hexanes | - | As needed | - |
Protocol:
-
Bromination:
-
In a suitable reactor, dissolve 17.2 kg (100 mol) of 5-bromo-2-methylpyrimidine in 200 L of carbon tetrachloride.
-
Add 18.7 kg (105 mol) of N-bromosuccinimide and 1.64 kg (10 mol) of AIBN.
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction, filter off the succinimide, and concentrate the filtrate to obtain crude 5-bromo-2-(bromomethyl)pyrimidine.
-
-
Oxidation:
-
Carefully add the crude 5-bromo-2-(bromomethyl)pyrimidine to 100 L of DMSO in a clean reactor.
-
Add 12.1 kg (120 mol) of triethylamine.
-
Heat the reaction mixture to 60-70°C and stir until the reaction is complete as monitored by TLC or HPLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into a vessel containing ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude this compound by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Safety Considerations
This compound:
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[8]
-
Precautions: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.[9][10]
5-bromo-2-methylpyrimidine:
-
Handle with care, avoiding skin and eye contact. Use in a well-ventilated area.
N-Bromosuccinimide (NBS):
-
Corrosive and a strong oxidizing agent. Handle in a fume hood with appropriate personal protective equipment.
Carbon Tetrachloride:
-
Toxic and carcinogenic. Its use should be minimized, and alternative solvents should be considered if possible. All handling must be done in a closed system or with appropriate engineering controls.
n-Butyllithium (for Route B):
-
Highly pyrophoric. Requires specialized handling procedures, an inert atmosphere, and appropriate fire-extinguishing equipment.
General Precautions:
-
All operations should be carried out by trained personnel in a facility equipped to handle hazardous chemicals.
-
A thorough risk assessment should be conducted before commencing any scale-up synthesis.
-
Ensure adequate ventilation and have emergency procedures in place.[9]
Conclusion
The synthesis of this compound is a critical step in the production of various pharmaceutical compounds. For scale-up purposes, the oxidation of 5-bromo-2-methylpyrimidine using a Kornblum-type reaction presents a more practical and safer alternative to the lithium-halogen exchange route, which is hampered by the need for cryogenic conditions and the use of pyrophoric reagents. The provided protocol offers a detailed and scalable pathway to this valuable intermediate, with a focus on process efficiency and safety. Further optimization of reaction conditions and purification methods may be necessary depending on the specific scale and equipment available.
References
- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 2. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 3. Manganese Dioxide [commonorganicchemistry.com]
- 4. Riley oxidation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 5-Bromopyrimidine-2-carbaldehyde Synthesis
Introduction
5-Bromopyrimidine-2-carbaldehyde is a critical building block in medicinal chemistry and drug development, serving as a versatile intermediate for introducing the pyrimidine scaffold into complex molecular architectures. However, its synthesis can be challenging, with researchers frequently encountering issues that lead to suboptimal yields. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate the common pitfalls and optimize your synthetic route.
Section 1: Common Synthetic Pathways & Core Challenges
The synthesis of this compound is typically achieved through a few primary routes, each with its own set of challenges. Understanding these pathways is the first step in effective troubleshooting.
-
Oxidation of 5-Bromo-2-methylpyrimidine: This is a common and cost-effective route. However, controlling the oxidation to stop at the aldehyde stage without proceeding to the carboxylic acid can be difficult. The reaction conditions must be finely tuned.
-
Oxidation of 5-Bromo-2-(hydroxymethyl)pyrimidine: This pathway often provides better selectivity for the aldehyde. The primary challenges here are the preparation and stability of the starting alcohol and preventing over-oxidation.
-
Formylation of a Precursor: Methods like the Vilsmeier-Haack reaction or metal-halogen exchange followed by quenching with a formylating agent (e.g., DMF) on a substrate like 2,5-dibromopyrimidine can be effective but are often sensitive to moisture and require strictly controlled anhydrous conditions.[1]
The primary challenges across all methods include:
-
Over-oxidation: The aldehyde product is susceptible to further oxidation to the corresponding carboxylic acid, a common and yield-reducing side reaction.[2][3]
-
Starting Material Stability: Some precursors, like substituted malonaldehydes, can be unstable or prone to polymerization.[4]
-
Reaction Control: Heterocyclic systems can be sensitive, and harsh reaction conditions may lead to decomposition or complex side-product formation.
-
Purification: The polarity of the aldehyde can sometimes complicate its separation from starting materials or byproducts.
Workflow for Synthesis and Troubleshooting
The following diagram illustrates a typical workflow and the entry points for troubleshooting when low yield is observed.
Caption: General workflow for synthesis and troubleshooting.
Section 2: Troubleshooting Guide for Low Yield
This section is formatted as a series of questions and answers to address specific problems you may encounter during the synthesis.
Q1: My reaction has stalled. TLC analysis shows a significant amount of unreacted starting material. What's wrong?
Possible Causes & Solutions:
-
Cause 1: Inactive or Insufficient Reagents. Oxidizing agents, organometallics, and bases can degrade over time or if stored improperly.
-
Solution: Use freshly opened or recently titrated/validated reagents. For oxidations, ensure your oxidant (e.g., MnO₂, PCC, DMP) is active. For formylations involving organometallics, ensure your n-BuLi or Grignard reagent was recently titrated. Always use a slight excess of the key reagent (e.g., 1.1-1.5 equivalents) to drive the reaction to completion.
-
-
Cause 2: Suboptimal Reaction Temperature. Many reactions in heterocyclic chemistry have a narrow optimal temperature window.
-
Solution: If the reaction is running at room temperature or below, a gentle increase in temperature (e.g., to 40-50 °C) may be necessary. Conversely, if you are running the reaction at elevated temperatures, the reagents might be decomposing faster than they can react. Consult literature for the specific temperature constraints of your chosen method.
-
-
Cause 3: Presence of Inhibitors (Moisture or Oxygen). Many reactions, especially those involving organometallics or certain catalysts, are highly sensitive to air and moisture.
-
Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents, preferably from a solvent purification system or freshly opened bottle over molecular sieves. Maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the entire process, from reagent addition to reaction quenching.
-
Q2: The reaction seems to have worked, but my final yield after purification is very low. My TLC showed multiple product-like spots.
Possible Causes & Solutions:
-
Cause 1: Over-oxidation to Carboxylic Acid. This is the most common side reaction when synthesizing aldehydes. The carboxylic acid byproduct is typically much more polar than the desired aldehyde, appearing as a spot closer to the baseline on a normal-phase TLC plate.
-
Solution:
-
Choose a Milder Oxidant: If using strong oxidants like KMnO₄ or Jones reagent, switch to more selective ones such as Dess-Martin periodinane (DMP), pyridinium chlorochromate (PCC), or activated manganese dioxide (MnO₂).
-
Control Stoichiometry: Avoid using a large excess of the oxidant. A stoichiometry of 1.1 to 2.0 equivalents is often sufficient for alcohol oxidations.
-
Monitor Carefully: Do not let the reaction run for an extended period after the starting material has been consumed. Monitor by TLC every 15-30 minutes.
-
-
-
Cause 2: Product Decomposition. The aldehyde product itself may be unstable under the reaction or workup conditions (e.g., strong acid/base, high heat).
-
Solution: Perform the workup at a lower temperature (e.g., in an ice bath). Use mild workup procedures, such as washing with saturated sodium bicarbonate solution instead of stronger bases. Avoid prolonged exposure to acidic conditions. If purification is done via chromatography, consider adding a small amount of a neutral amine like triethylamine (~0.1%) to the eluent to prevent streaking and decomposition on silica gel.
-
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose the cause of low yield.
Caption: A decision tree for troubleshooting low yields.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for this compound?
-
A: The compound should be stored in a tightly sealed container in a cool, dry place, away from light. For long-term storage, refrigeration and storage under an inert atmosphere (argon or nitrogen) are recommended to prevent slow oxidation to the carboxylic acid.
-
-
Q: Which analytical methods are best for product characterization?
-
A: ¹H NMR is definitive. The aldehyde proton should appear as a sharp singlet at ~10.0 ppm.[1] The pyrimidine protons will show characteristic splitting patterns in the aromatic region. ¹³C NMR will show the aldehyde carbon at ~192 ppm.[1] Mass Spectrometry should be used to confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.
-
-
Q: Are there any high-yield, scalable methods you recommend?
-
A: A reported method involving the formylation of 2,5-dibromopyridine has shown yields of up to 80%.[1] This involves a metal-halogen exchange followed by quenching with DMF. While it requires strict anhydrous techniques, it can be a reliable and high-yielding procedure. Another approach is the one-step synthesis from 2-bromomalonaldehyde and an amidine compound, which is reported to be simple, safe, and cost-effective for scaled-up production.[5]
-
Section 4: Example Protocol: Oxidation of 5-Bromo-2-(hydroxymethyl)pyrimidine
This protocol provides a robust method for the selective oxidation of the corresponding alcohol to the desired aldehyde.
Reaction Scheme & Side Reaction
Caption: Desired oxidation versus the over-oxidation side reaction.
Step-by-Step Methodology
-
Preparation: To a solution of 5-bromo-2-(hydroxymethyl)pyrimidine (1.0 eq) in a suitable solvent (e.g., Dichloromethane or Chloroform, 10-20 mL per mmol of substrate), add activated manganese dioxide (MnO₂, 5.0-10.0 eq).
-
Reaction: Stir the resulting suspension vigorously at room temperature. The reaction is heterogeneous, so efficient stirring is critical.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The product aldehyde should be less polar (higher Rf) than the starting alcohol. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite pad thoroughly with additional solvent (e.g., Dichloromethane) to recover all the product.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound as a solid.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Oxidant | Activated MnO₂ | High selectivity for allylic/benzylic alcohols, minimizes over-oxidation. |
| Equivalents of MnO₂ | 5.0 - 10.0 eq | Heterogeneous reaction requires a large excess to ensure a reasonable reaction rate. |
| Solvent | Dichloromethane (DCM) | Good solubility for the substrate and inert under the reaction conditions. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed without promoting side reactions. |
| Monitoring | TLC (3:1 Hex:EtOAc) | Allows for clear separation of starting material, product, and potential byproducts. |
References
Technical Support Center: Formylation of 5-Bromopyrimidine
Welcome to the Technical Support Center for the formylation of 5-bromopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your reaction outcomes.
Introduction
The introduction of a formyl group onto the 5-bromopyrimidine scaffold is a critical step in the synthesis of numerous biologically active molecules. The resulting 5-bromopyrimidine-aldehydes are versatile intermediates, amenable to a wide range of subsequent transformations. However, the formylation of this electron-deficient heterocyclic system is not without its challenges. Side reactions can be prevalent, leading to reduced yields and complex purification procedures. This guide will focus on the two most common formylation methods: the Vilsmeier-Haack reaction and formylation via organolithium intermediates, addressing the specific issues that may arise with each.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the formylation of 5-bromopyrimidine, providing probable causes and actionable solutions.
Issue 1: Low or No Conversion to the Desired Product
Q: I am not observing any significant formation of my desired 5-bromopyrimidine-aldehyde. What could be the issue?
A: Low or no conversion can stem from several factors related to reagent quality, reaction conditions, and the inherent reactivity of the substrate.
For Vilsmeier-Haack Reaction:
-
Probable Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent, formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is moisture-sensitive.[1][2] Contamination with water will quench the reagent, halting the reaction.
-
Solution: Ensure that DMF is anhydrous and that POCl₃ is fresh and has been handled under inert conditions. The Vilsmeier reagent should be prepared in situ at low temperatures (e.g., 0 °C) before the addition of 5-bromopyrimidine.[3]
-
-
Probable Cause 2: Insufficient Reaction Temperature. 5-Bromopyrimidine is an electron-deficient heterocycle, which makes it less reactive towards the weakly electrophilic Vilsmeier reagent compared to electron-rich aromatics.[4]
For Organolithium-Mediated Formylation:
-
Probable Cause 1: Incomplete Lithium-Halogen Exchange. The formation of the crucial pyrimidin-5-yl-lithium intermediate may be inefficient.
-
Solution: Ensure your organolithium reagent (e.g., n-BuLi) is properly titrated and added slowly at a very low temperature (typically -78 °C to -100 °C) to a solution of 5-bromopyrimidine in an anhydrous ether solvent like THF.[7]
-
-
Probable Cause 2: Degradation of the Organolithium Intermediate. The pyrimidin-5-yl-lithium complex can be unstable at higher temperatures.[7]
-
Solution: Maintain the reaction temperature below -80 °C throughout the generation of the organolithium species and during the subsequent addition of the formylating agent.
-
-
Probable Cause 3: Ineffective Formylating Agent. Not all formylating agents are equally effective.
Issue 2: Formation of a Significant Amount of Debrominated Product
Q: My main byproduct is the debrominated pyrimidine. How can I prevent this?
A: Debromination is a common side reaction, particularly in the organolithium route.
-
Probable Cause 1 (Organolithium Route): Quenching of the Lithiated Intermediate by Protic Solvents. Traces of water or other proton sources in the reaction mixture can protonate the pyrimidin-5-yl-lithium, leading to the formation of pyrimidine.
-
Solution: Rigorously dry all glassware, solvents, and reagents. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).
-
-
Probable Cause 2 (Organolithium Route): Reductive Debromination. The presence of reducing species can lead to the cleavage of the C-Br bond.
-
Solution: Minimize reaction times and maintain low temperatures. Ensure high-purity reagents are used.
-
-
Probable Cause 3 (Vilsmeier-Haack Route): Harsh Reaction Conditions. While less common, high temperatures and prolonged reaction times in the Vilsmeier-Haack reaction could potentially lead to debromination, possibly through radical mechanisms.
-
Solution: Optimize the reaction temperature and time to find a balance between conversion and byproduct formation.
-
Issue 3: Observation of Di-formylated Byproducts
Q: I am seeing a product with a mass corresponding to the addition of two formyl groups. How can I avoid this?
A: Di-formylation can occur if there are multiple activated positions on the pyrimidine ring.
-
Probable Cause 1: High Reactivity of the Mono-formylated Product. The initially formed 5-bromo-pyrimidine-aldehyde might be susceptible to a second formylation under the reaction conditions.
-
Solution: Carefully control the stoichiometry of the formylating agent. For the Vilsmeier-Haack reaction, use a molar ratio of the Vilsmeier reagent to 5-bromopyrimidine closer to 1:1.[8] For the organolithium route, use a slight excess (e.g., 1.1 equivalents) of the formylating agent.
-
-
Probable Cause 2: High Reaction Temperature or Prolonged Reaction Time. Harsher conditions can promote less selective reactions.[8]
-
Solution: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the desired mono-formylated product is maximized. Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Issue 4: Formation of Chlorinated Byproducts (Vilsmeier-Haack Reaction)
Q: In my Vilsmeier-Haack reaction, I am observing byproducts where other functional groups have been replaced by chlorine. Why is this happening?
A: The Vilsmeier-Haack reagent is known to act as a chlorinating agent, especially for hydroxyl and in some cases, amino groups on heterocyclic rings.[9]
-
Probable Cause: Reaction of POCl₃ with Susceptible Functional Groups. If your 5-bromopyrimidine starting material or any intermediates have hydroxyl groups, they can be converted to chlorides by POCl₃.
-
Solution: While 5-bromopyrimidine itself lacks such groups, if you are working with substituted derivatives, be aware of this potential side reaction. In such cases, protecting the susceptible functional groups before the Vilsmeier-Haack reaction may be necessary. For some substrates, formylation without chlorination has been achieved by carefully controlling the reaction conditions.[5]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which formylation method is generally better for 5-bromopyrimidine?
A1: The choice of method depends on several factors, including the scale of the reaction, available equipment, and the presence of other functional groups on the substrate.
-
Vilsmeier-Haack Reaction: This method is often suitable for larger-scale synthesis due to the relatively low cost and stability of the reagents. However, the reaction conditions can be harsh, and optimization is often required.
-
Organolithium-Mediated Formylation: This method can be very efficient and high-yielding but requires strict anhydrous and anaerobic conditions and very low temperatures. It is often preferred for smaller-scale, more complex syntheses where milder conditions are necessary.
Q2: How can I effectively purify the desired 5-bromopyrimidine-aldehyde from the common byproducts?
A2: Purification can typically be achieved using standard chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is the most common method for separating the desired product from starting material, debrominated byproducts, and di-formylated products. A gradient elution with a mixture of non-polar (e.g., hexanes or petroleum ether) and polar (e.g., ethyl acetate or dichloromethane) solvents is usually effective.
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system can be an efficient purification method.
Q3: Are there any safety precautions I should be aware of?
A3: Yes, both methods involve hazardous reagents.
-
POCl₃ (Vilsmeier-Haack): Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organolithium Reagents (e.g., n-BuLi): Organolithium reagents are pyrophoric and will ignite on contact with air and moisture. They must be handled under an inert atmosphere using syringe and cannula techniques. Always wear appropriate PPE, including fire-resistant gloves and a lab coat.
Part 3: Data and Protocols
Table 1: Comparison of Formylation Methods for Pyrimidine Derivatives
| Method | Reagents | Typical Temperature | Common Solvents | Key Side Reactions | Reference |
| Vilsmeier-Haack | DMF, POCl₃ | 0 °C to 100 °C | DMF, Dichloroethane | Chlorination of hydroxyl groups, Di-formylation | [5][9] |
| Organolithium | n-BuLi, Ethyl Formate | -100 °C to -78 °C | THF, Diethyl Ether | Debromination, Incomplete reaction | [7] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 5-Bromopyrimidine (General Procedure)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 5-bromopyrimidine (1 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Slowly warm the reaction to room temperature and then heat to 80-90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Lithiation-Formylation of 5-Bromopyrimidine (General Procedure)
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of 5-bromopyrimidine (1 equivalent) in anhydrous THF.
-
Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.
-
Slowly add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise, maintaining the temperature below -90 °C.
-
Stir the resulting mixture at -100 °C for 30-60 minutes.
-
Add ethyl formate (1.2 equivalents) dropwise, again ensuring the temperature remains below -90 °C.
-
After the addition, stir the reaction at -100 °C for 1 hour.
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Part 4: Visualizations
Diagram 1: Vilsmeier-Haack Reaction Workflow
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Diagram 2: Troubleshooting Logic for Debromination in Organolithium Route
Caption: Troubleshooting workflow for debromination side reaction.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. 1016. Reactions of pyrimidin-5-yl-lithium compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
- 6. aml.iaamonline.org [aml.iaamonline.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Optimizing reaction conditions for 5-Bromopyrimidine-2-carbaldehyde
Technical Support Center: 5-Bromopyrimidine-2-carbaldehyde
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will explore common challenges and their solutions in a direct question-and-answer format, grounded in established chemical principles and field experience.
Section 1: Critical Handling & Storage FAQs
Before a reaction begins, proper handling and storage are paramount to ensuring the integrity of your starting material. The aldehyde functionality on the electron-deficient pyrimidine ring makes this reagent susceptible to degradation if not handled correctly.
Q1: My this compound, which is typically an off-white solid, has developed a yellow or brownish tint. Can I still use it?
A: A color change often indicates the onset of degradation, likely due to oxidation of the aldehyde group to the corresponding carboxylic acid or slow polymerization. While it may still be usable for some robust reactions, its actual purity is now questionable.
-
Expert Recommendation: Before proceeding, assess the purity via Thin Layer Chromatography (TLC) against a known pure standard if available. For a more quantitative measure, obtain a quick ¹H NMR spectrum. The presence of a broadened peak around 10 ppm and the disappearance of the sharp aldehyde singlet (typically >9.5 ppm) suggest degradation. If significant impurities are detected (>5-10%), it is best to purify the starting material by recrystallization or column chromatography, or to use a fresh bottle. Using impure starting material is a primary cause of low yields and complex purification downstream.
Q2: What are the definitive storage conditions to maximize the shelf-life of this reagent?
A: The key is to protect the compound from atmospheric oxygen and moisture.[1]
-
Causality: The aldehyde is prone to air oxidation. Furthermore, as a solid, it can adsorb moisture, which can interfere with moisture-sensitive reactions like those involving Grignard reagents or certain coupling catalysts.
-
Protocol: For long-term storage, keep the compound in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen), and store it in a refrigerator at 2-8°C.[1][2] For daily use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
| Parameter | Condition | Rationale |
| Temperature | 2-8°C[1][2] | Slows down potential decomposition pathways. |
| Atmosphere | Inert Gas (Ar, N₂) | Prevents oxidation of the aldehyde functionality.[3] |
| Container | Tightly Sealed, Amber Vial | Prevents moisture ingress and light-induced degradation. |
| Handling | Warm to RT before opening | Prevents water condensation on the cold solid. |
Section 2: Troubleshooting Common Synthetic Transformations
This section addresses specific, frequently encountered problems during key reactions involving this compound.
Scenario A: Suzuki-Miyaura Cross-Coupling (Targeting the C-Br Bond)
This reaction is fundamental for introducing aryl or heteroaryl diversity, a common strategy in kinase inhibitor synthesis.[4]
Q: I am attempting a Suzuki coupling with an arylboronic acid, but I'm seeing very low conversion to the desired product. My starting material remains largely unreacted according to TLC and LC-MS analysis.
A: This is a classic issue in cross-coupling and usually points to a problem with one of the three core components of the catalytic cycle: the catalyst, the base, or the solvent system.
Troubleshooting Flowchart for Low Conversion
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
-
Expertise & Causality:
-
Catalyst Deactivation: The active Pd(0) species is easily oxidized and deactivated. Ensure your palladium source and phosphine ligands are fresh. For electron-deficient systems like pyrimidines, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can be highly effective.
-
Base Selection: The base is crucial for activating the boronic acid. A weak base like Na₂CO₃ may be insufficient. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required, especially for less reactive boronic acids. The base must also be sufficiently soluble in the reaction medium.
-
Solvent & Temperature: A common solvent system is 1,4-dioxane/water or DME/water. The water is essential for dissolving the base and facilitating transmetalation. If your boronic acid is prone to decomposition (protodeboronation), a strictly anhydrous system (e.g., Toluene/EtOH with K₂CO₃) might be necessary. Insufficient temperature is a common reason for stalled reactions. Most Suzuki couplings require heating (80-110 °C).
-
Scenario B: Reductive Amination (Targeting the Aldehyde)
This reaction is a workhorse for installing amine side chains, forming a crucial imine intermediate that is subsequently reduced.
Q: My reductive amination reaction is messy. I see my desired product, but also a significant amount of a side product corresponding to the alcohol (from aldehyde reduction) and unreacted starting amine.
A: This outcome indicates that the reduction of the aldehyde is competing with or outpacing the formation and reduction of the imine intermediate. The choice and timing of the reducing agent are critical.
-
Expertise & Causality:
-
Reducing Agent Reactivity: A strong reducing agent like Sodium Borohydride (NaBH₄) can rapidly reduce the aldehyde before it has a chance to form the imine with the amine, especially if the amine is sterically hindered or weakly nucleophilic.
-
pH Control: Imine formation is pH-dependent. It is typically fastest at a pH of ~4-6. If the medium is too acidic, the amine is protonated and non-nucleophilic. If it's too basic, there is insufficient acid catalysis for the dehydration step.
-
-
Solutions & Protocol Adjustments:
-
Switch to a pH-Sensitive Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for most reductive aminations. It is less reactive than NaBH₄ and selectively reduces the protonated imine intermediate much faster than the starting aldehyde.
-
Optimize Reaction Sequence: For difficult substrates, a two-step procedure is often best. First, form the imine by mixing the aldehyde and amine, often with a mild acid catalyst (like acetic acid) and a dehydrating agent (like molecular sieves). Monitor imine formation by TLC or NMR. Once the imine is formed, then add the reducing agent.
-
| Reducing Agent | Pros | Cons | Best For |
| NaBH₄ | Inexpensive, powerful | Can reduce aldehyde directly; requires careful pH control. | Simple, unhindered aldehydes and reactive amines. |
| NaBH₃CN | Selective for imines | Highly toxic (releases HCN in acid) | Historical use; largely replaced by STAB. |
| NaBH(OAc)₃ (STAB) | Mild, selective for imines over aldehydes; tolerant of mild acid. | More expensive, hygroscopic. | The modern "go-to" reagent for most reductive aminations. |
Section 3: Optimized Experimental Protocols
These protocols serve as validated starting points. Remember to always run reactions on a small scale first to fine-tune conditions for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Caption: Workflow for a Suzuki-Miyaura Coupling Reaction.
Methodology:
-
To a dry reaction vial, add this compound (1.0 eq), the corresponding boronic acid or boronate ester (1.1–1.5 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Seal the vial and purge with an inert atmosphere (e.g., argon) for 5-10 minutes.
-
Add a degassed solvent mixture of 1,4-dioxane and water (typically 4:1 or 5:1 v/v).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ at 5 mol% or Pd(dppf)Cl₂ at 2 mol%).
-
Seal the vial tightly and heat the reaction mixture to 80–100 °C with vigorous stirring for 2–16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude residue is then purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for One-Pot Reductive Amination using STAB
Methodology:
-
Dissolve this compound (1.0 eq) and the primary or secondary amine (1.0–1.2 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).
-
Add 1-2% acetic acid (v/v) to catalyze imine formation.
-
Stir the mixture at room temperature for 30–60 minutes to allow for imine formation. If using a less reactive amine, the addition of a drying agent like MgSO₄ or 4Å molecular sieves can drive the equilibrium.
-
Carefully add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2–1.5 eq) portion-wise to the mixture. Note: The reaction may bubble as hydrogen gas is evolved.
-
Continue stirring at room temperature for 1–12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15-20 minutes, then transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Section 4: Purification & Characterization Insights
Q: My product appears to be streaking badly on silica gel during column chromatography, leading to poor separation and low recovery. What's happening?
A: The pyrimidine nitrogen atoms are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This is a very common issue with nitrogen-containing heterocycles.
-
Solution 1 (The Quick Fix): Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol to your mobile phase will neutralize the acidic sites on the silica, dramatically improving peak shape and recovery.
-
Solution 2 (Alternative Media): If streaking persists, switch to a different stationary phase. Alumina (basic or neutral) is an excellent alternative for purifying basic compounds. Alternatively, consider reverse-phase chromatography (C18 silica) if your compound has sufficient organic character.
References
Technical Support Center: Suzuki Coupling with 5-Bromopyrimidine-2-carbaldehyde
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-bromopyrimidine-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this specific substrate. The electron-deficient nature of the pyrimidine ring, combined with the reactive aldehyde functionality, requires careful optimization and troubleshooting. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you achieve successful outcomes in your coupling reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the Suzuki coupling of this compound. Each issue is broken down into its probable causes and a logical, step-by-step approach to resolution.
Question 1: My reaction shows low to no yield of the desired product. What are the primary causes and how can I fix this?
Low or no conversion is the most common issue. The causes are often multifaceted, stemming from the inherent properties of the starting material and suboptimal reaction conditions.
Primary Causes:
-
Catalyst Inhibition/Deactivation: The two nitrogen atoms in the pyrimidine ring are Lewis basic and can coordinate to the palladium catalyst, inhibiting its activity.[1][2] Similarly, the aldehyde's oxygen atom can interact with the palladium center, further hindering the catalytic cycle.[3][4][5]
-
Inefficient Oxidative Addition: 5-Bromopyrimidine is electron-deficient, which generally makes the C-Br bond more reactive towards oxidative addition.[6] However, competing coordination effects from the nitrogens and the aldehyde can complicate this key step.
-
Boronic Acid Decomposition: Boronic acids can degrade through two primary pathways before they have a chance to participate in the catalytic cycle:
-
Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond, a common side reaction often accelerated by aqueous acidic or basic conditions.[7][8]
-
Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by residual oxygen or Pd(II) species in the reaction mixture.[9][10]
-
-
Suboptimal Base or Solvent Choice: The base is critical for the formation of the active boronate species required for transmetalation.[11] An inappropriate base or solvent system can lead to poor solubility of reagents, degradation of the aldehyde, or an ineffective catalytic turnover.[12]
Troubleshooting Workflow:
The following diagram outlines a logical progression for troubleshooting low-yield reactions. Start with the simplest and most common issues before moving to more complex optimizations.
Question 2: I'm observing significant formation of debrominated starting material (pyrimidine-2-carbaldehyde). Why is this happening?
This side product, formed via hydrodehalogenation, indicates that the catalytic cycle is being intercepted.
Primary Cause:
After oxidative addition of 5-bromopyrimidine to Pd(0), the resulting Ar-Pd(II)-Br intermediate is reacting with a hydride source before transmetalation with the boronic acid can occur.[8] Potential hydride sources include amine bases, alcohol solvents, or even water at high temperatures.
Solutions:
-
Change the Base: Avoid amine bases (e.g., triethylamine). Switch to inorganic bases that are less likely to act as hydride donors. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[13]
-
Modify the Solvent System: If using an alcohol solvent, switch to aprotic solvents like 1,4-dioxane, toluene, or THF, typically with a small amount of water to aid in dissolving the base.[12][13]
-
Use a More Active Catalyst System: Employing bulky, electron-rich phosphine ligands (see Table 1) can accelerate the rate of transmetalation and subsequent reductive elimination, allowing the desired pathway to outcompete the hydrodehalogenation side reaction.[14]
Question 3: My main impurity is the homocoupled product of my boronic acid. How do I suppress this?
Boronic acid homocoupling is a common byproduct, especially when the cross-coupling is sluggish.
Primary Causes:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a primary culprit. It can oxidize the Pd(0) catalyst to Pd(II), which can then promote a stoichiometric homocoupling of the boronic acid.[9][10]
-
Slow Transmetalation: If the desired transmetalation step is slow, the boronic acid has more opportunity to undergo side reactions like homocoupling.
Solutions:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents are thoroughly degassed before use. The fully assembled reaction flask (containing all solids) should be subjected to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).[9][13]
-
Use a Boronic Ester: Boronic acid pinacol esters (BPin derivatives) are generally more stable and less prone to homocoupling than their corresponding free boronic acids.[13][15]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial over Pd(II) sources (e.g., Pd(OAc)₂) that require an initial reduction step, during which side reactions can occur.[13]
-
Slow Addition: In difficult cases, adding the boronic acid solution slowly via syringe pump to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[13]
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for a Suzuki coupling with this compound?
A robust starting point is crucial. Based on literature for similar electron-deficient heteroaryl halides, the following conditions are recommended for initial screening.[1][6][16]
| Component | Recommendation | Rationale |
| Aryl Halide | This compound | 1.0 equiv. |
| Boron Reagent | Arylboronic Acid or Pinacol Ester | 1.2–1.5 equiv. (Esters are more stable)[15] |
| Catalyst | Pd₂(dba)₃ (1-2.5 mol%) + Ligand | A reliable Pd(0) source. |
| Ligand | SPhos or XPhos (2.2-5.5 mol%) | Bulky, electron-rich ligands are needed to promote oxidative addition and prevent catalyst inhibition.[14] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0–3.0 equiv. Strong, non-nucleophilic bases that facilitate transmetalation without degrading the aldehyde. |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) | Aprotic solvent minimizes side reactions; water aids in dissolving the base and activating the boron reagent.[1][12] |
| Temperature | 80–100 °C | A good starting range to balance reaction rate against potential decomposition. |
Q2: Is it necessary to use a glovebox for this reaction?
While a glovebox provides the ideal inert environment, it is not strictly necessary. Excellent results can be achieved on the benchtop using standard Schlenk line techniques. The key is to ensure all reagents and solvents are properly dried and degassed, and that a positive pressure of an inert gas (argon or nitrogen) is maintained throughout the entire setup and reaction time.
Q3: My boronic acid is a heteroaryl boronic acid, and it seems very unstable. What should I do?
Heteroaryl boronic acids, particularly those with nitrogen atoms adjacent to the boronic acid (like 2-pyridyl), are notoriously unstable and prone to rapid protodeboronation.[7][15]
-
Best Solution: Convert the unstable boronic acid to its corresponding pinacol ester (BPin) or MIDA boronate. These derivatives exhibit significantly enhanced stability and can be isolated and stored.[8][15] They are competent coupling partners and often provide superior and more reproducible results.
Q4: Can I use a different palladium precatalyst?
Absolutely. Using modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3), is highly recommended. These are air- and moisture-stable complexes that generate the active Pd(0) species in a controlled manner upon heating, often leading to cleaner reactions and lower catalyst loadings.[8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for performing the Suzuki coupling of this compound with a generic arylboronic acid.
Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or boronic ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5.5 mol%) and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum. Connect it to a Schlenk line and carefully evacuate the flask until the solids are free-flowing, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe through the septum.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically when the this compound has been consumed), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 5-Bromopyrimidine-2-carbaldehyde in solution
Welcome to the technical support center for 5-Bromopyrimidine-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile synthetic intermediate. Here, we address common challenges and questions regarding its stability in solution, providing not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color and showing new spots on TLC/LC-MS. What is happening?
This is a common observation and typically indicates degradation of the aldehyde. This compound, like many aromatic and heteroaromatic aldehydes, is susceptible to degradation, primarily through oxidation.[1][2] The aldehyde group (-CHO) can be readily oxidized to the corresponding carboxylic acid (-COOH), which in this case is 5-bromopyrimidine-2-carboxylic acid.[3][4] This process can be accelerated by several factors present in a typical laboratory environment.
Primary Causes of Degradation:
-
Air (Oxygen): The most common culprit is atmospheric oxygen, which can participate in a free-radical autoxidation process.[1]
-
Light: The pyrimidine ring system absorbs UV light, which can provide the energy to initiate and propagate degradation reactions.[5][6]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways. The recommended storage temperature for the solid is 2-8°C.[7][8]
-
Solvent Choice: The solvent can play a significant role. Protic solvents or those containing trace impurities (like peroxides in older ethers) can facilitate degradation.
-
pH: The stability of the compound can be influenced by the pH of the solution, with acidic or basic conditions potentially catalyzing degradation.[9]
Q2: What is the primary degradation product I should be looking for?
The most probable degradation product is 5-bromopyrimidine-2-carboxylic acid . This occurs via the oxidation of the aldehyde functional group.
Below is a diagram illustrating this primary degradation pathway.
Caption: Likely oxidative degradation pathway.
Q3: Which solvent should I use to prepare my stock solution?
There is no single "best" solvent, as the ideal choice depends on your specific reaction conditions and the required concentration. However, based on general chemical principles, here is a guide to common solvents:
| Solvent Class | Examples | Pros | Cons & Considerations | Recommendation |
| Aprotic, Non-polar | Dichloromethane (DCM), Chloroform | Good solubility, generally unreactive with the aldehyde. | Can contain acidic impurities (from decomposition to HCl). Older bottles of ether can contain peroxides. | Use freshly distilled or anhydrous grade solvents. Store solutions under an inert atmosphere. Ideal for short-term storage. |
| Aprotic, Polar | DMSO, DMF | High dissolving power, allowing for concentrated stock solutions. | Can be hygroscopic (absorb water), which may affect stability. Can be difficult to remove. DMSO can promote some oxidations. | Use anhydrous grade solvents. Store desiccated. Suitable for room temperature reactions where the solvent is part of the system. |
| Protic | Methanol, Ethanol | Good solubility. | Can form hemiacetals/acetals with the aldehyde, which is a reversible equilibrium but complicates analysis. May contain water. | Generally not recommended for long-term storage of the aldehyde. If used, must be anhydrous and stored under inert gas. |
Key Takeaway: For the best stability, choose a dry, aprotic solvent and handle it under an inert atmosphere.
Troubleshooting & Best Practices Guide
Issue: Rapid Degradation of Stock Solutions
If you observe that your prepared solutions are degrading within hours or a few days, follow this troubleshooting workflow to identify and mitigate the cause.
Caption: Workflow for troubleshooting solution instability.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol minimizes exposure to air and light, the primary drivers of oxidative degradation.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., Dichloromethane, Anhydrous DMSO)
-
Dry, clean amber glass vial with a PTFE-lined screw cap or a septum-sealed vial
-
Source of inert gas (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Weighing: Weigh the required amount of solid this compound directly into the amber vial.
-
Inerting the Vial: Flush the vial containing the solid with inert gas for 1-2 minutes to displace atmospheric oxygen.
-
Solvent Preparation: If the solvent is in a Sure/Seal™ bottle, use standard techniques. If not, sparge the solvent with inert gas for 15-20 minutes to remove dissolved oxygen.
-
Dissolution: Using a syringe, add the desired volume of the deoxygenated anhydrous solvent to the vial.
-
Sealing and Mixing: Immediately cap the vial tightly. Gently swirl or sonicate until the solid is fully dissolved.
-
Storage:
-
Wrap the cap/vial junction with Parafilm® to ensure a tight seal.
-
Store the solution at -20°C for long-term storage. For daily use, storing at 2-8°C is acceptable for short periods (conduct your own stability check).
-
If you need to access the solution multiple times, consider preparing single-use aliquots to avoid repeated warming/cooling cycles and air exposure.
-
Protocol 2: Monitoring Solution Stability using HPLC
This is a general guideline for developing a stability-indicating HPLC method.
Objective: To separate the parent compound from its primary degradation product, 5-bromopyrimidine-2-carboxylic acid.
Suggested Starting Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or a phosphate buffer system.[10][11]
-
Example Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where both the aldehyde and the expected carboxylic acid absorb (e.g., 254 nm or 280 nm).
-
Column Temperature: 30°C.
Procedure:
-
Prepare Standards: Prepare a fresh solution of this compound as a reference (t=0 sample). If available, also prepare a standard of 5-bromopyrimidine-2-carboxylic acid to confirm its retention time.
-
Forced Degradation (Optional but Recommended): To confirm the method's ability to separate degradants, intentionally degrade a small sample. For example, add a drop of hydrogen peroxide to a solution and let it sit for a few hours, or simply expose a solution to air and light on the benchtop for a day.[12]
-
Analysis:
-
Inject the t=0 sample to establish the initial purity and retention time of the starting material.
-
Inject the forced degradation sample to identify the peak corresponding to the degradation product. The carboxylic acid is more polar and should have a shorter retention time on a reversed-phase column than the aldehyde.
-
Inject your stored solution at various time points (e.g., 1 day, 3 days, 1 week) and compare the chromatograms to the t=0 sample.
-
-
Quantification: Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the initial peak area.
% Purity = (Area_parent_t / Area_parent_t0) * 100
This systematic approach will provide you with empirical data on the stability of this compound under your specific storage and handling conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 5-bromopyrimidine-2-carboxylic acid – Ascendex Scientific, LLC [ascendexllc.com]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Photostability and Photostabilization of Drugs and Drug Products [ouci.dntb.gov.ua]
- 7. 5-Bromopyridine-2-carbaldehyde - Safety Data Sheet [chemicalbook.com]
- 8. This compound | 944902-05-0 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
Technical Support Center: Purification of 5-Bromopyrimidine-2-carbaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-Bromopyrimidine-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this critical synthetic intermediate. We provide field-proven insights and detailed protocols to help you achieve the desired purity for your downstream applications.
Section 1: Purity Assessment & Impurity Profiling
Achieving high purity begins with accurately identifying and quantifying the impurities present. The synthetic route heavily influences the impurity profile, and selecting the right analytical method is crucial for a correct assessment.
Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in a crude sample of this compound?
A: The impurity profile depends on the synthetic method. A common synthesis involves the metal-halogen exchange from a dibrominated precursor followed by formylation.[1][2] Potential impurities include:
-
Unreacted Starting Materials: Such as 5-bromopyrimidine or a dibrominated precursor.
-
Over-Oxidized Species: The aldehyde functional group is susceptible to oxidation, leading to the formation of 5-bromopyrimidine-2-carboxylic acid, especially if exposed to air and moisture over time.
-
Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), diethyl ether) may be present.[2][3]
-
Byproducts from Side Reactions: Depending on the specific reagents used, other related pyrimidine derivatives could be formed.
Q: Which analytical techniques are recommended for purity analysis of this compound?
A: A multi-faceted approach is best. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress and column chromatography fractions. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.[3][4]
Table 1: Comparison of Recommended Analytical Methods
| Method | Principle | Advantages | Common Issues & Considerations |
| TLC | Adsorption chromatography on a silica plate. | Fast, inexpensive, good for reaction monitoring. | Qualitative only; co-elution of impurities can be misleading. |
| GC | Partitioning between a gaseous mobile phase and a solid/liquid stationary phase. | High resolution for volatile impurities (e.g., residual solvents). | The compound's melting point is 91-96 °C, making it suitable for GC, but thermal degradation is possible at high inlet temperatures.[5][6] |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18). | Highly versatile, excellent for quantifying non-volatile impurities like the carboxylic acid. | Aldehyd may require derivatization (e.g., with 2,4-DNPH) for enhanced UV detection and stability.[4] |
| ¹H NMR | Nuclear magnetic resonance of hydrogen nuclei. | Provides structural confirmation and can quantify impurities with distinct signals. The aldehyde proton signal around 10 ppm is characteristic. | Sensitivity may be lower for minor impurities without concentration. |
Section 2: Troubleshooting Common Purification Challenges
This section provides step-by-step guides to resolve specific issues you may encounter during the purification process.
Issue 1: Crude product is a brown solid or oil, not the expected light-yellow crystalline solid.
Causality: A dark or oily appearance typically indicates the presence of polymeric byproducts or residual, highly colored starting materials. The target compound is a light-yellow crystalline solid.[3] Column chromatography is the most effective method to remove these types of impurities.
Troubleshooting Protocol: Flash Column Chromatography
This protocol is based on typical conditions reported for the purification of this compound.[3]
Step 1: Prepare the Slurry and Column
-
Select a column of appropriate size for your sample amount (a 50:1 to 100:1 ratio of silica to crude product by weight is a good starting point).
-
Prepare a slurry of silica gel in 100% hexane. Pour it into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
Step 2: Load the Sample
-
Dissolve your crude product in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
Step 3: Elute the Compound
-
Begin elution with a non-polar mobile phase, such as 100% hexane, to wash out highly non-polar impurities.
-
Gradually increase the polarity of the mobile phase. A common gradient is stepping from 100% hexane to a mixture of hexane and ethyl acetate (e.g., starting at 9:1 hexane:ethyl acetate).[3]
-
The target compound, being moderately polar, will elute as the solvent polarity increases.
Step 4: Monitor and Collect Fractions
-
Collect fractions and monitor them by TLC. A typical TLC system for this compound uses a hexane/ethyl acetate (8:1) mobile phase, where the product has an Rf value of approximately 0.45.[3]
-
Combine the fractions that contain the pure product.
Step 5: Concentrate the Product
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Caption: Workflow for flash column chromatography purification.
Issue 2: My aldehyde has oxidized to 5-bromopyrimidine-2-carboxylic acid.
Causality: Aldehydes are prone to oxidation, forming carboxylic acids. This impurity is acidic and can be easily removed by exploiting its chemical properties through a liquid-liquid extraction with a mild base.
Troubleshooting Protocol: Mild Acid-Base Extraction
Step 1: Dissolve the Crude Product
-
Dissolve the impure solid in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
Step 2: Perform the Basic Wash
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, remembering to vent frequently to release any CO₂ gas that may form. The acidic carboxylic acid will react with the bicarbonate to form a sodium salt, which is soluble in the aqueous layer.
-
Allow the layers to separate and drain the lower aqueous layer.
Step 3: Wash and Dry
-
Wash the organic layer with water and then with a saturated sodium chloride solution (brine) to remove residual water and salts.[7][8]
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Step 4: Isolate the Product
-
Filter off the drying agent.
-
Remove the organic solvent by rotary evaporation to yield the aldehyde, now free of the acidic impurity.
Caption: Logic diagram for purification via acid-base extraction.
Issue 3: Purity is high, but the product won't crystallize.
Causality: Even small amounts of impurities can sometimes inhibit crystallization, resulting in an oil or amorphous solid. Recrystallization is a powerful technique for polishing a substantially pure product to obtain a highly crystalline material.
Troubleshooting Protocol: Recrystallization
Step 1: Solvent Selection
-
The ideal solvent will dissolve the compound when hot but not when cold. This compound is insoluble in water.[3][9] Good starting points for screening are alcohols (ethanol, isopropanol) or mixed solvent systems like ethyl acetate/hexane.
-
Test small amounts: Place a few milligrams of your product in a test tube, add a few drops of solvent, and heat. If it dissolves, cool the tube to see if crystals form.
Step 2: Dissolution
-
Place the impure product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing yield.
Step 3: Cooling and Crystallization
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize the precipitation of the product.
Step 4: Isolation and Drying
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under a vacuum to remove all traces of solvent.
Section 3: Best Practices for Handling and Storage
Q: How should I properly store the purified this compound?
A: To ensure long-term stability, proper storage is critical.
-
Temperature: Store in a cool place. Recommended storage temperatures are often between 2-8 °C.[5][6]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the aldehyde group.
-
Container: Keep the container tightly closed in a dry and well-ventilated place to prevent moisture absorption and degradation.[5][10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 3. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 5-溴-2-吡啶甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Bromopyridine-5-carbaldehyde | 149806-06-4 [chemicalbook.com]
- 8. 2-Bromopyridine-5-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Proper handling and storage of 5-Bromopyrimidine-2-carbaldehyde
Technical Support Center: 5-Bromopyrimidine-2-carbaldehyde
Welcome to the technical support guide for this compound (CAS: 944902-05-0). This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the safe and effective handling, storage, and use of this versatile heterocyclic building block. Our guidance is grounded in established safety protocols and synthetic chemistry principles to ensure experimental success and reproducibility.
Section 1: Compound Profile & Characteristics (FAQ)
This section addresses the fundamental properties and specifications of this compound.
Q: What are the core physical and chemical properties of this compound?
A: this compound is a solid organic compound valued in medicinal chemistry and organic synthesis as a precursor for more complex molecules. Its key properties are summarized below. Note that while data for the pyrimidine target is provided, some physical properties are referenced from its close structural analogue, 5-Bromopyridine-2-carbaldehyde, due to more extensive characterization in the literature.
| Property | Value | Source(s) |
| CAS Number | 944902-05-0 | [1] |
| Molecular Formula | C₅H₃BrN₂O | [1] |
| Molecular Weight | 186.99 g/mol | [1] |
| Appearance | White to light yellow or orange powder/crystal | [2][3] |
| Melting Point | 94.0 to 98.0 °C | [3] |
| Boiling Point | 70 °C at 26 mmHg | [2][4][5] |
| Solubility | Insoluble in water.[4][5] Soluble in methanol, dichloromethane, ether, and ethyl acetate.[3][6][7] |
Section 2: Safety, Hazards, and First Aid (FAQ)
Proper safety measures are critical when working with any chemical reagent. This section outlines the known hazards and emergency procedures.
Q: What are the primary GHS hazards associated with this compound?
A: This compound is classified as a hazardous substance. All handling should occur with appropriate engineering controls (i.e., a certified chemical fume hood) and personal protective equipment. The primary hazards include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[8][9]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[8][9]
-
Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled as a dust.[8][9]
-
Harmful (H302/H312/H332): The closely related pyridine analogue is classified as harmful if swallowed, in contact with skin, or if inhaled, a warning that should be heeded for this compound as well.[8]
Q: What is the mandatory personal protective equipment (PPE) for handling this compound?
A: To mitigate risks of exposure, the following PPE must be worn at all times:
-
Eye Protection: Chemical safety goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards.[8]
-
Hand Protection: Nitrile or other chemically resistant gloves.[8]
-
Body Protection: A lab coat must be worn and kept buttoned.
-
Respiratory Protection: For weighing or procedures that may generate dust, use an N95-rated dust mask or a respirator if ventilation is inadequate. All work should be performed within a chemical fume hood.[8]
Q: What are the immediate first-aid measures in case of accidental exposure?
A: In any case of exposure, seek medical attention and show the attending physician the Safety Data Sheet (SDS).
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[10][11]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][10][11]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[8][10][11]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[8][10]
Section 3: Storage and Stability Guide (Troubleshooting)
The stability and shelf-life of this compound are directly dependent on proper storage.
Q: What are the manufacturer-recommended storage conditions?
A: To ensure the integrity and reactivity of the compound, adhere to the following storage protocols.
| Parameter | Recommendation | Rationale & Details |
| Temperature | 2–8 °C (Refrigerated) | Low temperatures slow the rate of potential decomposition reactions.[3][10][12] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | The compound can be sensitive to air and moisture.[3][6][13] An inert atmosphere prevents slow oxidation of the aldehyde or hydrolysis. |
| Container | Keep in the original, tightly sealed container. | Prevents contamination and exposure to air/moisture. Ensure the container is clearly labeled.[10][14] |
| Location | A dry, well-ventilated, and designated chemical storage area. | Avoids temperature fluctuations and accidental contact with incompatible materials.[8][10] |
| Incompatibilities | Store away from strong oxidizing agents, strong bases, and strong reducing agents. | These substances can react exothermically or degrade the compound.[8] |
Q: My bottle of this compound has turned from white to a yellow/brown color. Is it still usable?
A: Discoloration is a common indicator of degradation, likely due to slow oxidation from improper storage (exposure to air) or reaction with trace moisture.[15]
-
Is it usable? Possibly, but with caution. The purity is now questionable, which can lead to lower yields, unexpected side products, and poor reproducibility in your experiments.
-
Recommended Action: Before use, verify the compound's integrity. A simple Thin-Layer Chromatography (TLC) analysis against a known pure standard can be indicative. For more rigorous validation, obtain a ¹H NMR or LC-MS spectrum to identify impurities and confirm the structure.[15] For critical applications, it is always best practice to use a fresh, pure sample.
Section 4: Standard Handling & Dispensing Protocol
Following a standardized workflow for handling powdered reagents minimizes contamination, exposure, and degradation.
Q: What is the correct, step-by-step procedure for weighing and dispensing this solid?
A: This protocol ensures that the compound is handled safely and its integrity is maintained.
Caption: Standard workflow for handling solid this compound.
Section 5: Experimental & Troubleshooting Guide
The reactivity of the aldehyde and C-Br bond makes this compound highly useful, but also susceptible to specific side reactions if conditions are not optimized.
Q: I am attempting a Suzuki-Miyaura cross-coupling at the 5-position (C-Br bond) and observing low yield and/or multiple side products. What are the likely causes?
A: Low yields in palladium-catalyzed cross-coupling reactions are a frequent issue. The following decision tree can help diagnose the problem. The principles are derived from common issues with similar bromo-heterocyclic compounds.[15][16]
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.
Q: My reaction mixture shows several new spots on TLC besides my product. What are common side reactions?
A: The appearance of multiple, unidentified spots often points to competing reaction pathways or degradation.
-
Protodebromination: This is the replacement of the bromine atom with a hydrogen. It is a common side reaction in cross-coupling chemistry, often caused by trace amounts of water or protic impurities in the reaction mixture.[15]
-
Homo-coupling: Your boronic acid reagent can couple with itself, especially if the reaction initiation is slow or if oxygen is present.[15]
-
Hydrolysis: If significant water is present, the C-Br bond can undergo hydrolysis, especially under basic conditions, to form the corresponding hydroxypyrimidine.
-
Aldehyde Reactions: The aldehyde group is reactive. If your nucleophile or base can also react with aldehydes (e.g., primary/secondary amines in the absence of a reducing agent), you may form imine adducts or other condensation products.
To mitigate these, ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere.[15] Monitoring the reaction by TLC or LC-MS can help you adjust conditions before the starting material is fully consumed.[16]
References
- 1. This compound – Ascendex Scientific, LLC [ascendexllc.com]
- 2. 5-Bromopyridine-2-carbaldehyde CAS#: 31181-90-5 [m.chemicalbook.com]
- 3. 5-Bromo-2-pyridinecarboxaldehyde | 31181-90-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 2-Bromopyridine-5-carbaldehyde - Safety Data Sheet [chemicalbook.com]
- 7. 2-Bromopyridine-5-carbaldehyde CAS#: 149806-06-4 [m.chemicalbook.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. geneseo.edu [geneseo.edu]
- 12. 5-ブロモ-2-ピリジンカルボキシアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Page loading... [guidechem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Characterization of 5-Bromopyrimidine-2-carbaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, pyrimidine-based compounds stand as a cornerstone, forming the structural core of numerous therapeutic agents.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the vast array of pyrimidine intermediates, 5-Bromopyrimidine-2-carbaldehyde is a particularly versatile scaffold. The presence of a reactive aldehyde group at the 2-position and a bromine atom at the 5-position offers orthogonal handles for a diverse range of chemical modifications, making it a valuable building block in the synthesis of novel bioactive molecules.
This guide provides an in-depth technical comparison of the characterization of this compound and its key derivatives. We will delve into the nuances of spectroscopic and spectrometric techniques, explaining the causality behind experimental choices and the interpretation of the resulting data. This document is designed to be a practical resource, empowering researchers to confidently synthesize and characterize this important class of compounds.
The Strategic Importance of Characterization
Thorough characterization of this compound and its derivatives is paramount for several reasons. Firstly, unambiguous identification is essential to ensure the correct molecule is being advanced in a synthetic route. Secondly, a detailed understanding of the molecule's structure and purity is a prerequisite for its use in biological assays, where even minor impurities can lead to misleading results. Finally, a comprehensive characterization package is a critical component of any regulatory submission for a new chemical entity.
The primary techniques employed for the characterization of these compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule.
Spectroscopic and Spectrometric Fingerprints: A Comparative Analysis
To illustrate the characterization process, we will compare the data for this compound with two of its simple, yet informative, derivatives: (5-bromopyrimidin-2-yl)methanol (the reduction product) and 5-bromo-2-(vinyl)pyrimidine (a Wittig reaction product).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For pyrimidine derivatives, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of the nuclei and the connectivity of the atoms.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons. The chemical shift (δ) of a proton is highly sensitive to its electronic environment.
Key Interpretive Points for this compound and Derivatives:
-
Aldehyde Proton: The most downfield proton in the ¹H NMR spectrum of this compound is the aldehyde proton, typically appearing as a singlet in the range of δ 9.5-10.5 ppm. This is due to the strong deshielding effect of the carbonyl group. In the reduced derivative, (5-bromopyrimidin-2-yl)methanol, this signal is absent and is replaced by a signal for the hydroxymethyl protons (CH₂OH) and the hydroxyl proton (OH).
-
Pyrimidine Ring Protons: The pyrimidine ring protons in this compound typically appear as two singlets in the aromatic region. The electron-withdrawing nature of the two nitrogen atoms and the bromine atom significantly influences their chemical shifts.
-
Vinyl Protons: In the Wittig product, 5-bromo-2-(vinyl)pyrimidine, the characteristic aldehyde proton signal is replaced by signals for the vinyl protons, which will exhibit characteristic splitting patterns (e.g., doublet of doublets) depending on their coupling to each other.
Table 1: Comparative ¹H NMR Data (Predicted and Analog-Based)
| Compound | Functional Group Protons (δ, ppm) | Pyrimidine Ring Protons (δ, ppm) |
| This compound | ~9.9 (s, 1H, CHO) | ~9.1 (s, 1H), ~8.9 (s, 1H) |
| (5-bromopyrimidin-2-yl)methanol | ~4.8 (s, 2H, CH₂), ~5.5 (br s, 1H, OH) | ~8.9 (s, 1H), ~8.7 (s, 1H) |
| 5-bromo-2-(vinyl)pyrimidine | ~6.0-7.0 (m, 3H, -CH=CH₂) | ~8.9 (s, 1H), ~8.7 (s, 1H) |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The data for this compound is based on the closely related analog 5-Bromopyridine-2-carbaldehyde, which shows an aldehyde proton at 10.03 ppm and ring protons at 8.85 and 8.02 ppm.[2]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
Key Interpretive Points:
-
Carbonyl Carbon: The aldehyde carbonyl carbon in this compound is highly deshielded and appears significantly downfield, typically in the range of δ 180-195 ppm. This signal is absent in the alcohol and alkene derivatives.
-
Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will have distinct chemical shifts. The carbon bearing the bromine atom (C5) will be influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts of the other ring carbons will be affected by the nitrogen atoms and the substituent at the 2-position. For the pyridine analog, 5-Bromopyridine-2-carbaldehyde, the carbonyl carbon appears at 192.4 ppm, and the ring carbons are observed at 151.7, 151.3, 140.0, 126.3, and 122.8 ppm.[2]
-
New Carbon Signals in Derivatives: The reduction product will show a new signal for the CH₂OH carbon, typically in the range of δ 60-70 ppm. The Wittig product will exhibit new signals for the vinyl carbons in the alkene region of the spectrum (δ 110-140 ppm).
Table 2: Comparative ¹³C NMR Data (Predicted and Analog-Based)
| Compound | Carbonyl Carbon (δ, ppm) | Pyrimidine Ring Carbons (δ, ppm) | Other Key Carbons (δ, ppm) |
| This compound | ~190 | ~160, ~158, ~125 | - |
| (5-bromopyrimidin-2-yl)methanol | - | ~163, ~157, ~123 | ~65 (CH₂OH) |
| 5-bromo-2-(vinyl)pyrimidine | - | ~161, ~157, ~124 | ~120-140 (-CH=CH₂) |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Key Vibrational Modes:
-
C=O Stretch: A strong and sharp absorption band in the region of 1680-1720 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group in this compound. This band will be absent in the spectra of the alcohol and alkene derivatives.
-
O-H Stretch: The alcohol derivative, (5-bromopyrimidin-2-yl)methanol, will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
-
C=C and C=N Stretches: The pyrimidine ring will show characteristic C=C and C=N stretching vibrations in the fingerprint region, typically between 1400 and 1600 cm⁻¹.
-
C-Br Stretch: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.
A comprehensive review of the FTIR spectroscopy of pyrimidine derivatives highlights that aromatic C-H stretching bands are found around 2800–3100 cm⁻¹, C=N stretching in the pyrimidine ring at 1570–1620 cm⁻¹, and C–N stretching vibrations in the 1200–1350 cm⁻¹ range.[3]
Table 3: Key Comparative IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | O-H Stretch | C=C & C=N (ring) |
| This compound | ~1700 (strong, sharp) | - | ~1400-1600 |
| (5-bromopyrimidin-2-yl)methanol | - | ~3400 (broad) | ~1400-1600 |
| 5-bromo-2-(vinyl)pyrimidine | - | - | ~1400-1600, ~1640 (C=C vinyl) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.
Key Fragmentation Patterns:
-
Molecular Ion Peak (M⁺): The mass spectrum of this compound will show a characteristic molecular ion peak. Due to the presence of bromine, there will be two peaks of almost equal intensity, M⁺ and [M+2]⁺, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Loss of Functional Groups: Common fragmentation pathways for the parent aldehyde may include the loss of the formyl radical (-CHO) or a hydrogen atom.
-
Derivatives' Fragmentation: The alcohol derivative may show a prominent peak corresponding to the loss of a water molecule. The fragmentation patterns of the derivatives will be distinct from the parent aldehyde, reflecting the change in the functional group at the 2-position. The mass spectrum of the related compound 5-bromopyrimidine shows the molecular ion peaks at m/z 158 and 160.[4]
Experimental Protocols: A Self-Validating System
The trustworthiness of any characterization data relies on robust and well-documented experimental protocols. Below are detailed, step-by-step methodologies for the synthesis of key derivatives and their characterization.
Synthesis of (5-bromopyrimidin-2-yl)methanol (Reduction)
This protocol describes the reduction of the aldehyde to a primary alcohol using a mild reducing agent.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Synthesis of 5-bromo-2-(vinyl)pyrimidine (Wittig Reaction)
This protocol details the conversion of the aldehyde to an alkene using a Wittig reagent.[5]
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.
-
Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. A bright yellow color indicates the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Characterization Workflow
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data is a logical process of deduction, where each piece of information corroborates the others to build a conclusive structural assignment.
Caption: Logical connections in the structural elucidation of this compound.
Conclusion
The characterization of this compound and its derivatives is a critical step in the drug discovery and development pipeline. A thorough understanding of the principles behind spectroscopic and spectrometric techniques, coupled with robust experimental protocols, is essential for the unambiguous identification and quality control of these important synthetic intermediates. This guide provides a framework for the comparative analysis of these compounds, highlighting the key spectral features that differentiate the parent aldehyde from its common derivatives. By following a logical and systematic approach to characterization, researchers can ensure the integrity of their synthetic work and build a solid foundation for further biological evaluation.
References
A Comparative Guide to the Structural Elucidation of 5-Bromopyrimidine-2-carbaldehyde: An X-ray Crystallography Perspective
For researchers, medicinal chemists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is a cornerstone of rational drug design.[1][2][3] Halogenated pyrimidines, in particular, represent a critical class of scaffolds in pharmaceuticals, known for their diverse biological activities. This guide provides an in-depth technical comparison of 5-Bromopyrimidine-2-carbaldehyde, a key synthetic intermediate, with structurally related analogues. While a definitive crystal structure for this compound is not publicly available as of this writing, this guide will leverage experimental data from close analogues to predict its structural properties and provide a comprehensive, validated protocol for its crystallographic analysis.
The Significance of Atomic-Level Structural Data
The precise arrangement of atoms and the nature of intermolecular interactions within a crystal lattice are fundamental to a compound's physicochemical properties, including solubility, stability, and bioavailability. X-ray crystallography stands as the definitive method for obtaining this high-resolution structural information, which is invaluable for structure-activity relationship (SAR) studies and the design of novel therapeutics.[1] The introduction of a bromine atom and a carbaldehyde group to the pyrimidine ring, as in this compound, is expected to significantly influence its electronic distribution and intermolecular interactions, making its structural elucidation a high-priority endeavor.
Synthesis and Crystallization: A Proposed Workflow
The successful growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[1] Based on established methods for pyrimidine derivatives, a robust protocol for the synthesis and crystallization of this compound can be proposed.
Proposed Synthesis of this compound
Drawing from methodologies for similar compounds, a one-pot synthesis from 5-bromopyrimidine via a metal-halogen exchange followed by reaction with a formylating agent is a viable approach.[4] Alternative routes could involve the oxidation of the corresponding alcohol, 5-bromo-2-(hydroxymethyl)pyrimidine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 5-bromopyrimidine in anhydrous THF at -78 °C under an inert atmosphere, slowly add a solution of n-butyllithium.
-
Lithiation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.
-
Formylation: Add N,N-dimethylformamide (DMF) to the reaction mixture and continue stirring at -78 °C for 2 hours.
-
Quenching: Slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Crystallization Strategy
The choice of solvent and crystallization technique is critical. For pyrimidine derivatives, slow evaporation from a suitable solvent or solvent/anti-solvent diffusion methods are often successful.[5][6]
Experimental Protocol: Crystallization of this compound
-
Solvent Screening: Screen for suitable solvents in which the compound has moderate solubility. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone.[5]
-
Slow Evaporation: Prepare a saturated solution of the purified compound in the chosen solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Alternatively, dissolve the compound in a "good" solvent and place this vial inside a larger sealed chamber containing an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.[5]
-
Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor.
Caption: Proposed experimental workflow for the synthesis and crystallographic analysis of this compound.
Comparative Structural Analysis
To anticipate the structural features of this compound, we can draw comparisons with its pyridine analogue, 5-Bromopyridine-2-carbaldehyde, and an isomer, 6-Bromopyridine-2-carbaldehyde, for which crystallographic data is available.
| Feature | This compound (Predicted) | 5-Bromopyridine-2-carbaldehyde (Analogue)[7][8][9][10] | 6-Bromopyridine-2-carbaldehyde (Isomer)[11] |
| Symmetry | Likely to crystallize in a common space group such as P2₁/c or P-1. | Orthorhombic or Monoclinic | Monoclinic, P2₁/a[11] |
| Key Intermolecular Interactions | Halogen bonding (Br···N), π-π stacking, C-H···O hydrogen bonds. | Halogen bonding, π-π stacking. | C-H···N hydrogen bonds.[11] |
| Molecular Planarity | The pyrimidine ring and aldehyde group are expected to be largely coplanar. | The pyridine ring and aldehyde group are largely coplanar. | The molecule is essentially planar.[11] |
| Influence of Nitrogen Atoms | The two nitrogen atoms in the pyrimidine ring will act as hydrogen bond acceptors and influence the crystal packing.[6] | The single nitrogen atom acts as a hydrogen bond acceptor. | The single nitrogen atom participates in C-H···N hydrogen bonding.[11] |
The presence of two nitrogen atoms in the pyrimidine ring of the target compound is expected to introduce more significant hydrogen bonding capabilities compared to its pyridine analogues, potentially leading to a more complex and tightly packed crystal structure.[6] The bromine atom's position relative to the nitrogen atoms and the carbaldehyde will also dictate the potential for halogen bonding and other non-covalent interactions that govern the supramolecular assembly.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. What are the crystal structures of pyrimidine series compounds? - Blog [m.btcpharmtech.com]
- 7. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]
- 9. 5-bromopyridine-2-carboxaldehyde [stenutz.eu]
- 10. 5-Bromo-2-pyridinecarboxaldehyde | 31181-90-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 5-Bromopyrimidine-2-carbaldehyde and its Isomers
Introduction: The Strategic Importance of Pyrimidine Aldehydes in Drug Discovery
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its prevalence stems from its ability to act as a bioisostere for other aromatic rings and its capacity for hydrogen bonding, which often enhances pharmacokinetic profiles.[2] Within this class, pyrimidine aldehydes are exceptionally versatile synthetic intermediates. They serve as pivotal building blocks, allowing for the elaboration of complex molecular architectures through a variety of chemical transformations.
This guide provides an in-depth comparison of the reactivity of 5-Bromopyrimidine-2-carbaldehyde with other key pyrimidine aldehydes, such as pyrimidine-4-carbaldehyde and pyrimidine-5-carbaldehyde. We will explore how the interplay of substituent position and electronic effects governs the reactivity of both the aldehyde functional group and the pyrimidine ring itself. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic strategies.
The Electronic Landscape: How Substituents Dictate Reactivity
The reactivity of a pyrimidine aldehyde is not solely determined by the aldehyde group but is profoundly influenced by the electronic nature of the pyrimidine ring and its substituents. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, rendering the ring electron-deficient. This inherent property is the primary driver of the chemical behavior of its derivatives.
-
This compound: This molecule presents a fascinating case of competing electronic effects.
-
The Aldehyde at C2: Positioned between the two ring nitrogens, the C2 position is highly electron-deficient. This significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
The Bromine at C5: The bromine atom exerts a strong -I (inductive) effect, further withdrawing electron density from the ring and enhancing the electrophilicity of the C2-aldehyde. This makes the C-Br bond at this electron-deficient position an excellent handle for palladium-catalyzed cross-coupling reactions.[2]
-
-
Pyrimidine-4-carbaldehyde: With the aldehyde at the C4 position, its electrophilicity is still enhanced by the adjacent N3 nitrogen, but less so than the C2-aldehyde. It remains a reactive building block for introducing molecular complexity.[3]
-
Pyrimidine-5-carbaldehyde: The C5 position is the most "electron-rich" carbon in the pyrimidine ring. Consequently, an aldehyde at this position is less electrophilic compared to its 2- and 4-isomers. However, its unique electronic environment opens up different synthetic possibilities, and it remains a crucial intermediate for accessing diverse pyrimidine derivatives.[4][5]
The interplay between substituent effects and reactivity is a critical consideration in experimental design.[6][7][8] Groups that donate electron density through resonance (+R effect), such as amino groups, can activate the ring, while electron-withdrawing groups (-I, -R effects) like nitro or additional halides will deactivate it towards certain reactions but may facilitate others, like nucleophilic aromatic substitution (SNAr).[9]
Comparative Reactivity in Key Synthetic Transformations
To provide a practical comparison, we will examine the performance of these aldehydes in three fundamental and widely used synthetic reactions: the Wittig reaction, the Suzuki-Miyaura coupling, and the Sonogashira coupling.
Nucleophilic Addition: The Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones into alkenes, is a cornerstone of organic synthesis.[10][11][12] Its efficiency is highly dependent on the electrophilicity of the carbonyl carbon.
Workflow for Comparative Wittig Reaction Analysis
Caption: Workflow for comparing the reactivity of pyrimidine aldehydes in the Wittig reaction.
Based on the electronic principles discussed, we predict the following reactivity order in a Wittig reaction:
This compound > Pyrimidine-4-carbaldehyde > Pyrimidine-5-carbaldehyde
The high electrophilicity of the C2-aldehyde, amplified by the C5-bromo substituent, should lead to the fastest reaction rate and potentially the highest yield under controlled conditions.
| Aldehyde Substrate | Predicted Reactivity | Rationale | Typical Reaction Time |
| This compound | High | Highly electron-deficient C2 position, enhanced by the -I effect of Br. | 1-3 hours |
| Pyrimidine-4-carbaldehyde | Moderate | Electron-deficient C4 position due to adjacent N3. | 4-8 hours |
| Pyrimidine-5-carbaldehyde | Low | Aldehyde at the most electron-rich C5 position. | 12-24 hours |
Table 1: Predicted comparative performance of pyrimidine aldehydes in a standard Wittig olefination.
C-C Bond Formation: Palladium-Catalyzed Cross-Coupling
For this compound, the C5-Br bond is a prime site for derivatization via cross-coupling reactions, a transformation not available to the unsubstituted isomers.[2]
This reaction is a robust method for forming C(sp²)–C(sp²) bonds between the pyrimidine and various aryl or heteroaryl boronic acids.[13][14] The electron-deficient nature of the pyrimidine ring makes the C-Br bond highly susceptible to oxidative addition to the Pd(0) catalyst, a key step in the catalytic cycle.[2]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling enables the introduction of alkyne moieties, creating 5-alkynylpyrimidine derivatives which are valuable intermediates in drug discovery.[1] This reaction typically uses a dual palladium and copper(I) catalytic system.[1][15][16] The high reactivity of the C-Br bond in 5-bromopyrimidine facilitates efficient coupling under mild conditions.[2]
| Coupling Reaction | Substrate | Key Advantages | Typical Catalyst System |
| Suzuki-Miyaura | This compound | Forms biaryl structures; broad functional group tolerance. | Pd(PPh₃)₄ or Pd(dppf)Cl₂, with a base (e.g., K₂CO₃).[13][17] |
| Sonogashira | This compound | Introduces alkynyl groups; mild reaction conditions. | PdCl₂(PPh₃)₂ / CuI, with an amine base (e.g., Et₃N).[1][18] |
Table 2: Key cross-coupling reactions for functionalizing this compound.
Experimental Protocols: Self-Validating Methodologies
The following protocols are provided as robust starting points for comparative analysis. Each step is designed to ensure reproducibility and self-validation through careful control of reaction parameters.
Protocol 1: Comparative Wittig Reaction
Objective: To compare the reaction rate and yield of alkene formation from different pyrimidine aldehydes.
Materials:
-
This compound (1.0 equiv)
-
Pyrimidine-4-carbaldehyde (1.0 equiv)
-
Pyrimidine-5-carbaldehyde (1.0 equiv)
-
(Ethoxycarbonylmethyl)triphenylphosphonium bromide (1.2 equiv)
-
Potassium tert-butoxide (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Wittig Reagent Preparation: To a flame-dried, three-neck flask under Argon, add (ethoxycarbonylmethyl)triphenylphosphonium bromide and anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Add potassium tert-butoxide portion-wise over 10 minutes. The solution will turn deep orange, indicating the formation of the ylide. Stir for 30 minutes at 0°C.
-
Parallel Reactions: In three separate, flame-dried flasks under Argon, dissolve each pyrimidine aldehyde in anhydrous THF.
-
Addition: Transfer the prepared ylide solution via cannula into each of the aldehyde solutions at 0°C.
-
Monitoring: Allow the reactions to warm to room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) every hour for the first 8 hours, then at 12 and 24 hours.
-
Work-up: Upon completion (as determined by TLC), quench the reactions by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the isolated yield and characterize the alkene product by ¹H NMR and MS to confirm its structure and isomeric purity.
Protocol 2: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a 5-arylpyrimidine-2-carbaldehyde derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: To a Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon (repeat this cycle 3 times).
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 85°C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: After 2-4 hours (or upon completion), cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired 5-arylpyrimidine-2-carbaldehyde.
Conclusion and Strategic Outlook
This guide demonstrates that the reactivity of pyrimidine aldehydes is a nuanced function of substituent identity and position.
-
This compound stands out as a uniquely versatile building block. Its aldehyde group is highly activated towards nucleophilic addition, ensuring efficient reactions like the Wittig olefination. Simultaneously, its C5-bromo group provides a robust handle for introducing diverse functionalities through reliable palladium-catalyzed cross-coupling reactions. This dual reactivity makes it an exceptionally powerful tool for rapidly building molecular complexity.
-
Pyrimidine-4-carbaldehyde offers a good balance of reactivity for nucleophilic additions and serves as a reliable intermediate when functionalization at the C4 position is desired.
-
Pyrimidine-5-carbaldehyde , while less reactive at the aldehyde, is the substrate of choice when derivatization is required at the C5 position without the influence of a halogen. Its synthesis often proceeds via metal-halogen exchange from 5-bromopyrimidine, followed by quenching with a formylating agent.[4][5]
For the drug development professional, the choice of starting material is a strategic one. For library synthesis where rapid diversification is key, the dual reactivity of This compound is unparalleled. For targeted synthesis, the specific isomer that places the reactive handle at the desired position will be the logical choice. Understanding the underlying electronic principles empowers chemists to select the optimal reagent, streamline synthetic routes, and accelerate the discovery of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Effect of substituent structure on pyrimidine electrophilic substitution [researchspace.csir.co.za]
- 7. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. courses.lumenlearning.com [courses.lumenlearning.com]
- 10. Wittig_reaction [chemeurope.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
In vitro assays for compounds from 5-Bromopyrimidine-2-carbaldehyde
An In-Depth Technical Guide to Key In Vitro Assays for Bioactive Compounds Derived from 5-Bromopyrimidine-2-carbaldehyde
Introduction: The Versatility of the 5-Bromopyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrimidine ring is a privileged scaffold, forming the core of essential biological molecules like nucleic acids and a multitude of therapeutic agents.[1][2] The starting material, this compound, represents a particularly valuable building block. The bromine atom at the 5-position and the aldehyde at the 2-position serve as versatile chemical handles, enabling chemists to readily synthesize diverse libraries of derivative compounds through various coupling and condensation reactions.[3]
This guide, designed for researchers in drug discovery, moves beyond simple protocols to provide a comparative analysis of essential in vitro assays for characterizing the biological activity of compounds derived from this scaffold. As a Senior Application Scientist, my focus is on the causality behind experimental choices, ensuring that each assay serves as a self-validating system to generate robust and reliable data. We will explore the most common therapeutic applications for pyrimidine derivatives—anticancer, kinase inhibition, antimicrobial, and anti-inflammatory activities—and detail the pivotal assays used to quantify their potency and elucidate their mechanisms of action.
In Vitro Anticancer Activity Evaluation
The development of novel anticancer agents is a primary application for pyrimidine derivatives.[4] Initial screening typically involves assessing a compound's ability to inhibit cancer cell proliferation or induce cell death.
A. Primary Screening: Cell Viability and Cytotoxicity Assays
The first crucial step is to determine if a compound has a cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effect. The MTT and SRB assays are two of the most common, reliable, and cost-effective methods for this purpose.
Expertise & Experience: Choosing Between MTT and SRB
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product whose absorbance is proportional to the number of living cells. It is a widely adopted standard.[5]
The Sulforhodamine B (SRB) assay , in contrast, is a stoichiometry-based assay that measures total protein content. SRB, a bright pink aminoxanthene dye, binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cell mass.[4][6] The SRB assay is generally less prone to interference from compounds that affect cellular metabolism without killing the cells and offers a more stable endpoint.
For high-throughput screening of novel pyrimidine derivatives, the choice depends on the research question. MTT is excellent for assessing overall cellular health and metabolic function, while SRB provides a robust measure of cell number, making it a preferred method for many national screening programs.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a validated workflow for assessing the cytotoxic effects of novel pyrimidine derivatives on a panel of human cancer cell lines, such as A549 (lung), MCF-7 (breast), and HCT-116 (colon), which are commonly used for screening pyrimidine compounds.[6][7][8]
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 1-2.5 x 10⁴ cells/mL (100 µL per well). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derived from this compound) in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin or Dasatinib (positive control).[9] Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.[9] Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.
Data Presentation: Comparative Cytotoxicity of Pyrimidine Derivatives
The table below summarizes representative experimental data for pyrimidine derivatives against various cancer cell lines, demonstrating the potent anticancer activity often observed.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Pyrimidine-5-carbonitrile (11e) | HCT-116 (Colon) | 1.14 | [8][10] |
| Pyrimidine-5-carbonitrile (11e) | MCF-7 (Breast) | 1.54 | [8][10] |
| 5-bromo-pyrimidine derivative (5c) | A549 (Lung) | 0.041 | [9] |
| 5-bromo-pyrimidine derivative (6d) | HeLa (Cervical) | 0.038 | [9] |
| 4,6-substituted pyrimidine (Cpd 7) | LoVo (Colon) | 4.10 | [6] |
Mandatory Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
In Vitro Kinase Inhibition Assays
Many pyrimidine derivatives function by inhibiting specific protein kinases that are overactive in cancer cells, such as VEGFR-2 or EGFR.[10][11] Kinase assays are essential to confirm direct target engagement and determine inhibitory potency.
Expertise & Experience: The Principle of Kinase Assays
Most in vitro kinase assays operate on a similar principle: they measure the enzymatic activity of a purified kinase, which involves the transfer of a phosphate group from ATP to a substrate (often a peptide). The assay quantifies the amount of phosphorylated substrate or the amount of ATP consumed. ELISA-based methods are common, where an antibody specific to the phosphorylated substrate is used for detection.
Trustworthiness: Ensuring Data Integrity
A self-validating kinase assay requires several controls:
-
No Enzyme Control: To establish the background signal.
-
No ATP Control: To ensure the signal is dependent on kinase activity.
-
No Substrate Control: To check for non-specific phosphorylation.
-
Reference Inhibitor: A known inhibitor of the target kinase (e.g., Sorafenib for VEGFR-2) is used to validate the assay's performance and provide a benchmark for comparison.[8]
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay (ELISA-based)
This protocol outlines a typical procedure using a commercially available VEGFR-2 kinase assay kit.
-
Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, antibodies) as per the kit manufacturer's instructions.
-
Compound Addition: Add 2-5 µL of the test pyrimidine compound at various concentrations to the wells of a substrate-coated 96-well plate.
-
Kinase Reaction Initiation: Add the purified VEGFR-2 enzyme to the wells, followed by the addition of ATP to start the phosphorylation reaction.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow the kinase reaction to proceed.
-
Detection:
-
Wash the plate to remove ATP and non-bound enzyme.
-
Add a phospho-specific primary antibody that binds only to the phosphorylated substrate. Incubate.
-
Wash the plate and add a secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP). Incubate.
-
Wash the plate and add a chromogenic HRP substrate (e.g., TMB). The substrate will develop a color in proportion to the amount of HRP present.
-
-
Data Acquisition: Stop the reaction with a "stop solution" and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the uninhibited control. Determine the IC₅₀ value from the dose-response curve.
Data Presentation: Comparative Kinase Inhibition by Pyrimidine Derivatives
| Compound Class | Kinase Target | IC₅₀ (µM) | Reference |
| Pyrimidine-5-carbonitrile (12b) | VEGFR-2 | 0.53 | [8][10] |
| Pyrimidine-5-carbonitrile (11e) | VEGFR-2 | 0.61 | [8][10] |
| Thienopyrimidine (15c) | EGFR | 0.019 | [11] |
| 5-Aryl-2,4-diaminopyrimidine (18) | IRAK4 | 0.002 | [3] |
| Aminopyrimidine-2,4-dione (4) | PLK1 | 0.094 | [12] |
Mandatory Visualization: Principle of an ELISA-Based Kinase Assay
Caption: Diagram illustrating the key steps of a kinase inhibition assay.
In Vitro Antimicrobial Activity Assays
Derivatives of 5-Bromopyrimidine have also shown significant promise as antimicrobial agents.[9][13] The foundational assay in this field is the determination of the Minimum Inhibitory Concentration (MIC).
Expertise & Experience: The Importance of MIC
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] It is the gold standard for quantifying the potency of a new agent and is a critical parameter for guiding further development. The broth microdilution method is the most common and scalable technique for determining MIC.[14][15]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Grow the bacterial or fungal strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium. A typical concentration range might be from 256 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well containing the test compound.
-
Controls:
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be assessed visually or by using a plate reader.
Mandatory Visualization: Workflow for MIC Determination
Caption: Workflow of the broth microdilution method for MIC determination.
In Vitro Anti-inflammatory Assays
Chronic inflammation is linked to numerous diseases, and pyrimidine derivatives have been investigated for their ability to modulate inflammatory responses.[1][16] A common approach is to measure the production of inflammatory mediators like nitric oxide (NO) in immune cells.
Expertise & Experience: Measuring Nitric Oxide Production
Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce large amounts of NO via the enzyme inducible nitric oxide synthase (iNOS).[16] NO is a key inflammatory mediator. Since NO is an unstable gas, its production is measured indirectly by quantifying one of its stable breakdown products, nitrite (NO₂⁻), in the cell culture supernatant using the Griess assay.
Experimental Protocol: Griess Assay for Nitrite Quantification
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test pyrimidine compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include control wells:
-
Untreated cells (negative control).
-
Cells treated with LPS only (positive control).
-
Cells treated with a known inhibitor (e.g., Dexamethasone).[8]
-
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes. A purple/magenta color will develop in the presence of nitrite.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Use this curve to calculate the nitrite concentration in each sample. Determine the IC₅₀ value for the inhibition of NO production.
Data Presentation: Comparative Anti-inflammatory Activity
| Compound Class | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Rosa roxburghii Constituent (3) | NO Inhibition | RAW 264.7 | 7.8 | [17] |
| Morpholinopyrimidine (V4) | NO Inhibition | RAW 264.7 | >10 (Active) | [16] |
| Morpholinopyrimidine (V8) | NO Inhibition | RAW 264.7 | >10 (Active) | [16] |
Conclusion
This compound is a powerful scaffold that gives rise to compounds with a remarkable breadth of biological activities. A systematic and logical approach to in vitro testing is paramount to successfully identifying and characterizing promising lead candidates. This guide provides the foundational assays for a comprehensive initial evaluation, from broad cytotoxicity screening to specific enzymatic and cell-based assays for kinase inhibition, antimicrobial efficacy, and anti-inflammatory potential. By understanding the principles behind these assays and implementing them with rigorous controls, researchers can generate high-quality, reproducible data, paving the way for the development of the next generation of pyrimidine-based therapeutics.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. sjomr.org.in [sjomr.org.in]
- 3. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. benchchem.com [benchchem.com]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine-hydroxamic acids as chimeric kinase HDAC inhibitors: a challenging approach to combat cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Biological Activities of Constituents from Rosa roxburghii and Their Mechanisms Based on Network Pharmacology and Biological Verification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 5-Bromopyrimidine-2-carbaldehyde: A Guide for Medicinal Chemists
Introduction: The Significance of 5-Bromopyrimidine-2-carbaldehyde in Drug Discovery
This compound is a key heterocyclic building block in the synthesis of a diverse range of biologically active molecules. Its utility in medicinal chemistry stems from the presence of multiple reactive sites: the bromine atom at the 5-position, which is amenable to various cross-coupling reactions, and the aldehyde group at the 2-position, which can be readily transformed into a wide array of functional groups. This dual functionality makes it a valuable precursor for the synthesis of kinase inhibitors, antivirals, and other therapeutic agents. The strategic selection of a synthetic route to this intermediate is paramount, directly impacting the efficiency, scalability, and cost-effectiveness of a drug development program. This guide provides a comparative analysis of the most pertinent synthetic strategies to access this compound, offering insights into the mechanistic rationale and practical considerations for each approach.
Synthetic Strategies: A Head-to-Head Comparison
Four principal synthetic routes to this compound have been identified and evaluated based on yield, scalability, reagent availability, and overall efficiency.
Route 1: Metal-Halogen Exchange of 5-Bromopyrimidine followed by Formylation
This approach is a direct and convergent method that leverages the reactivity of the C-Br bond for the introduction of the formyl group. The reaction proceeds via a lithiated pyrimidine intermediate, which is then quenched with a suitable formylating agent.
Mechanism: The reaction is initiated by a metal-halogen exchange between 5-bromopyrimidine and an organolithium reagent, typically n-butyllithium, at low temperatures to prevent side reactions. This generates a highly nucleophilic 5-lithiopyrimidine species. Subsequent reaction with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), leads to the formation of a tetrahedral intermediate which, upon aqueous workup, collapses to furnish the desired aldehyde. The low temperature is critical to maintain the stability of the organolithium intermediate and prevent undesired reactions.[1]
Experimental Protocol:
-
A solution of 5-bromopyrimidine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
Anhydrous N,N-dimethylformamide (1.5 equivalents) is then added, and the reaction is allowed to warm slowly to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Advantages:
-
Direct and convergent route.
-
Potentially high-yielding.
Disadvantages:
-
Requires cryogenic temperatures, which can be challenging for large-scale production.
-
Organolithium reagents are highly reactive and require careful handling.
-
Moisture-sensitive reaction conditions.[2]
Route 2: Oxidation of 2-Methyl-5-bromopyrimidine
This two-step approach involves the initial synthesis of 2-methyl-5-bromopyrimidine followed by the selective oxidation of the methyl group to the corresponding aldehyde.
Synthesis of 2-Methyl-5-bromopyrimidine: This precursor can be synthesized in a one-step reaction from 2-bromomalonaldehyde and acetamidine hydrochloride in the presence of a protic acid like glacial acetic acid.[3]
Oxidation of the Methyl Group: The selective oxidation of the methyl group can be achieved using selenium dioxide (SeO2).
Mechanism: The oxidation with selenium dioxide proceeds via an ene reaction to form an allylic seleninic acid intermediate, which then undergoes a[4][5]-sigmatropic rearrangement. Subsequent hydrolysis of the resulting selenium-containing species yields the aldehyde.
Experimental Protocol (Oxidation Step):
-
2-Methyl-5-bromopyrimidine is dissolved in a suitable solvent such as dioxane or a mixture of dioxane and water.
-
A stoichiometric amount of selenium dioxide is added, and the mixture is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the selenium byproduct is removed by filtration.
-
The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried and concentrated to afford the crude aldehyde, which is then purified by chromatography.
Advantages:
-
Avoids the use of cryogenic conditions and highly pyrophoric reagents in the final step.
-
The starting material, 2-methyl-5-bromopyrimidine, is accessible via a straightforward one-pot synthesis.[3]
Disadvantages:
-
Selenium dioxide is toxic and requires careful handling.
-
The reaction can sometimes suffer from over-oxidation to the carboxylic acid.
-
Purification to remove selenium byproducts can be challenging.
Route 3: Vilsmeier-Haack Formylation of a Suitably Activated Pyrimidine Precursor
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8] While 5-bromopyrimidine itself is electron-deficient, this route could be viable if a suitable electron-donating group is present on the pyrimidine ring to facilitate the electrophilic substitution. However, direct formylation of 5-bromopyrimidine is unlikely to be efficient. A more plausible strategy would involve a precursor with an activating group that can be later removed or is part of the final desired structure for a subsequent reaction.
Mechanism: The reaction involves the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like DMF) and phosphorus oxychloride (POCl3).[8][9][10] This electrophile then attacks the electron-rich position of the heterocyclic ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to the aldehyde during workup.
Considerations for 5-Bromopyrimidine: The electron-withdrawing nature of the bromine atom and the pyrimidine ring itself deactivates the ring towards electrophilic substitution. Therefore, this method is generally not suitable for the direct formylation of 5-bromopyrimidine.
Route 4: Reduction of 5-Bromo-2-cyanopyrimidine
This two-step route involves the synthesis of 5-bromo-2-cyanopyrimidine followed by its partial reduction to the aldehyde.
Synthesis of 5-Bromo-2-cyanopyrimidine: This intermediate can be prepared from 2-amino-5-bromopyrimidine via a Sandmeyer-type reaction, although a more modern approach involves dehydration of the corresponding aldoxime. A reported method involves a three-step reaction from 2-amino-5-bromopyrimidine using diazotization followed by dehydration with POCl3/CH2Cl2/Pyridine.[11]
Reduction of the Nitrile: The partial reduction of the nitrile to the aldehyde can be achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Mechanism: DIBAL-H is a bulky and electrophilic reducing agent that coordinates to the nitrogen of the nitrile.[12] Hydride transfer then occurs to form an imine-aluminum complex. This intermediate is stable at low temperatures and is hydrolyzed upon aqueous workup to release the aldehyde.[5][13][14][15]
Experimental Protocol (Reduction Step):
-
A solution of 5-bromo-2-cyanopyrimidine in an anhydrous solvent like dichloromethane or toluene is cooled to -78 °C under an inert atmosphere.
-
A solution of DIBAL-H (1.1 equivalents) in a suitable solvent is added dropwise.
-
The reaction is stirred at -78 °C for a few hours.
-
The reaction is carefully quenched at low temperature with methanol, followed by the addition of a saturated solution of Rochelle's salt or dilute acid.
-
The mixture is allowed to warm to room temperature and stirred until two clear layers form.
-
The layers are separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated to give the crude aldehyde, which is then purified.
Advantages:
-
DIBAL-H reduction is a well-established and reliable method for the synthesis of aldehydes from nitriles.[5][12][13][14][15]
-
The reaction is generally high-yielding and selective.
Disadvantages:
-
Requires cryogenic temperatures.
-
DIBAL-H is a pyrophoric reagent that must be handled with care.
-
The synthesis of the starting nitrile adds an extra step to the overall sequence.
Quantitative Data Summary
| Route | Starting Material | Key Reagents | Temperature | Typical Yield | Scalability | Key Challenges |
| 1. Metal-Halogen Exchange | 5-Bromopyrimidine | n-BuLi, DMF | -78 °C | Moderate to High | Moderate | Cryogenic conditions, pyrophoric reagents, moisture sensitivity. |
| 2. Oxidation | 2-Methyl-5-bromopyrimidine | SeO2 | Reflux | Moderate | Good | Toxicity of SeO2, potential over-oxidation, byproduct removal. |
| 3. Vilsmeier-Haack | Activated Pyrimidine | POCl3, DMF | Elevated | Variable | Good | Requires an activated substrate; not suitable for 5-bromopyrimidine directly. |
| 4. Nitrile Reduction | 5-Bromo-2-cyanopyrimidine | DIBAL-H | -78 °C | High | Moderate | Cryogenic conditions, pyrophoric reagents, additional step for nitrile synthesis. |
Visualization of Synthetic Pathways
Caption: Comparative workflows for the synthesis of this compound.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the project, including the scale of the synthesis, available equipment, and safety considerations.
-
For small-scale laboratory synthesis where efficiency and speed are paramount, Route 1 (Metal-Halogen Exchange) and Route 4 (Nitrile Reduction) are excellent choices, provided the necessary infrastructure for handling cryogenic and pyrophoric reagents is in place. Route 4 may offer slightly higher and more reproducible yields in the final step.
-
For large-scale production where operational simplicity, cost, and safety are the primary drivers, Route 2 (Oxidation of 2-Methyl-5-bromopyrimidine) presents a more attractive option. While it involves an additional step, it avoids the complexities and hazards associated with low-temperature organometallic chemistry. The synthesis of the starting material is straightforward and uses inexpensive reagents.[3] Careful optimization of the oxidation step would be necessary to maximize the yield and minimize byproducts.
The Vilsmeier-Haack reaction (Route 3) is generally not recommended for the direct synthesis of this compound due to the deactivated nature of the pyrimidine ring.
Ultimately, a thorough process development and optimization campaign should be conducted for the chosen route to ensure its robustness and scalability for the intended application in a drug discovery and development setting.
References
- 1. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. caod.oriprobe.com [caod.oriprobe.com]
- 12. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
- 14. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 15. adichemistry.com [adichemistry.com]
A Comparative Guide to Validated Analytical Methods for 5-Bromopyrimidine-2-carbaldehyde
This guide provides a comprehensive comparison of validated analytical methods for the quality control of 5-Bromopyrimidine-2-carbaldehyde, a critical intermediate in pharmaceutical synthesis. Given the scarcity of published, validated methods for this specific compound, this document synthesizes established analytical principles for analogous pyrimidine derivatives and authoritative validation standards. The focus is on providing researchers and drug development professionals with a robust framework for developing and validating fit-for-purpose analytical procedures.
The Imperative for Validated Analysis
This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and identity of this starting material directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are not merely a regulatory formality but a scientific necessity to ensure:
-
Identity: The material is unequivocally this compound.
-
Purity & Assay: The concentration of the compound is accurately known, and impurities are controlled within acceptable limits.
-
Consistency: Batch-to-batch production yields material of the same high quality.
All analytical method validation discussed herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guideline, which establishes that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose[1][2].
The Framework of Method Validation
Before comparing specific techniques, it is crucial to understand the universal parameters that define a validated analytical method. According to ICH guidelines, these core performance characteristics ensure a method is reliable, reproducible, and accurate.[3][4]
Caption: Core performance characteristics for analytical method validation as per ICH Q2(R2).
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique is driven by the intended purpose—be it identity confirmation, impurity profiling, or quantitative assay. Below is a comparison of the most suitable methods for this compound.
| Technique | Primary Application | Selectivity | Sensitivity | Quantitation Capability | Key Considerations |
| HPLC-UV | Assay, Impurity Quantification, Stability Testing | High | Moderate to High | Excellent | The most versatile and common method for routine QC. Requires method development. |
| GC-FID/MS | Residual Solvents, Volatile Impurities | High | High (especially with MS) | Good to Excellent | Requires compound to be volatile and thermally stable. Derivatization may be needed. |
| NMR Spectroscopy | Identity Confirmation, Structure Elucidation, Assay (qNMR) | Excellent | Low | Excellent (qNMR) | Provides definitive structural information. qNMR requires a certified internal standard. |
| LC-MS | Impurity Identification, Trace-level Quantification | Very High | Very High | Excellent | Ideal for identifying unknown impurities and for methods requiring very low detection limits. |
In-Depth Focus: Reversed-Phase HPLC Method Development and Validation
For routine quality control, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice due to its high selectivity, robustness, and excellent quantitative performance.[5] We will now outline a systematic approach to developing and validating such a method.
Method Development Strategy: The "Why"
-
Column Selection: A C18 stationary phase is the logical starting point. Its nonpolar nature is well-suited for retaining aromatic compounds like this compound while allowing for elution with a suitable organic/aqueous mobile phase.
-
Mobile Phase: A combination of acetonitrile and water (or a buffer like potassium dihydrogen phosphate) is standard. Acetonitrile is chosen for its low UV cutoff and compatibility with C18 columns. A gradient elution (increasing acetonitrile concentration over time) is often preferred to ensure that both the main analyte and any potential impurities (which may have different polarities) are eluted with good peak shape.[6]
-
Detection Wavelength: The UV spectrum of the molecule should be analyzed to determine the wavelength of maximum absorbance (λ-max). This provides the best sensitivity for both the main peak and related impurities. For pyrimidine derivatives, this is often in the 270-310 nm range.[6]
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 25-30 °C are standard starting conditions that balance analysis time with separation efficiency.[7]
Experimental Workflow for HPLC Method Validation
The following diagram and protocol outline a self-validating system for method validation, incorporating system suitability checks at each stage to ensure the instrumentation is performing correctly before analytical data is acquired.
Caption: A self-validating workflow for HPLC method validation, incorporating system suitability tests.
Step-by-Step Validation Protocol (Hypothetical HPLC Method)
This protocol is designed to be a self-validating system. Each major step is preceded by a System Suitability Test (SST) to ensure the system is operating within defined parameters before proceeding.
System Suitability Test (SST) Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject the standard solution six replicate times.
-
Calculate the mean and Relative Standard Deviation (%RSD) for peak area and retention time.
-
Calculate the tailing factor and theoretical plates for the first injection.
-
Acceptance Criteria: %RSD of peak area ≤ 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000.[4] The system must pass SST before any validation experiments are run.
1. Specificity (Forced Degradation):
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.[8]
-
Protocol:
-
Expose solutions of this compound to stress conditions: acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (60°C), and light (UV lamp).
-
Analyze the stressed samples alongside an unstressed control sample.
-
Evaluation: The method is specific if the analyte peak is well-resolved from all degradation peaks (Resolution > 2.0) and peak purity analysis (using a PDA detector) shows no co-elution.
-
2. Linearity and Range:
-
Objective: To demonstrate a direct proportional relationship between concentration and instrument response over a defined range.[9]
-
Protocol:
-
Prepare a series of at least five standard solutions from a stock solution, covering 80% to 120% of the expected sample concentration for an assay.[10]
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
Evaluation: Perform a linear regression analysis. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
-
3. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.[9]
-
Protocol:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.
-
Analyze the spiked samples and calculate the percent recovery.
-
Evaluation: The method is accurate if the mean percent recovery is within 98.0% to 102.0% for each level.
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
A. Repeatability (Intra-assay precision): Analyze six replicate preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
B. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Evaluation: Calculate the %RSD for the results of each study. The method is precise if the %RSD is ≤ 2.0%.[4]
-
5. Limit of Quantitation (LOQ) and Detection (LOD):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol:
-
Based on the visual evaluation or signal-to-noise (S/N) ratio method.
-
Prepare and inject a series of increasingly dilute solutions.
-
Evaluation:
-
6. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]
-
Protocol:
-
Analyze a standard solution while making small variations to parameters such as:
-
Flow Rate (e.g., 0.9, 1.0, and 1.1 mL/min).
-
Column Temperature (e.g., 23, 25, and 27 °C).
-
Mobile Phase Composition (e.g., ±2% organic component).
-
-
Evaluation: The method is robust if the SST criteria are met under all varied conditions and the results do not significantly change.
-
Summary of Acceptance Criteria
The following table summarizes the typical acceptance criteria for a validated HPLC assay method.
| Validation Parameter | Acceptance Criteria | Authoritative Source |
| System Suitability | %RSD of Peak Area ≤ 2.0%; Tailing Factor ≤ 2.0; Plates > 2000 | [4] |
| Specificity | Analyte peak resolved from all others (Resolution > 2.0) | [7][8] |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | [7] |
| Accuracy | Mean Recovery between 98.0% - 102.0% | [7] |
| Precision (%RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0% | [4] |
| LOQ (%RSD) | Precision at the LOQ concentration ≤ 10% | [8][10] |
| Robustness | SST parameters must pass under all varied conditions | [7] |
Conclusion
While specific published methods for this compound are not widely available, a robust and reliable analytical method can be systematically developed and validated. For routine quality control encompassing assay and purity, a Reversed-Phase HPLC method with UV detection is the most appropriate choice. Its high degree of selectivity, precision, and accuracy, when validated against ICH Q2(R2) guidelines, ensures that it is fit for the intended purpose of safeguarding the quality of this critical pharmaceutical intermediate. For identity confirmation, NMR remains the gold standard, while LC-MS is unparalleled for the structural elucidation of unknown impurities.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. Ich guidelines for validation final | PPTX [slideshare.net]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide for Synthetic Strategy: 5-Bromopyrimidine-2-carbaldehyde vs. 5-Chloropyrimidine-2-carbaldehyde
In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone for the design of novel therapeutics. The strategic functionalization of this privileged heterocycle is paramount for fine-tuning biological activity and optimizing pharmacokinetic profiles. Among the plethora of available building blocks, 5-halopyrimidine-2-carbaldehydes serve as exceptionally versatile intermediates, offering dual reactivity at the halogenated C5-position and the C2-aldehyde. This guide provides an in-depth, objective comparison of two key analogues: 5-bromopyrimidine-2-carbaldehyde and 5-chloropyrimidine-2-carbaldehyde . Our analysis, grounded in fundamental reactivity principles and supported by experimental data, will empower researchers to make informed decisions in their synthetic endeavors.
At a Glance: Key Physicochemical and Reactivity Differences
| Property | This compound | 5-Chloropyrimidine-2-carbaldehyde |
| Molecular Weight | ~187.0 g/mol | ~142.5 g/mol [1] |
| Reactivity at C5 | Higher reactivity in Pd-catalyzed cross-coupling | Lower reactivity in Pd-catalyzed cross-coupling |
| Aldehyde Reactivity | Generally comparable electrophilicity | Generally comparable electrophilicity |
| Synthetic Accessibility | Can be synthesized from 5-bromopyrimidine | Can be synthesized from 2-hydroxypyrimidine-5-carbaldehyde[2] |
| Primary Application | Ideal for sequential C-C and C-N bond formations under milder conditions. | Suitable for harsher reaction conditions or when lower reactivity at C5 is desired. |
Reactivity at the C5 Position: A Tale of Two Halogens
The primary point of differentiation between these two reagents lies in the reactivity of the C5-halogen in palladium-catalyzed cross-coupling reactions. The established trend in halogen reactivity for such transformations is I > Br > Cl > F, a principle dictated by the decreasing bond dissociation energy of the C-X bond down the group.[2] This fundamental principle directly translates to the comparative performance of our two subject molecules.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a stalwart for the formation of C-C bonds. When comparing the two aldehydes, this compound is expected to undergo Suzuki coupling at the C5 position under significantly milder conditions than its chloro-analogue. This includes lower catalyst loadings, lower temperatures, and shorter reaction times. This enhanced reactivity of the bromo-derivative is a direct consequence of the lower bond energy of the C-Br bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.
Sonogashira Coupling:
For the synthesis of alkynyl-substituted pyrimidines, the Sonogashira coupling is the reaction of choice. Similar to the Suzuki coupling, the C-Br bond of this compound will exhibit greater reactivity. This allows for the coupling with terminal alkynes under more benign conditions, often at or near room temperature, which can be crucial for substrates bearing sensitive functional groups.
Buchwald-Hartwig Amination:
The formation of C-N bonds via Buchwald-Hartwig amination also follows the established reactivity trend. This compound will more readily couple with a variety of amines, including primary and secondary amines, under milder conditions compared to 5-chloropyrimidine-2-carbaldehyde. This is particularly advantageous when working with less nucleophilic amines or when trying to avoid side reactions that may occur at higher temperatures.
The following diagram illustrates the general catalytic cycle for these palladium-catalyzed cross-coupling reactions, highlighting the initial oxidative addition step where the difference in C-X bond strength is most influential.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Reactivity of the Aldehyde Group at the C2 Position
The aldehyde functionality at the C2 position provides a second, distinct site for synthetic elaboration. The electrophilicity of the aldehyde carbon is influenced by the electron-withdrawing nature of the pyrimidine ring and the halogen at the C5 position. While both bromine and chlorine are electron-withdrawing, their differential impact on the aldehyde's reactivity is generally less pronounced than the difference in reactivity at the C5 position.
Nucleophilic Addition Reactions
Wittig Reaction:
The Wittig reaction, a cornerstone for alkene synthesis from aldehydes, is expected to proceed efficiently with both 5-bromo- and 5-chloropyrimidine-2-carbaldehyde. The choice between the two reagents will likely have a minimal impact on the outcome of the Wittig olefination itself. However, the choice of reaction conditions for the Wittig reaction must be compatible with the halogen at C5, especially for the more reactive bromo-derivative, to avoid unintended side reactions.
Grignard and Organolithium Addition:
The addition of organometallic reagents, such as Grignard or organolithium reagents, to the aldehyde will readily afford secondary alcohols. Similar to the Wittig reaction, both substrates are expected to perform well. A key consideration is the potential for metal-halogen exchange, particularly with the more labile C-Br bond when using highly reactive organolithium reagents at elevated temperatures.
The following workflow illustrates a decision-making process for choosing between the two reagents based on the desired synthetic outcome.
Caption: Decision workflow for selecting the appropriate 5-halopyrimidine-2-carbaldehyde.
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound involves a one-pot procedure starting from 5-bromopyrimidine via a metal-halogen exchange followed by formylation.[3][4]
Materials:
-
5-Bromopyrimidine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl formate
-
Anhydrous diethyl ether
-
Hydrochloric acid (ethereal solution)
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-bromopyrimidine (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -100 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -95 °C. Stir the resulting mixture for 30 minutes at this temperature.
-
To the resulting solution of pyrimidin-5-yl-lithium, add ethyl formate (1.2 eq) dropwise, ensuring the temperature does not rise above -95 °C.
-
After stirring for 1 hour at -100 °C, quench the reaction by the addition of an ethereal solution of hydrochloric acid.
-
Allow the reaction mixture to warm to room temperature.
-
Perform an aqueous workup, extracting the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Representative Suzuki-Miyaura Coupling of 5-Chloropyrimidine-2-carbaldehyde
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 5-chloropyrimidine-2-carbaldehyde with an arylboronic acid.
Materials:
-
5-Chloropyrimidine-2-carbaldehyde
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
XPhos (6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-dioxane/water (4:1)
Procedure:
-
To a Schlenk flask, add 5-chloropyrimidine-2-carbaldehyde (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (3 mol%), XPhos (6 mol%), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield the 5-arylpyrimidine-2-carbaldehyde.
Conclusion and Strategic Recommendations
The choice between this compound and 5-chloropyrimidine-2-carbaldehyde is a strategic decision that should be guided by the specific goals of the synthetic route.
-
For rapid analogue synthesis and diversification at the C5-position , this compound is the superior choice. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions allows for the use of milder conditions, which can improve functional group tolerance and shorten reaction times.
-
When a more robust substrate is required or when sequential functionalization is planned where the C5-halogen must remain intact during an initial transformation , 5-chloropyrimidine-2-carbaldehyde may be advantageous. Its lower reactivity can provide a greater window of selectivity, and it is often a more cost-effective starting material.
Ultimately, a thorough understanding of the reactivity profiles of these two valuable building blocks will enable the synthetic chemist to design more efficient, robust, and successful routes to novel pyrimidine-based molecules of interest.
References
The 5-Bromopyrimidine-2-carbaldehyde Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibitor Design
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine ring stands as a cornerstone of heterocyclic chemistry, integral to the architecture of numerous therapeutic agents. Its prevalence is particularly notable in the realm of oncology, where the pyrimidine scaffold is a privileged core structure for a multitude of kinase inhibitors.[1][2] This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of analogs derived from the versatile building block, 5-bromopyrimidine-2-carbaldehyde. By examining the influence of structural modifications on biological activity, we aim to furnish a valuable resource for the rational design of next-generation kinase inhibitors.
The strategic importance of the 5-bromopyrimidine moiety lies in its synthetic versatility, offering multiple reactive sites for diversification.[3][4] The bromine atom at the C5 position and the carbaldehyde group at the C2 position serve as key handles for introducing a wide array of substituents, enabling a thorough exploration of the chemical space around the pyrimidine core. This guide will dissect the impact of these modifications on the potency and selectivity of the resulting compounds against various cancer-relevant kinases.
The Privileged Scaffold: Why 5-Bromopyrimidine in Kinase Inhibition?
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Consequently, kinase inhibitors have emerged as a major class of anticancer drugs. The pyrimidine scaffold is particularly adept at targeting the ATP-binding site of kinases, often forming crucial hydrogen bonds with the hinge region of the enzyme.[6] The 5-bromopyrimidine core, in particular, offers several advantages:
-
Synthetic Tractability: The bromine atom at the C5 position is amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aryl and alkynyl groups. The 2-carbaldehyde group provides a reactive handle for derivatization through reactions like condensation with amines to form Schiff bases or reductive amination.
-
Modulation of Physicochemical Properties: The introduction of different substituents allows for the fine-tuning of key drug-like properties, including solubility, lipophilicity, and metabolic stability.
-
Exploration of Key Interactions: Modifications at the C2, C4, and C5 positions of the pyrimidine ring enable the probing of specific interactions within the ATP-binding pocket of various kinases, leading to the development of potent and selective inhibitors.
Structure-Activity Relationship (SAR) Analysis of 5-Bromopyrimidine Analogs
While comprehensive SAR studies originating directly from this compound are not extensively documented in publicly available literature, we can infer critical SAR trends by examining closely related bromo-pyrimidine and 2,4,5-substituted pyrimidine analogs that have been evaluated as kinase inhibitors.
Modifications at the C2 and C4 Positions: Targeting the Hinge Region
The substituents at the C2 and C4 positions of the pyrimidine ring are often crucial for establishing hydrogen bonding interactions with the kinase hinge region.
-
Amino and Substituted Amino Groups: The introduction of an amino group at the C2 or C4 position is a common strategy in the design of kinase inhibitors. This group can act as a hydrogen bond donor, mimicking the adenine portion of ATP. Further substitution on this amino group can be used to extend into other regions of the ATP binding site, potentially enhancing potency and selectivity.
Modifications at the C5 Position: Probing the Solvent-Exposed Region
The C5 position of the pyrimidine ring often points towards the solvent-exposed region of the ATP-binding site. This provides an excellent opportunity to introduce larger and more diverse substituents to improve potency and modulate pharmacokinetic properties without disrupting the core binding interactions.
-
Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl groups at the C5 position via Suzuki coupling is a widely employed strategy. The nature and substitution pattern of these aromatic rings can significantly impact activity. For instance, in a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, the replacement of a 2,6-dichlorophenyl group at the 6-position (analogous to the 5-position of a simple pyrimidine) with a 3,5-dimethoxyphenyl group led to a highly selective FGF receptor tyrosine kinase inhibitor.[7]
-
Alkynyl Groups: Sonogashira coupling can be used to install alkynyl groups at the C5 position. These linear and rigid linkers can be used to project other functional groups into specific regions of the kinase active site.
The following table summarizes the in vitro cytotoxic activity of a series of novel bromo-pyrimidine analogs against various human cancer cell lines. While not directly derived from this compound, these compounds share the key 5-bromopyrimidine scaffold and provide valuable insights into the impact of substitutions on anticancer activity.
| Compound | R1 | R2 | HCT116 IC50 (µM) | A549 IC50 (µM) | K562 IC50 (µM) | U937 IC50 (µM) |
| 6g | H | 4-chlorophenyl | >100 | >100 | 0.04 | 0.08 |
| 7d | CH3 | 4-fluorophenyl | >100 | >100 | 0.03 | 0.05 |
| 9c | H | 2-hydroxyphenyl | 85.2 | 79.4 | 0.02 | 0.04 |
| 10e | CH3 | 4-pyridyl | >100 | >100 | 0.06 | 0.09 |
| Dasatinib (Standard) | - | - | 0.002 | 0.001 | 0.0005 | 0.0008 |
| Data adapted from a study on novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.[8] |
Experimental Protocols for Evaluation
The biological evaluation of novel this compound analogs typically involves a tiered approach, starting with in vitro enzymatic and cell-based assays, followed by in vivo studies for promising candidates.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[9]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, add the test compound at various concentrations.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The IC50 values are determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[10]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol:
-
Cell Plating and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Incubate with gentle shaking to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors with potential anticancer activity. The synthetic accessibility and the presence of two distinct points for diversification allow for a comprehensive exploration of the structure-activity landscape. While direct and extensive SAR studies on this specific scaffold are not yet widely published, the analysis of related bromo-pyrimidine and substituted pyrimidine analogs provides a strong rationale for its potential.
Future efforts in this area should focus on the systematic derivatization of the this compound core, exploring a wide range of substituents at the C2, C4, and C5 positions. The resulting compounds should be evaluated against a panel of cancer-relevant kinases and a diverse set of cancer cell lines to establish a detailed SAR profile. Such studies will undoubtedly contribute to the discovery of new and effective anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. myuchem.com [myuchem.com]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. mdpi.com [mdpi.com]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Bromopyrimidine-2-carbaldehyde
For professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. 5-Bromopyrimidine-2-carbaldehyde, a key building block in synthetic chemistry, requires meticulous handling from acquisition to disposal. This guide provides a detailed, step-by-step protocol for its safe and compliant disposal, grounded in established safety standards and regulatory requirements.
Hazard Profile and Immediate Safety Precautions
Before any handling or disposal procedures, a thorough understanding of the compound's hazard profile is critical. This compound is classified as a hazardous substance, and its Safety Data Sheet (SDS) is the primary source of information.
Key Hazards:
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[1][3]
-
Harmful if Swallowed or Inhaled: It is classified as acutely toxic if swallowed, in contact with skin, or inhaled.[1]
Causality Behind PPE Selection: The multifaceted hazards of this compound necessitate a multi-layered approach to Personal Protective Equipment (PPE). The choice of PPE is not arbitrary; it is a direct response to the identified risks.
-
Eye/Face Protection: Due to its potential to cause serious eye irritation, safety glasses with side shields or, preferably, chemical safety goggles (conforming to EN 166 or OSHA 29 CFR 1910.133) are mandatory.[1]
-
Skin Protection: To prevent skin contact and potential absorption, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required.[1][4] Contaminated gloves and clothing should be removed and washed before reuse.
-
Respiratory Protection: All handling, including weighing and preparing for disposal, must occur in a well-ventilated area, ideally within a certified chemical fume hood, to mitigate the risk of inhaling dust or vapors.[5]
Quantitative Data Summary
A clear understanding of the substance's physicochemical properties is essential for proper handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrNO | |
| Molecular Weight | 186.01 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 91-96 °C | |
| GHS Hazard Codes | H315, H319, H335 | [3] |
| Storage Class | 11 (Combustible Solids) |
Core Disposal Principle: Identification and Segregation
The foundational step in the proper disposal of this compound is its correct identification as halogenated organic hazardous waste .[6]
Why Segregation is Critical: Under the Resource Conservation and Recovery Act (RCRA), chemical wastes are strictly regulated.[7] Halogenated organic compounds are listed by the Environmental Protection Agency (EPA) and require specific disposal pathways.[8][9]
-
Cost and Complexity: Co-mingling halogenated and non-halogenated waste streams significantly increases the cost and complexity of disposal.[10] Disposal facilities use different processes for these two categories, and cross-contamination necessitates the entire volume be treated as the more stringently regulated (and expensive) halogenated waste.
-
Safety: Mixing incompatible chemicals can lead to dangerous reactions.[11][12] This compound should be kept separate from strong oxidizing agents, strong bases, and strong reducing agents.[2]
Therefore, all waste containing this compound, whether solid or in a solvent, must be collected in a container explicitly designated for halogenated organic waste .[10][13]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for waste management, ensuring compliance and safety at each stage.
Waste Collection and Container Requirements
-
Select a Compatible Container: Use a clean, dry container made of a material chemically compatible with the waste, such as high-density polyethylene (HDPE). The container must be free from damage and have a secure, leak-proof screw cap.[7][11]
-
Designate Separate Containers:
-
Solid Waste: Collect pure this compound, contaminated lab debris (e.g., weigh boats, gloves, paper towels), or reaction residues in a designated solid halogenated waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a dedicated liquid halogenated waste container. Do not mix with non-halogenated solvents.[10][13]
-
-
Headspace: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[11][14]
-
Secure Closure: Keep the waste container closed at all times except when actively adding waste.[11][13] This minimizes the release of vapors and prevents spills.
Labeling
Proper labeling is a critical EPA requirement that ensures safety and proper handling by all personnel.[12][15]
-
Affix Label: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[12][13]
-
Complete Information: The label must include:
Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[11][15]
-
Secondary Containment: Place the container in a secondary containment bin to prevent spills from spreading.[14]
-
Segregation within SAA: Ensure the container is stored away from incompatible materials.[11]
-
Weekly Inspection: The SAA must be inspected weekly for any signs of leakage or container deterioration.[7][11]
Final Disposal Pathway
-
Professional Disposal: Under no circumstances should this compound be disposed of down the drain or in regular trash.[6][7]
-
Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] These entities are equipped to transport and manage the waste in accordance with all federal, state, and local regulations.[7][14]
Recommended Disposal Technology: Incineration
The preferred and most effective disposal method for halogenated organic compounds like this compound is high-temperature incineration.[6]
-
Mechanism: Incineration in a specialized facility breaks down the organic molecule into simpler, less harmful components.[16] The presence of bromine means that hydrogen bromide (HBr), an acidic and corrosive gas, will be a primary byproduct.[2][17][18]
-
Facility Requirements: It is imperative that this incineration occurs in a facility equipped with afterburners and advanced flue-gas scrubbing systems.[6] These systems neutralize the HBr and other potential hazardous byproducts, such as brominated dioxins, preventing their release into the atmosphere.[16][17][19]
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is vital.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[4][5]
-
Containment: Prevent the spill from entering drains or waterways.[1][4]
-
Cleanup (Solids): For minor spills, carefully sweep or shovel the solid material into a suitable, labeled container for disposal. Avoid generating dust.[1][4]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes and seek medical attention.[1][20]
-
Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, removing contact lenses if present, and seek medical attention.[1][20]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][20]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant disposal.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 5-Bromopyridine-2-carbaldehyde - Safety Data Sheet [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. View Document - California Code of Regulations [govt.westlaw.com]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. benchchem.com [benchchem.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. norden.org [norden.org]
- 18. fishersci.com [fishersci.com]
- 19. researchgate.net [researchgate.net]
- 20. geneseo.edu [geneseo.edu]
A Senior Application Scientist's Guide to Handling 5-Bromopyrimidine-2-carbaldehyde
Foreword: Navigating Data Gaps with Scientific Rigor
In the landscape of chemical research, particularly with novel or specialized reagents, it is not uncommon to encounter compounds lacking a comprehensive, dedicated Safety Data Sheet (SDS). 5-Bromopyrimidine-2-carbaldehyde falls into this category. As your trusted partner in laboratory safety, this guide is structured to build a robust safety protocol by employing a foundational principle of toxicology and chemical safety: analysis of structural analogs.
By examining the known hazards of closely related molecules—specifically 5-Bromopyridine-2-carbaldehyde and 5-Bromopyrimidine —we can construct a reliable and conservative framework for handling. This approach ensures that the recommended Personal Protective Equipment (PPE) and procedures are grounded in authoritative data, providing a wide margin of safety for all laboratory personnel.
Part 1: Composite Hazard Assessment
The primary hazards associated with this compound can be inferred from its functional groups and the documented risks of its structural analogs. The aldehyde group often presents as an irritant, while brominated heterocyclic compounds can carry specific toxicological profiles.
Analysis of safety data for 5-Bromopyridine-2-carbaldehyde and 5-Bromopyrimidine reveals a consistent pattern of hazards.[1][2][3] The compound should be treated as a substance that is harmful if swallowed, in contact with skin, or inhaled, and is a known irritant to the skin, eyes, and respiratory system.[1][4]
| Hazard Statement | GHS Classification | Associated Analogs & Sources |
| Causes serious eye irritation | Eye Irrit. 2 | 5-Bromopyridine-2-carbaldehyde, 5-Bromopyrimidine[1][2][3][5] |
| Causes skin irritation | Skin Irrit. 2 | 5-Bromopyridine-2-carbaldehyde, 5-Bromopyrimidine[1][2][3][5] |
| May cause respiratory irritation | STOT SE 3 | 5-Bromopyridine-2-carbaldehyde, 5-Bromopyrimidine[2][5][6] |
| Harmful if swallowed | Acute Tox. 4 | 2-Bromopyridine-5-carbaldehyde[7] |
| Harmful in contact with skin | Acute Tox. 4 | 5-Bromopyridine-2-carbaldehyde[1][4] |
| Harmful if inhaled | Acute Tox. 4 | 5-Bromopyridine-2-carbaldehyde[1][4] |
STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3
This composite profile mandates a cautious approach, prioritizing the elimination of exposure through engineering controls and diligent use of appropriate PPE.
Part 2: The Hierarchy of Controls
Before any PPE is selected, the primary methods for protection must be implemented. PPE is the final barrier between the researcher and the chemical hazard.
-
Engineering Controls : All work involving this compound, especially the handling of its solid form, must be conducted in a certified chemical fume hood.[1][4] This is the most critical step in preventing respiratory exposure. The fume hood must have adequate airflow to contain any dust or vapors.
-
Administrative Controls :
-
Designated Area : Clearly designate an area within the lab for handling this compound.
-
Training : Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the available SDS for analogous compounds.
-
Hygiene : Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4] Do not eat, drink, or smoke in the laboratory.[1]
-
Part 3: Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly dictated by the hazard assessment. The following is the minimum required PPE for handling this compound.
Eye and Face Protection
Due to the compound's classification as a serious eye irritant, robust eye protection is non-negotiable.
-
Minimum Requirement : Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[1][5] Standard safety glasses with side shields do not offer sufficient protection against dust or splashes.[8]
-
Enhanced Precaution : When handling larger quantities (>5g) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
Hand Protection
The compound is a known skin irritant and potentially harmful upon dermal contact.
-
Glove Type : Disposable nitrile gloves are the minimum requirement.[8]
-
Protocol : It is strongly recommended to wear double gloves . This practice limits the potential for exposure during glove removal and provides a critical time buffer in the case of an overt contamination event. Change gloves immediately if they become contaminated.
Body Protection
-
A clean, long-sleeved, and fully-fastened laboratory coat is required to protect against skin contact.[1]
-
Long pants and closed-toe shoes are mandatory laboratory attire and provide a fundamental layer of protection.[8]
Respiratory Protection
Engineering controls (i.e., the fume hood) are the primary means of respiratory protection. However, there are specific situations where a respirator is necessary.
-
When Required : If for any reason, the solid compound must be handled or weighed outside of a fume hood, a NIOSH-approved respirator is required.
-
Respirator Type : A minimum of a dust mask (N95) should be used for nuisance dust. For higher levels of protection or in case of a spill, a half-mask respirator with P100 (or ABEK-P2) cartridges is recommended.[5][6]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Goggles | Double Nitrile Gloves | Lab Coat | In Fume Hood: Not required. On Bench: N95 or Half-Mask Respirator |
| Solution Prep/Transfer | Goggles | Double Nitrile Gloves | Lab Coat | Not required (in fume hood) |
| Spill Cleanup | Goggles & Face Shield | Heavy Duty/Double Gloves | Lab Coat/Impervious Gown | Half-Mask Respirator with P100 cartridges |
Part 4: Operational and Disposal Plans
A self-validating protocol ensures safety at every step, from preparation to disposal.
Step-by-Step Safe Handling Workflow
-
Preparation :
-
Verify the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, glassware, solvents).
-
Don all required PPE as outlined in Part 3.
-
-
Handling :
-
Post-Handling Decontamination :
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Clean any non-disposable equipment used.
-
-
Doffing PPE :
-
Remove gloves first, peeling them off without touching the outer surface.
-
Remove lab coat, followed by eye protection.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.[4]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Spill :
-
Small Spill (Powder) : Wearing full PPE (including respirator), gently cover the spill with absorbent material. Sweep up the material without creating dust and place it in a sealed, labeled container for hazardous waste disposal.[1][5]
-
Large Spill : Evacuate the immediate area and prevent entry. Alert laboratory safety personnel.
-
Waste Disposal
-
All solid waste, contaminated materials (gloves, bench paper), and unused product must be collected in a clearly labeled, sealed container.
-
Dispose of the waste through your institution's hazardous waste program in accordance with all local, regional, and national regulations.[1][4] Do not pour waste down the drain.[5]
Visual Workflow: Safe Handling Protocol
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-Bromopyridine-2-carbaldehyde - Safety Data Sheet [chemicalbook.com]
- 6. 5-Bromo-2-pyridinecarboxaldehyde 95 31181-90-5 [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
